Product packaging for Carbomer 934(Cat. No.:CAS No. 151687-96-6)

Carbomer 934

Numéro de catalogue: B3431392
Numéro CAS: 151687-96-6
Poids moléculaire: 102.13 g/mol
Clé InChI: WLAMNBDJUVNPJU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain short-chain fatty acid (SCFA) with the chemical formula C5H10O2 . This compound is a colorless liquid with a density of 0.94 g/cm³ and a boiling point of 176 °C . It exists as a pair of enantiomers, and the sensory properties are highly stereospecific; the (S)-enantiomer has a pleasantly sweet, fruity odor, while the (R)-enantiomer is characterized by a pervasive, cheesy, or sweaty odor . As a research chemical, it is significant in multiple fields. In flavor and fragrance research, it is a crucial molecule for studying the relationship between chiral structure and olfactory perception, as it occurs naturally in fruits like apples and apricots and in cocoa beans . In biochemistry and physiology, 2-methylbutanoic acid is one of several short-chain fatty acids whose role in metabolism and biological systems is a subject of active investigation . It functions as a typical carboxylic acid and can be used to synthesize various derivatives, including esters, amides, and acid chlorides for further chemical and biological research . This product is intended for laboratory research purposes only and is classified as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for use in food, cosmetics, or household products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B3431392 Carbomer 934 CAS No. 151687-96-6

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021621
Record name 2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, colourless to pale yellow liquid
Record name Butanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylmethylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methylbutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

176.00 to 177.00 °C. @ 760.00 mm Hg
Record name Ethylmethylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

45 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
Record name Ethylmethylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Methylbutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.932-0.936
Record name 2-Methylbutyric acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/442/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

116-53-0, 9007-16-3, 151687-96-6, 600-07-7
Record name 2-Methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbomer 934 [USAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009007163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbopol 974P
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05384
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Methylbutanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (±)-2-methylbutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.076
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX7ZNN5GXK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethylmethylacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002176
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Carbomer 934: A Comprehensive Technical Guide to its Physicochemical Properties for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1][2][3] It is a synthetic polymer widely utilized in the pharmaceutical and cosmetic industries as a thickening, suspending, and emulsifying agent.[2] In its raw form, this compound appears as a white, fluffy, and hygroscopic powder.[2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for key characterization methods, and illustrating relevant workflows through diagrams.

Physicochemical Properties

The functional performance of this compound in pharmaceutical formulations is dictated by its distinct physicochemical characteristics. These properties are summarized below.

Core Properties and Specifications
PropertySpecificationReferences
Appearance White, fluffy powder[2][4]
Odor Mildly acidic[4]
Molecular Weight Approximately 3,000,000 g/mol [1][5]
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on a dried basis)[2][6][7]
Viscosity (0.5% neutralized aqueous dispersion at 25°C) 30,500 - 39,400 mPa·s[1][2][4][7]
Loss on Drying Not more than 2.0%[7][8]
Heavy Metals Not more than 0.002% (20 ppm)[8]
Limit of Benzene Not more than 0.5% for this compound; Not more than 0.01% for Carbomer 934P[7][8]
Solubility and Dispersion

This compound does not dissolve in a conventional manner but swells significantly in water and other polar solvents to form a gel or dispersion.[2] This swelling is a result of its three-dimensionally cross-linked microgel structure.[2] The polymer is soluble in water, glycerol, and, following neutralization, in ethanol (95%).[2] The neutralization of the acidic carboxylic acid groups with a suitable base, such as sodium hydroxide or triethanolamine, is a critical step for the formation of a highly viscous gel.[2] The pH of an aqueous dispersion of this compound typically ranges from 2.8 to 3.2, depending on the concentration.

Experimental Protocols

Standardized methodologies are crucial for assessing the quality and performance of this compound. The following sections detail the protocols for key analytical tests.

Viscosity Measurement

The viscosity of a neutralized this compound dispersion is a critical quality parameter.

Methodology:

  • Preparation of Dispersion: Slowly sprinkle 2.50 g of previously dried this compound into 500 mL of purified water in an 800-mL beaker while stirring continuously at 1000 ± 10 rpm. The stirrer shaft should be set at a 60° angle to one side of the beaker, with the propeller near the bottom. The addition should take 45 to 90 seconds. Continue stirring for 15 minutes.[8][9]

  • Hydration: Remove the stirrer and place the beaker in a water bath at 25 ± 2°C for 30 minutes.[8][10]

  • Neutralization: While stirring at 300 ± 10 rpm, titrate the dispersion with a sodium hydroxide solution (18 in 100) to a pH between 7.3 and 7.8. The endpoint is determined potentiometrically. Continue stirring for 2 to 3 minutes after neutralization is complete.[8]

  • Equilibration: Return the neutralized mucilage to the 25°C water bath for 1 hour. Confirm the pH is still within the 7.3 to 7.8 range.[8]

  • Measurement: Perform the viscosity determination without delay using a suitable rotational viscometer (e.g., Brookfield RVT) equipped with a spindle rotating at 20 rpm.[4][6][8] The apparent viscosity should be between 30,500 and 39,400 mPa·s.[7]

Carboxylic Acid Content Assay

This titration method determines the percentage of carboxylic acid groups in the polymer.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound that has been previously dried in a vacuum at 80°C for 1 hour.[2][8]

  • Dispersion: Disperse the weighed sample in water.[2]

  • Titration: Titrate the dispersion with a standardized solution of sodium hydroxide.[2]

  • Endpoint Determination: Determine the endpoint potentiometrically.[2]

  • Calculation: The carboxylic acid content is calculated based on the volume and normality of the sodium hydroxide solution consumed and the weight of the this compound sample. The molecular weight of the carboxylic acid group (–COOH) is 45.02 g/mol .[8]

Identification via Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the identity of this compound.

Methodology:

  • Sample Preparation: Prepare the this compound sample for analysis, for example, as a potassium bromide (KBr) pellet.[2]

  • Spectral Acquisition: Record the IR spectrum over a specific wavenumber range.[2]

  • Comparison: The resulting spectrum should exhibit characteristic absorption bands at approximately 1710, 1454, 1414, 1245, 1172, 1115, and 801 cm⁻¹.[2][9] The spectrum is compared to a reference spectrum of this compound for confirmation.[2]

Visualizations

The following diagrams illustrate key conceptual and procedural aspects related to this compound.

G cluster_structure Conceptual Structure of this compound AcrylicAcid Acrylic Acid Monomer (CH2=CH-COOH) PolymerChain Polyacrylic Acid Chain (-[CH2-CH(COOH)]n-) AcrylicAcid->PolymerChain Polymerization Carbomer934 This compound (Cross-linked Polymer Network) PolymerChain->Carbomer934 Crosslinker Allyl Sucrose (Cross-linking Agent) Crosslinker->Carbomer934

Caption: Conceptual formation of the this compound polymer network.

G cluster_workflow Quality Control Workflow for this compound Raw Material Start Receive this compound Raw Material Sampling Sample the Material Start->Sampling ID_Test Identification Test (IR Spectroscopy) Sampling->ID_Test Viscosity_Test Viscosity Measurement Sampling->Viscosity_Test COOH_Test Carboxylic Acid Content Assay Sampling->COOH_Test LOD_Test Loss on Drying Sampling->LOD_Test HeavyMetals_Test Heavy Metals Test Sampling->HeavyMetals_Test Benzene_Test Residual Benzene Test Sampling->Benzene_Test QC_Review Quality Control Review ID_Test->QC_Review Viscosity_Test->QC_Review COOH_Test->QC_Review LOD_Test->QC_Review HeavyMetals_Test->QC_Review Benzene_Test->QC_Review Release Release for Manufacturing QC_Review->Release Pass Reject Reject Material QC_Review->Reject Fail

Caption: A typical quality control workflow for this compound raw material.

Stability and Safety Profile

Stability:

This compound demonstrates good stability, making it a versatile excipient.[2] It is stable at room temperature when stored in closed containers.[2] However, exposure to excessive temperatures can lead to discoloration and reduced stability.[11] Heating at 260°C for 30 minutes will cause complete decomposition.[11] Gels formulated with this compound can lose viscosity upon exposure to ultraviolet light, though this can be mitigated by the addition of a suitable antioxidant.

Safety and Toxicity:

This compound is considered a safe ingredient for use in pharmaceutical and cosmetic products. Due to its high molecular weight, it is not absorbed by body tissues and is considered non-toxic for human oral consumption.[4]

  • In Vitro Studies: Have shown low cytotoxicity, low potential for irritation and sensitization, and no evidence of genotoxicity.

  • In Vivo Studies: Animal studies have indicated that this compound is well-tolerated by the skin and does not cause significant irritation or sensitization. Repeated-dose studies did not reveal adverse effects on major organs.

  • Human Studies: Patch testing has confirmed a low sensitization potential in humans.[12] Clinical studies have generally supported the safety of this compound in various formulations, with no significant adverse effects reported.[12]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it an invaluable excipient in pharmaceutical formulations, particularly for topical and oral applications. Its high viscosity at low concentrations, excellent stability, and favorable safety profile are key attributes. A thorough understanding and characterization of its properties, as outlined in this guide, are essential for researchers and drug development professionals to ensure the development of safe, effective, and stable pharmaceutical products.

References

Carbomer 934 chemical structure and polymer composition

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chemical structure and polymer composition of Carbomer 934 for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic, high molecular weight polymer of acrylic acid that is a cornerstone excipient in the pharmaceutical and cosmetic industries.[1][2] It belongs to the Carbomer family of polymers, which are utilized primarily for their ability to modify rheology, acting as highly efficient thickening, suspending, and emulsifying agents.[1][3][4] In its raw form, this compound is a white, fluffy, hygroscopic powder with a slightly acetic odor.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure, polymer composition, and key physicochemical properties of this compound, supported by experimental protocols and graphical representations.

Chemical Structure and Polymer Composition

This compound is a homopolymer of acrylic acid, which is cross-linked with an allyl ether of sucrose or pentaerythritol.[5][6][7][8] The fundamental repeating unit of the polymer is acrylic acid (C₃H₄O₂)n.[2][9] This cross-linked structure is responsible for its ability to swell in water and other polar solvents to form a gel, rather than truly dissolving.[1][] The approximate molecular weight of this compound is 3 x 10^6 g/mol .[11][12]

The official United States Pharmacopeia/National Formulary (USP/NF) monograph specifies that this compound must contain between 56.0% and 68.0% of carboxylic acid (–COOH) groups, calculated on a dried basis.[5][7][13] Historically, some grades of this compound were manufactured using benzene as the polymerization solvent.[14] However, newer grades are produced using other solvents like ethyl acetate.[8][9] When benzene is used in the manufacturing process, the article is named this compound or Carbomer 934P.[6]

cluster_monomer Monomer & Cross-linker cluster_polymer Resulting Polymer Structure Acrylic_Acid Acrylic Acid Monomer (CH₂=CH-COOH) Polymerization Polymerization (in solvent) Acrylic_Acid->Polymerization Allyl_Sucrose Cross-linking Agent (e.g., Allyl Sucrose) Allyl_Sucrose->Polymerization Polymer_Backbone Poly(acrylic acid) Chains Polymerization->Polymer_Backbone Cross_Link Allyl Sucrose Cross-links Polymerization->Cross_Link

Diagram of this compound Polymer Synthesis.

Physicochemical Properties

The functional properties of this compound are defined by its physicochemical characteristics. Key quantitative data are summarized in the table below.

PropertySpecificationReferences
Appearance White, fluffy powder[1][3]
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on dried basis)[5][7][13]
Viscosity (0.5% neutralized aqueous dispersion) 30,500 - 39,400 mPa·s (cP)[7][13][15]
Viscosity (0.5% neutralized aqueous dispersion, Carbomer 934P) 29,400 - 39,400 mPa·s (cP)[5]
Molecular Weight Approximately 3,000,000 g/mol [11][12]
pH of 0.5% Aqueous Dispersion 2.7 - 3.5[2]
Loss on Drying ≤ 2.0%[5]
Heavy Metals ≤ 0.002% (20 ppm)[5]
Limit of Benzene (for applicable grades) ≤ 0.01% (100 ppm)[5]

Mechanism of Action: pH-Dependent Thickening

The primary mechanism by which this compound functions as a thickening agent is pH-dependent.[2] In an acidic aqueous dispersion, the polymer chains remain tightly coiled.[2] Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions.[2][15] The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the medium and the formation of a gel.[2][8]

A This compound in Aqueous Dispersion (Low pH, Coiled State) B Addition of Neutralizing Agent (e.g., NaOH, TEA) A->B C Ionization of Carboxylic Acid Groups (-COOH -> -COO⁻) B->C D Electrostatic Repulsion Between Anionic Groups C->D E Polymer Chain Uncoiling and Swelling D->E F High Viscosity Gel Formation (High pH, Extended State) E->F

Logical flow of pH-dependent thickening mechanism.

Experimental Protocols

The following are summaries of key experimental methodologies for the characterization of this compound, based on pharmacopeial standards.

Viscosity Measurement

The viscosity of this compound is a critical quality attribute, determined on a neutralized aqueous dispersion.

  • Preparation of Dispersion : Slowly and carefully sprinkle 2.50 g of this compound into 497.5 g of purified water in a beaker, while stirring continuously at approximately 1000 ± 50 rpm. Continue stirring for at least 90 minutes to ensure complete dispersion.

  • Neutralization : While stirring, add a 10% (w/w) solution of sodium hydroxide to the dispersion to adjust the pH to 7.3-7.8.

  • Measurement : Place the neutralized gel in a 25°C water bath for 30 minutes. Measure the viscosity using a suitable rotational viscometer (e.g., Brookfield type) at 20 rpm.

Determination of Carboxylic Acid Content

This titration method quantifies the percentage of carboxylic acid groups in the polymer.

  • Sample Preparation : Accurately weigh about 400 mg of this compound (previously dried in a vacuum at 80°C for 1 hour) and disperse it in 400 mL of purified water.

  • Titration : Add a few drops of phenolphthalein indicator. Titrate with 0.25 N sodium hydroxide VS potentiometrically to a pH of 10.0.

  • Calculation : Perform a blank determination and make any necessary correction. Each mL of 0.25 N sodium hydroxide is equivalent to 11.26 mg of –COOH.

Limit of Benzene Test (Gas Chromatography)

This protocol is for grades of this compound manufactured using benzene.

  • Standard Solution : Prepare a standard solution of benzene in an appropriate organic-free solvent to a known concentration of about 1.0 µg/mL.

  • Test Solution : Accurately weigh about 1 g of this compound and transfer it to a 100-mL volumetric flask. The specific sample preparation will depend on the exact GC headspace method used.

  • Chromatographic System :

    • Gas Chromatograph : Equipped with a flame-ionization detector and a suitable column (e.g., 0.53-mm × 30-m fused-silica capillary column coated with a 3.0-µm layer of G43 stationary phase).

    • Temperatures : Injection port at 140°C, detector at 260°C. The column temperature is programmed (e.g., hold at 40°C for 20 minutes, then ramp up).

    • Carrier Gas : Helium.

  • Procedure : Inject the headspace of the Test Solution and the Standard Solution into the chromatograph. Record the peak responses.

  • Calculation : Calculate the percentage of benzene in the portion of this compound taken, ensuring it does not exceed the specified limit (e.g., 0.01%).[5]

cluster_prep Dispersion Preparation cluster_neut Neutralization cluster_measure Viscosity Measurement A1 Weigh this compound A2 Sprinkle slowly into stirred purified water A1->A2 A3 Stir until fully dispersed A2->A3 B1 Add neutralizing agent (e.g., 10% NaOH) while stirring A3->B1 B2 Monitor pH to 7.3-7.8 B1->B2 C1 Equilibrate gel to 25°C B2->C1 C2 Measure viscosity with rotational viscometer C1->C2 Result Result C2->Result Viscosity Value (mPa·s)

Experimental workflow for this compound gel preparation.

Conclusion

This compound is a versatile and highly effective pharmaceutical excipient defined by its high molecular weight, cross-linked polyacrylic acid structure. Its utility is derived from its ability to form viscous gels upon neutralization, a property dictated by its chemical composition and physicochemical characteristics. A thorough understanding of these properties and the associated analytical methods is essential for researchers, scientists, and formulation professionals in the development of stable and effective drug products.

References

An In-depth Technical Guide to the Synthesis and Polymerization of Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and polymerization process for Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1][2] Widely utilized in the pharmaceutical and cosmetic industries as a primary rheology modifier, a thorough understanding of its synthesis is crucial for controlling its physicochemical properties and performance in various formulations.[1]

Core Concepts: Precipitation Polymerization

This compound is synthesized via free-radical precipitation polymerization.[3] This method is characterized by the solubility of the monomers and initiator in the chosen organic solvent system, while the resulting polymer is insoluble and precipitates out of the reaction medium as it forms.[3] Historically, benzene was a common solvent, but due to health and safety concerns, alternative solvent systems such as mixtures of ethyl acetate and cyclohexane are now employed.[2][3]

Synthesis of the Allyl Sucrose Cross-linker

A critical component in the synthesis of this compound is the cross-linking agent, allyl sucrose. This is typically prepared through the Williamson ether synthesis, where sucrose is reacted with an allyl halide in the presence of a base.

Experimental Protocol: Synthesis of Allyl Sucrose

This protocol is based on established methods for the allylation of polyols.[4][5][6]

Materials:

  • Sucrose

  • Allyl chloride

  • Sodium hydroxide or Potassium hydroxide (alkali catalyst)

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide)

  • Ethyl acetate

  • Distilled water

  • Hydrochloric acid (for neutralization)

Procedure:

  • In a suitable reaction vessel, dissolve sucrose in an aqueous solution of the alkali catalyst.

  • Add a phase transfer catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 60°C and 80°C under a nitrogen atmosphere.[5][6]

  • Slowly introduce allyl chloride into the heated mixture.

  • Maintain the reaction with continuous stirring for 10 to 16 hours.[5][6]

  • Upon completion, cool the mixture and perform degassing to remove residual volatile components.

  • Neutralize the mixture to a pH of approximately 7 using a hydrochloric acid solution.

  • Add ethyl acetate and perform multiple water washes to remove salts and other impurities.[5]

  • The organic phase containing the allyl sucrose is then separated and purified.

Table 1: Reactant Molar Ratios for Allyl Sucrose Synthesis

ReactantMolar Ratio (relative to Sucrose)Reference(s)
Allyl Chloride9 - 11[5][6]
Alkali Catalyst10 - 12[5][6]

Polymerization of this compound

The core of this compound synthesis is the free-radical polymerization of acrylic acid in the presence of the allyl sucrose cross-linker.

Experimental Protocol: Free-Radical Precipitation Polymerization

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • Acrylic acid (monomer)

  • Allyl sucrose (cross-linker)

  • Ethyl acetate and Cyclohexane (co-solvents)

  • Potassium carbonate (K₂CO₃)

  • A suitable free-radical initiator (e.g., bis(2-ethylhexyl) peroxydicarbonate)

  • Nitrogen gas

Procedure:

  • In a reaction vessel equipped for polymerization, dissolve acrylic acid, allyl sucrose, and a small amount of potassium carbonate in the co-solvent mixture of ethyl acetate and cyclohexane. A small amount of K₂CO₃ is used to partially neutralize the acrylic acid, which aids in the precipitation of the resulting polymer.[3]

  • Create an inert atmosphere within the reactor by purging with nitrogen gas.

  • Heat the reaction mixture to 50°C while stirring continuously.[3]

  • Slowly and continuously add the peroxide initiator to the reaction vessel over a period of approximately 6 hours.[3]

  • As the polymerization reaction progresses, insoluble this compound will precipitate from the solvent, forming a slurry.[3]

  • After the complete addition of the initiator, the reaction is typically allowed to continue for a period to ensure maximum monomer conversion.

  • The resulting this compound polymer is then separated from the slurry by filtration.

  • The polymer is subsequently dried under vacuum to yield the final product as a white, fluffy powder.[3]

Table 2: Polymerization Reaction Parameters

ParameterValue/ConditionReference(s)
Reaction Temperature 50°C[3]
Initiator Addition Duration 6 hours[3]
Atmosphere Inert (Nitrogen)[3]
Representative Monomer to Cross-linker Ratio (by weight) 400:1 (12 g monomer to 0.03 g cross-linker)[4]

Process Visualizations

Overall Synthesis and Polymerization Workflow

G cluster_0 Cross-linker Synthesis cluster_1 Polymerization cluster_2 Purification and Finishing Sucrose Sucrose Etherification Williamson Ether Synthesis Sucrose->Etherification AllylChloride Allyl Chloride AllylChloride->Etherification Base Alkali Catalyst Base->Etherification AllylSucrose Allyl Sucrose Etherification->AllylSucrose Polymerization Precipitation Polymerization AllylSucrose->Polymerization AcrylicAcid Acrylic Acid AcrylicAcid->Polymerization Solvent Solvent System Solvent->Polymerization Initiator Initiator Initiator->Polymerization CarbomerSlurry This compound Slurry Polymerization->CarbomerSlurry Filtration Filtration CarbomerSlurry->Filtration Drying Drying Filtration->Drying Carbomer934 This compound Powder Drying->Carbomer934

Caption: A logical diagram illustrating the synthesis of the cross-linker and the subsequent polymerization and purification steps to produce this compound.

Free-Radical Polymerization Signaling Pathway

G Initiator Initiator (I) Heat Heat (Δ) Initiator->Heat Radical Free Radicals (2R•) Heat->Radical Initiation Initiation Radical->Initiation Monomer Acrylic Acid (M) Monomer->Initiation Propagation Propagation Monomer->Propagation GrowingChain Growing Polymer Chain (RM•) Initiation->GrowingChain GrowingChain->Propagation LongerChain Longer Polymer Chain (RM_n•) Propagation->LongerChain Crosslinking Cross-linking LongerChain->Crosslinking Crosslinker Allyl Sucrose (AS) Crosslinker->Crosslinking CrosslinkedNetwork Cross-linked this compound Network Crosslinking->CrosslinkedNetwork

References

An In-depth Technical Guide to the Molecular Weight and Cross-Linking of Carbomer 934 Polymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid, chemically known as a cross-linked polyacrylic acid polymer.[1][2][3][4][5] It belongs to the Carbomer family of polymers, which are widely utilized in the pharmaceutical, cosmetic, and personal care industries as thickening, suspending, and stabilizing agents.[1][6] this compound is specifically a polyacrylic acid polymer cross-linked with allyl ethers of sucrose.[2][5][7] Its ability to swell in water and form viscous gels upon neutralization makes it a valuable excipient in a variety of formulations, including topical gels, creams, lotions, and oral solid dosage forms.[1][7]

This technical guide provides a comprehensive overview of the molecular weight and cross-linking characteristics of this compound, along with detailed experimental protocols for their determination.

Core Properties of this compound

This compound is a synthetic, white, fluffy, and hygroscopic powder.[1] The fundamental repeating unit of the polymer is acrylic acid. Its key properties are summarized in the table below.

PropertyValue/DescriptionReferences
Chemical Name Poly(acrylic acid), cross-linked with allyl ethers of sucrose[2][5][7]
CAS Number 9003-01-4[1]
Molecular Formula (C₃H₄O₂)n[1]
Appearance White, fluffy powder[1]
pH of 0.5% aqueous dispersion 2.7 - 3.5[7]
Carboxylic Acid Content 56.0% - 68.0% (on a dried basis)[2]
Viscosity (0.5% neutralized aqueous dispersion) 30,500 - 39,400 mPa·s[2][5]

Molecular Weight

Due to its polymeric nature, this compound does not have a single, discrete molecular weight but rather a high molecular weight distribution. The average molecular weight is a critical parameter that influences its rheological properties and performance in formulations.

Quantitative Data

While the exact molecular weight distribution is often proprietary to the manufacturer, the weight-average molecular weight (Mw) of this compound is generally cited to be in the range of several million g/mol .

ParameterApproximate ValueReferences
Weight-Average Molecular Weight (Mw) ~ 3 x 10⁶ g/mol [8]
Experimental Protocol for Molecular Weight Determination

The molecular weight of high molecular weight polymers like this compound is typically determined using techniques such as Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS).

Objective: To determine the weight-average molecular weight (Mw) and molecular weight distribution of this compound.

Principle: SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. MALS is an absolute detection method that determines the molecular weight of the eluting fractions by measuring the intensity of scattered light at various angles.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 0.1-1.0 mg/mL) in a suitable mobile phase. The mobile phase should be a good solvent for the polymer and contain a salt (e.g., 0.1 M NaNO₃) to suppress polyelectrolyte effects.

    • Neutralize the solution to a pH of ~7 with a suitable base (e.g., NaOH) to ensure the polymer is fully dissolved and uncoiled.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a pump, injector, and degasser.

    • A set of SEC columns suitable for high molecular weight, water-soluble polymers.

    • Multi-Angle Light Scattering (MALS) detector.

    • Refractive Index (RI) detector (to measure concentration).

  • Chromatographic Conditions:

    • Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate with 0.02% sodium azide, filtered and degassed.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 100 µL.

    • Column Temperature: Maintained at a constant temperature, e.g., 35 °C.

  • Data Analysis:

    • The data from the MALS and RI detectors are collected and analyzed using specialized software (e.g., ASTRA™).

    • The software uses the Zimm plot formalism to extrapolate the scattered light intensity to zero angle to calculate the weight-average molecular weight (Mw) for each eluting slice.

    • The concentration of each slice is determined from the RI signal.

    • By combining the Mw and concentration data across the entire elution profile, the molecular weight distribution of the this compound sample is obtained.

Cross-Linking

This compound is a cross-linked polymer, which is essential for its ability to form stable hydrogels. The cross-links create a three-dimensional network that swells in the presence of a solvent rather than dissolving.

Cross-Linking Agent and Degree of Cross-Linking

This compound is synthesized by cross-linking polyacrylic acid with a polyalkenyl ether, specifically allyl ethers of sucrose.[2][5][7] The degree of cross-linking is a critical factor influencing the swelling behavior, viscosity, and mechanical properties of the resulting hydrogel. Different grades of Carbomer have varying degrees of cross-linking, with this compound being classified as a highly cross-linked polymer.[6]

The precise quantitative value for the degree of cross-linking in this compound is generally not publicly disclosed by manufacturers as it is considered proprietary information. However, the degree of cross-linking can be estimated using experimental techniques.

Experimental Protocol for Determining Cross-Link Density

The cross-link density of a hydrogel like this compound can be estimated using equilibrium swelling studies in conjunction with the Flory-Rehner theory, or through rheological measurements.

4.2.1 Equilibrium Swelling Method

Objective: To estimate the cross-link density of this compound by measuring its equilibrium swelling ratio.

Principle: The Flory-Rehner theory relates the swelling of a cross-linked polymer network at equilibrium to its cross-link density. The theory balances the osmotic pressure driving the solvent into the gel with the elastic retractive force of the polymer chains.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of dry this compound powder (Wd).

    • Place the powder in a large excess of a suitable solvent (e.g., deionized water or a buffer solution of a specific pH) in a sealed container.

  • Swelling to Equilibrium:

    • Allow the polymer to swell for an extended period (e.g., 48-72 hours) at a constant temperature to ensure equilibrium is reached.

    • Periodically remove the swollen gel, gently blot the surface to remove excess solvent, and weigh it (Ws).

    • Equilibrium is reached when consecutive weighings are constant.

  • Calculation of Swelling Ratio (Q):

    • The mass swelling ratio is calculated as: Q_m = Ws / Wd

    • The volume swelling ratio (Qv) can be calculated if the densities of the polymer (ρp) and solvent (ρs) are known: Q_v = 1 + (ρ_p/ρ_s) * (Q_m - 1)

  • Application of the Flory-Rehner Equation:

    • The molecular weight between cross-links (Mc) can be calculated using the Flory-Rehner equation:

      -ln(1 - v₂) - v₂ - χv₂² = (V₁/Mc) * (v₂¹ᐟ³ - v₂/2)

      where:

      • v₂ is the volume fraction of the polymer in the swollen gel (1/Qv).

      • χ is the Flory-Huggins polymer-solvent interaction parameter (can be found in literature for polyacrylic acid-water systems).

      • V₁ is the molar volume of the solvent.

      • Mc is the number-average molecular weight of the polymer chains between cross-links.

    • The cross-link density (ρc) can then be calculated as: ρ_c = 1 / (Mc * v_specific)

      where v_specific is the specific volume of the polymer (1/ρp).

4.2.2 Rheological Method

Objective: To estimate the cross-link density of a this compound hydrogel from its storage modulus (G').

Principle: The theory of rubber elasticity relates the shear modulus of a swollen polymer network in its rubbery plateau region to its cross-link density. For a swollen gel, the storage modulus (G') measured in a dynamic oscillatory rheological experiment can be used as an approximation of the shear modulus.

Methodology:

  • Hydrogel Preparation:

    • Prepare a neutralized this compound hydrogel of a known concentration (e.g., 0.5% w/v).

  • Rheological Measurement:

    • Use a rotational rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

    • Perform a frequency sweep at a small, constant strain within the linear viscoelastic region of the gel.

    • Determine the storage modulus (G') in the rubbery plateau region (where G' is largely independent of frequency).

  • Calculation of Cross-Link Density:

    • The cross-link density (n) can be estimated from the rubber elasticity theory:

      G' = n * R * T

      where:

      • G' is the storage modulus in the rubbery plateau (in Pa).

      • n is the cross-link density (in mol/m³).

      • R is the ideal gas constant (8.314 J/mol·K).

      • T is the absolute temperature (in K).

Visualizations

pH-Dependent Thickening Mechanism

The primary function of this compound as a rheology modifier is based on its pH-dependent thickening mechanism.

pH_Dependent_Thickening cluster_0 Low pH (Acidic) cluster_1 High pH (Neutralized) Coiled_Polymer This compound (Coiled Chains) Uncoiled_Polymer This compound (Uncoiled & Swollen Chains) Coiled_Polymer->Uncoiled_Polymer Addition of Neutralizing Agent (e.g., NaOH, TEA) Viscous_Gel Formation of Viscous Gel Uncoiled_Polymer->Viscous_Gel Electrostatic Repulsion of -COO⁻ groups

Caption: pH-dependent thickening mechanism of this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical experimental workflow for the characterization of this compound.

Experimental_Workflow cluster_tests Analytical Tests Start This compound Raw Material Dispersion Dispersion in Aqueous Solvent Start->Dispersion Neutralization Neutralization (pH adjustment) Dispersion->Neutralization Characterization Characterization Neutralization->Characterization MW_Determination Molecular Weight (SEC-MALS) Characterization->MW_Determination Crosslink_Density Cross-link Density (Swelling/Rheology) Characterization->Crosslink_Density Viscosity_Measurement Viscosity Measurement Characterization->Viscosity_Measurement COOH_Assay Carboxylic Acid Content (Titration) Characterization->COOH_Assay

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a high molecular weight, highly cross-linked polyacrylic acid polymer that serves as a versatile and efficient rheology modifier in a wide range of pharmaceutical and cosmetic applications. Its performance is intrinsically linked to its molecular weight and the density of its cross-linked network. While precise quantitative values for these parameters are often proprietary, this guide provides the theoretical background and detailed experimental protocols necessary for their determination in a research and development setting. A thorough understanding and characterization of these core properties are essential for optimizing formulation development and ensuring product performance and stability.

References

An In-depth Technical Guide to the Rheological Behavior of Carbomer 934 Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Carbomer 934 dispersions, a critical aspect for formulation scientists in the pharmaceutical and cosmetic industries. This compound, a high molecular weight cross-linked polymer of acrylic acid, is a versatile excipient primarily used as a thickening, suspending, and stabilizing agent.[1] Its rheological behavior is complex and highly dependent on various factors, which will be explored in detail throughout this document.

Chemical and Physical Properties of this compound

This compound is a synthetic polymer, with the IUPAC name poly(1-carboxyethylene), cross-linked with allyl ethers of sucrose.[1] It is a white, fluffy, and hygroscopic powder with a slightly acetic odor.[1][2] The acidic nature of the polymer is attributed to the numerous carboxylic acid groups along its backbone.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical Name Poly(acrylic acid), cross-linked with allyl sucrose[1]
CAS Number 9003-01-4[2]
Molecular Formula (C₃H₄O₂)n[1]
Appearance White, fluffy powder[1][2]
Odor Slightly acetic[1]
Solubility Swells in water and other polar solvents[1]
pH of 0.5% aqueous dispersion 2.7 - 3.5[1][3]
Carboxylic Acid Content 56.0% - 68.0%[1][4]

Mechanism of Thickening: The Role of Neutralization

The remarkable thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[1] In an aqueous dispersion, the polymer molecules exist in a tightly coiled state due to intramolecular hydrogen bonding.[5] The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), ionizes the carboxylic acid groups to form carboxylate anions.[3][6] The resulting electrostatic repulsion between these negatively charged groups causes the polymer chains to uncoil and expand, leading to a significant increase in the viscosity of the dispersion and the formation of a gel.[1][3] This process is highly pH-dependent, with maximum viscosity typically achieved in a pH range of 6 to 8.[1][3]

G cluster_2 Neutralized State (Optimal pH) A Coiled this compound (Intramolecular H-bonding) B Low Viscosity Dispersion A->B C Addition of Neutralizing Agent (e.g., NaOH, TEA) D Ionization of Carboxylic Groups (-COO⁻) E Electrostatic Repulsion D->E F Uncoiling and Swelling of Polymer Chains E->F G High Viscosity Gel F->G Leads to

Figure 1: pH-Dependent Thickening Mechanism of this compound.

Rheological Properties of this compound Dispersions

This compound dispersions exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior.[3][7] This means their viscosity decreases as the applied shear rate increases.[8] This property is highly desirable for topical formulations, as it allows for easy spreading during application, followed by a return to high viscosity at rest, ensuring the product remains in place.

Effect of Concentration on Viscosity

The viscosity of a neutralized this compound dispersion is directly proportional to its concentration. Higher polymer concentrations lead to a more entangled polymer network and consequently, a higher viscosity.

Table 2: Viscosity of Neutralized Aqueous Dispersions of this compound

Concentration (w/w %)pHViscosity (cP)Reference
0.2%7.3 - 7.82,050 - 5,450[1]
0.5%7.3 - 7.830,500 - 39,400[1][2][4]

Note: Viscosity values can vary depending on the specific neutralizer used and the measurement conditions.

Effect of pH on Viscosity

As previously discussed, pH is a critical factor governing the viscosity of this compound dispersions. The viscosity increases significantly as the pH is raised from its acidic state to a neutral or slightly alkaline range.[9] The optimal pH for achieving maximum viscosity is typically between 6 and 8.[1][3] Outside of this range, particularly at very low or very high pH, the viscosity can decrease.

Yield Stress

This compound gels exhibit a yield stress, which is the minimum amount of stress required to initiate flow.[3][6] This property is crucial for suspending insoluble particles in pharmaceutical and cosmetic formulations, preventing them from settling over time.[10] The magnitude of the yield stress is a measure of the strength of the internal gel network.[6]

Thixotropy

This compound dispersions can exhibit thixotropic behavior, meaning their viscosity decreases over time under constant shear and then gradually recovers when the shear is removed.[11] This time-dependent shear thinning is beneficial for applications requiring a temporary reduction in viscosity for processing or application, followed by a return to the initial viscous state.

Experimental Protocols

Accurate and reproducible rheological characterization is essential for developing and controlling the quality of this compound-based formulations.

Preparation of a this compound Gel (0.5% w/w)
  • Dispersion: Slowly sift 0.5 g of this compound powder into the vortex of 99.5 g of purified water under vigorous agitation. Continue mixing until a uniform, lump-free dispersion is obtained.[1][3]

  • Hydration: Allow the dispersion to stand for at least 2-4 hours to ensure complete hydration of the polymer particles.[1]

  • Neutralization: While stirring, slowly add a neutralizing agent, such as a 10% w/v solution of sodium hydroxide or triethanolamine, dropwise until the desired pH (typically 6.0-7.5) is reached.[3][6] A significant increase in viscosity will be observed as the gel forms.[1]

G A Start: Weigh this compound and Purified Water B Dispersion: Slowly add this compound to water under vigorous agitation A->B C Hydration: Allow to stand for 2-4 hours B->C D Neutralization: Slowly add neutralizing agent while stirring C->D E Check pH (Target: 6.0-7.5) D->E E->D Adjust pH F End: Homogeneous Gel E->F pH in range

Figure 2: Experimental Workflow for this compound Gel Preparation.
Rheological Measurements

A rotational rheometer is the standard instrument for characterizing the rheological properties of this compound gels.

  • Viscosity Measurement (Steady-Shear Flow Sweep):

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress.

    • Plot viscosity as a function of shear rate to observe shear-thinning behavior.

  • Yield Stress Measurement (Stress Sweep or Creep Test):

    • Stress Sweep: Apply a gradually increasing stress and monitor the resulting strain or viscosity. The yield stress is the point where a significant increase in deformation or a sharp decrease in viscosity occurs.

    • Creep Test: Apply a series of constant stresses below and above the expected yield stress and observe the strain over time. Below the yield stress, the material will exhibit elastic deformation, while above it, it will flow.[12]

  • Thixotropy Measurement (Three-Step Flow Test):

    • Step 1 (Rest): Subject the sample to a low shear rate to establish the initial viscosity.

    • Step 2 (High Shear): Apply a high shear rate for a defined period to break down the structure.

    • Step 3 (Recovery): Return to the initial low shear rate and monitor the viscosity recovery over time.

G A Sample Preparation (this compound Gel) B Instrument Setup (Rotational Rheometer) A->B C Temperature Equilibration B->C D Rheological Tests C->D E Steady-Shear Flow Sweep D->E F Yield Stress Measurement D->F G Thixotropy (3-Step Flow Test) D->G H Data Analysis E->H F->H G->H I Viscosity vs. Shear Rate Curve H->I J Yield Stress Value H->J K Thixotropic Loop / Recovery Curve H->K

Figure 3: Logical Relationship for Rheological Characterization.

Factors Influencing Rheological Behavior

Several factors beyond concentration and pH can influence the rheological properties of this compound dispersions:

  • Ionic Strength: The presence of electrolytes can shield the electrostatic repulsion between the carboxylate groups, leading to a decrease in viscosity.[9][13]

  • Addition of Other Excipients: The inclusion of other polymers, solvents like glycerin and propylene glycol, or surfactants can alter the rheology through various interactions with the Carbomer network.[11][14]

  • Shear History: The processing conditions, particularly the intensity and duration of shear during manufacturing, can affect the final viscosity of the product.[15]

  • Temperature: While this compound gels generally exhibit good temperature stability, significant temperature changes can influence viscosity.[11][16]

Applications in Pharmaceutical and Cosmetic Formulations

The unique rheological properties of this compound make it a valuable excipient in a wide range of products:

  • Topical Gels, Creams, and Lotions: Provides the desired consistency, enhances stability, and offers a pleasant skin feel.[10][16]

  • Ophthalmic Preparations: Its mucoadhesive properties can prolong the contact time of drugs on the ocular surface.[1]

  • Oral Suspensions: Effectively suspends insoluble drug particles, ensuring uniform dosage.[1][2]

  • Controlled-Release Oral Solid Dosage Forms: The polymer swells in the gastrointestinal tract, forming a gel layer that controls drug diffusion.[1]

  • Bioadhesive Formulations: Used in preparations that adhere to mucous membranes for localized drug delivery.[1]

References

Carbomer 934: A Comprehensive Safety and Toxicity Profile for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, is a synthetic polymer widely utilized in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent.[1][2] Its extensive use necessitates a thorough understanding of its safety and toxicity profile, particularly for research and development applications where novel formulations and routes of administration are explored. This technical guide provides an in-depth analysis of the safety and toxicity data for this compound, including quantitative data, detailed experimental methodologies, and a logical workflow for safety assessment.

Executive Summary

Overall, this compound has a low toxicity profile.[3] It is not significantly absorbed from the gastrointestinal tract or the skin, which limits its potential for systemic toxicity.[4] Extensive testing has shown it to be non-irritating to the skin and only mildly irritating to the eyes at high concentrations.[2][5] It is not considered to be a skin sensitizer.[3] Genotoxicity and carcinogenicity studies have been negative, and it is not associated with reproductive or developmental toxicity.[6] The primary safety concern is the potential for residual benzene, a solvent used in the polymerization of older grades of this compound; however, modern manufacturing processes have largely addressed this issue.[5][7]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for this compound.

Acute Oral Toxicity
Species Route LD50 Reference
RatOral4.1 g/kg[4]
MouseOral4.6 g/kg[4][8]
Guinea PigOral2.5 g/kg[4]
DogOral> 8 g/kg (no fatalities)[4]
Dermal and Ocular Irritation
Test Species Concentration Result Reference
Skin IrritationRabbitUp to 100%Minimal irritation[1][2][5]
Eye IrritationRabbitNot specifiedZero to moderate irritation[1][2][5]
Other Toxicity Endpoints
Endpoint Result Reference
Skin SensitizationLow potential[1][5][6]
PhototoxicityLow potential[1][5]
Photo-contact AllergenicityLow potential[1][5]
Genotoxicity (Ames Test, Micronucleus Test)Non-mutagenic[6]
CarcinogenicityNot carcinogenic[6]
Reproductive and Developmental ToxicityNo adverse effects[6]

Experimental Protocols

The safety and toxicity of this compound have been assessed using standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure the quality, consistency, and reliability of the data.

Acute Oral Toxicity Testing (as per OECD Guideline 423: Acute Toxic Class Method)

The acute oral toxicity of this compound is determined to establish its relative toxicity after a single oral dose.

  • Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain) of a single sex (usually females) are used.[9]

  • Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) for a specified period before dosing (e.g., overnight for rats).[9]

  • Dose Administration: The test substance is administered as a single oral dose via gavage. The volume administered is based on the animal's body weight.[9]

  • Dose Levels: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed effects in the previously dosed animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[9]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period to identify any pathological changes.[9]

Dermal Irritation Testing (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This test evaluates the potential of this compound to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are the preferred species for this test.[10]

  • Test Site Preparation: An area of the animal's back is clipped free of fur 24 hours before the test.[11]

  • Application of Test Substance: A specified amount of this compound (e.g., 0.5 g) is applied to a small area of the clipped skin and covered with a gauze patch and semi-occlusive dressing.[11]

  • Exposure Duration: The exposure period is typically 4 hours.[10]

  • Observation of Skin Reactions: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).[10] The reactions are scored using a standardized grading system.

Ocular Irritation Testing (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

This study assesses the potential of this compound to produce irritation or damage to the eye.

  • Test Animals: Albino rabbits are typically used for this assay.[12]

  • Application: A single dose of the test substance (e.g., 0.1 mL of a liquid or 100 mg of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12]

  • Observation: The eyes are examined for ocular reactions (redness, swelling, and discharge of the conjunctiva; opacity and area of opacity of the cornea; and effects on the iris) at 1, 24, 48, and 72 hours after instillation.[12] The severity of the reactions is scored.

Skin Sensitization Testing (as per OECD Guideline 406: Skin Sensitisation)

This test determines the potential of this compound to induce a delayed hypersensitivity reaction. The Guinea Pig Maximization Test (GPMT) is a common method.

  • Test Animals: Young adult guinea pigs are used.[13]

  • Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to induce a state of hypersensitivity.[13]

  • Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a non-irritating concentration of the test substance applied topically to a fresh site.[13]

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal and compared to a control group that was not induced.[13]

Genotoxicity Testing: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This in vitro assay is used to detect the potential of this compound to induce gene mutations.

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.[1]

  • Methodology: The bacterial strains are exposed to various concentrations of the test substance, both with and without an external metabolic activation system (S9 mix from rat liver).[7]

  • Evaluation: The number of revertant colonies (bacteria that have mutated back to a prototrophic state and can grow on a minimal medium) is counted. A significant, dose-related increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[7]

Genotoxicity Testing: In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)

This in vivo test assesses the potential of this compound to cause chromosomal damage.

  • Test Animals: Typically, mice or rats are used.[3]

  • Dosing: The animals are exposed to the test substance, usually via oral gavage or intraperitoneal injection, at several dose levels.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[3]

  • Analysis: The polychromatic erythrocytes (immature red blood cells) are examined for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[3]

  • Evaluation: A significant increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates clastogenic or aneugenic activity.[3]

Safety Assessment Workflow

The safety assessment of a substance like this compound follows a logical, tiered approach. The following diagram illustrates a typical workflow for evaluating the safety of a chemical intended for use in research and product development.

Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing cluster_3 Repeated Dose & Long-term Toxicity cluster_4 Risk Assessment physchem Physicochemical Properties (Molecular Weight, Solubility) in_silico In Silico / QSAR Analysis physchem->in_silico Provides input for cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity Guides initial testing genotoxicity_in_vitro Genotoxicity (Ames Test) cytotoxicity->genotoxicity_in_vitro Proceed if low cytotoxicity skin_corrosion Skin Corrosion/Irritation genotoxicity_in_vitro->skin_corrosion acute_toxicity Acute Toxicity (Oral, Dermal) skin_corrosion->acute_toxicity Proceed if non-corrosive irritation Skin & Eye Irritation acute_toxicity->irritation sensitization Skin Sensitization irritation->sensitization genotoxicity_in_vivo Genotoxicity (Micronucleus Test) sensitization->genotoxicity_in_vivo subchronic Subchronic Toxicity (90-day) genotoxicity_in_vivo->subchronic If warranted by exposure chronic Chronic Toxicity / Carcinogenicity subchronic->chronic risk_assessment Hazard Identification & Exposure Assessment subchronic->risk_assessment repro_dev Reproductive & Developmental Toxicity chronic->repro_dev chronic->risk_assessment repro_dev->risk_assessment conclusion Safety Conclusion risk_assessment->conclusion

Caption: A generalized workflow for the safety assessment of a chemical substance.

Conclusion

Based on a comprehensive review of the available scientific literature, this compound demonstrates a very low toxicity profile and is considered safe for its intended use in research and development, as well as in cosmetic and pharmaceutical products.[1][3][6] Its high molecular weight and poor absorption limit systemic exposure and potential for toxicity.[4] Researchers and drug development professionals can be confident in the safety of this compound when used in accordance with good laboratory and manufacturing practices. It is important to source this compound from reputable suppliers who can provide documentation regarding residual solvent levels to ensure the highest quality and safety.[5][7]

References

An In-depth Technical Guide to the Swelling Properties of Carbomer 934 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the swelling properties of Carbomer 934 in aqueous solutions. This compound, a high molecular weight polymer of acrylic acid, is a vital excipient in the pharmaceutical and cosmetic industries, primarily utilized for its rheological modifying properties to form stable gels, suspensions, and emulsions.[1] This document delves into the core principles of its swelling behavior, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Physicochemical Properties

This compound is a synthetic polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] Its chemical structure consists of long chains of polyacrylic acid, which are coiled in their dry, acidic state. The cross-linking provides a three-dimensional network that prevents the polymer from dissolving in water, instead allowing it to swell to many times its original volume.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name Poly(acrylic acid), cross-linked with allyl sucrose
CAS Number 9007-16-3
Appearance White, fluffy powder
pH of 0.5% aqueous dispersion 2.7 - 3.5
Carboxylic Acid Content 56.0% - 68.0%
Solubility Swells in water and other polar solvents

Mechanism of Swelling: A pH-Dependent Phenomenon

The remarkable swelling and thickening properties of this compound are intrinsically linked to the pH of the aqueous medium. In its native acidic state, the carboxylic acid groups along the polymer backbone are protonated (-COOH), leading to a tightly coiled conformation due to intramolecular hydrogen bonding.

Upon neutralization with a suitable base (e.g., sodium hydroxide, triethanolamine), the carboxylic acid groups ionize to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains to uncoil and expand, entrapping a significant amount of water within the polymer matrix. This process leads to a dramatic increase in the viscosity of the solution and the formation of a gel.[1]

Swelling_Mechanism cluster_0 Low pH (Acidic) cluster_1 Neutralization (Addition of Base) cluster_2 High pH (Neutral/Alkaline) Coiled_Carbomer This compound (Coiled State) -COOH groups Neutralizing_Agent Neutralizing Agent (e.g., NaOH, TEA) Coiled_Carbomer->Neutralizing_Agent Ionization Swollen_Carbomer This compound (Swollen State) -COO⁻ groups (Electrostatic Repulsion) Neutralizing_Agent->Swollen_Carbomer Uncoiling & Swelling Gel_Preparation_Workflow start Start dispersion Dispersion: Slowly add this compound powder to vigorously agitated water. start->dispersion hydration Hydration: Stir until fully dispersed and allow to stand for complete hydration. dispersion->hydration neutralization Neutralization: Add neutralizing agent (e.g., TEA, NaOH) dropwise while stirring. hydration->neutralization gel_formation Gel Formation: Observe significant viscosity increase as pH approaches neutrality (6-8). neutralization->gel_formation ph_adjustment Final pH Adjustment: Monitor and adjust pH to achieve desired viscosity. gel_formation->ph_adjustment end End ph_adjustment->end

References

The Bioadhesive Characteristics of Carbomer 934: An In-depth Technical Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl sucrose or allyl pentaerythritol, is a cornerstone excipient in the development of bioadhesive drug delivery systems.[1][2] Its remarkable mucoadhesive properties, coupled with its utility as a gelling and thickening agent, make it an invaluable tool for formulators seeking to prolong drug residence time at the site of application and achieve controlled release profiles.[1][3] This technical guide provides a comprehensive overview of the bioadhesive characteristics of this compound, detailing its mechanism of action, quantitative performance data, and the experimental protocols used for its evaluation.

Core Bioadhesive Properties and Mechanism of Action

The mucoadhesive capabilities of this compound are primarily attributed to the formation of hydrogen bonds between its carboxylic acid groups and the sialic acid and fucose residues of mucin, the primary protein component of mucus.[3][4] The process of mucoadhesion is generally understood to occur in two stages: the contact stage, where intimate wetting and swelling of the polymer occurs, and the consolidation stage, which involves the interpenetration of the polymer chains with the mucus network and the formation of adhesive bonds.[4][5]

This compound's bioadhesive strength is significantly influenced by its concentration in a formulation. An increase in this compound concentration generally leads to a corresponding increase in bioadhesive strength.[6] Furthermore, the polymer's properties are pH-dependent; it remains in a solution state at acidic pH but forms a low-viscosity gel at alkaline pH.[3] This pH sensitivity is a critical consideration in the formulation of drug delivery systems targeted to specific regions of the body with varying pH environments.[7]

Quantitative Performance Data of this compound

The following tables summarize key quantitative data on the bioadhesive characteristics and drug release properties of this compound from various studies.

Table 1: Bioadhesive Strength of this compound Formulations

Formulation DetailsSubstrateMeasurement MethodBioadhesive Strength (N or g)Reference
Buccal tablets with varying Carbopol-934:Sodium Alginate:Gelatin ratios (1:1:1 to 5:1:1)Not specifiedNot specified23.28 ± 0.86 to 31.53 ± 1.63[6]
Vildagliptin-loaded mucoadhesive nanoparticles with Carbopol 934 PNot specifiedNot specifiedNot specified, but noted to retain drug in GIT for ~12h[8]
Atenolol mucoadhesive tablets with varying Carbopol 934P levelsNot specifiedResponse Surface MethodologyValues obtained at various levels of Carbopol 934P[9]

Table 2: Swelling Index of this compound Formulations

Formulation DetailsMediumSwelling Index (%)Reference
Vildagliptin-loaded mucoadhesive nanoparticles with Carbopol 934 PNot specified181 ± 9[8]
Ketorolac tromethamine buccal mucoadhesive film (F2) with Carbopol 934, sodium alginate, and PVP K30Not specified27.27 ± 0.37[10]
Acyclovir proniosomes in mucoadhesive polymeric films with higher concentrations of Carbopol 934PNot specifiedHigher values for formulations with more Carbopol 934P[11]

Table 3: In Vitro Drug Release from this compound Formulations

DrugFormulation TypePolymer ConcentrationMedium% Drug Released (Time)Reference
TheophyllineMatrix tablets10%Not specified45.5% (4 hours)[12]
TheophyllineMatrix tablets30%Not specified33.6% (4 hours)[12]
TheophyllineMatrix tablets50%Not specified24.3% (4 hours)[12]
Ketorolac tromethamineBuccal mucoadhesive film (F2)Not specifiedNot specified98.71%[10]
VildagliptinMucoadhesive nanoparticlesNot specifiedNot specifiedWell-controlled release for 12 hours[8]
Diclofenac SodiumHydrogelsVariouspH 7.4Greater release than at pH 1.2[7]

Experimental Protocols for Evaluating Bioadhesive Characteristics

Standardized in vitro and ex vivo methods are crucial for the reliable assessment of the bioadhesive properties of this compound formulations.[13]

Measurement of Bioadhesive Strength (Detachment Force Method)

This is one of the most widely used methods to quantify mucoadhesion.[14]

Objective: To measure the force required to detach the formulation from a mucosal surface.

Apparatus: A texture analyzer or a modified tensiometer.[15]

Methodology:

  • Substrate Preparation: A section of animal mucosal tissue (e.g., porcine stomach or intestine) is excised and secured to a support.[15]

  • Sample Application: The this compound-based formulation (e.g., a tablet or gel) is attached to the probe of the texture analyzer.

  • Contact: The probe with the formulation is lowered until it makes contact with the mucosal surface with a defined force for a specified duration to allow for intimate contact and initial bond formation.[15]

  • Detachment: The probe is then moved upwards at a constant speed, and the force required to detach the formulation from the mucosa is recorded.[15] The peak force is taken as the bioadhesive strength.

Swelling Index Determination

Objective: To evaluate the water uptake and swelling capacity of the formulation, which is crucial for the initiation of mucoadhesion.

Methodology:

  • The initial weight of the formulation (W1) is recorded.

  • The formulation is placed in a beaker containing a suitable medium (e.g., simulated gastric or intestinal fluid).

  • At predetermined time intervals, the formulation is removed, blotted to remove excess surface water, and weighed (W2).

  • The swelling index is calculated using the following formula: Swelling Index (%) = [(W2 - W1) / W1] x 100

In Vitro Drug Release Studies

Objective: To determine the rate and extent of drug release from the this compound-based formulation.

Apparatus: USP Dissolution Apparatus (e.g., Apparatus 1 - Basket or Apparatus 2 - Paddle).[16]

Methodology:

  • The formulation is placed in the dissolution vessel containing a specified volume of dissolution medium (e.g., simulated gastric fluid of pH 1.2 or simulated intestinal fluid of pH 6.8).[7][17]

  • The apparatus is operated at a constant temperature (37 ± 0.5 °C) and rotation speed.

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The drug concentration in the withdrawn samples is analyzed using a suitable analytical method, such as UV-Vis spectrophotometry.[18]

Visualizing Key Processes and Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Mechanism_of_Mucoadhesion cluster_0 Contact Stage cluster_1 Consolidation Stage Wetting Wetting & Swelling IntimateContact Intimate Contact Wetting->IntimateContact Interpenetration Polymer Chain Interpenetration IntimateContact->Interpenetration Physical Entanglement BondFormation Hydrogen Bond Formation Interpenetration->BondFormation Mucoadhesion Mucoadhesion BondFormation->Mucoadhesion

Caption: The two-stage process of mucoadhesion.

Experimental_Workflow_Bioadhesion Formulation Formulation Preparation (this compound-based) BioStrength Bioadhesive Strength Measurement (Detachment Force) Formulation->BioStrength Swelling Swelling Index Determination Formulation->Swelling Release In Vitro Drug Release Study Formulation->Release DataAnalysis Data Analysis & Characterization BioStrength->DataAnalysis Swelling->DataAnalysis Release->DataAnalysis Conclusion Conclusion on Bioadhesive Properties DataAnalysis->Conclusion Formulation_Development_Logic cluster_Input Input Parameters cluster_Formulation Formulation Design cluster_Evaluation Evaluation Drug Drug Properties (Solubility, Dose) CarbomerConc This compound Concentration Drug->CarbomerConc Target Target Delivery Site (e.g., Buccal, Gastric) Target->CarbomerConc BioadhesionTest Bioadhesion Testing CarbomerConc->BioadhesionTest OtherExcipients Other Excipients (e.g., pH modifiers, fillers) ReleaseProfile Release Profiling OtherExcipients->ReleaseProfile OptimizedFormulation Optimized Formulation BioadhesionTest->OptimizedFormulation ReleaseProfile->OptimizedFormulation

References

Solubility and dispersion characteristics of Carbomer 934 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Dispersion Characteristics of Carbomer 934

Introduction

This compound is a high molecular weight, cross-linked polymer of acrylic acid, specifically cross-linked with allyl ethers of sucrose.[1][2] In its raw form, it is a white, fluffy, and hygroscopic powder with a slightly acetic odor.[3][4] Widely recognized in the pharmaceutical and cosmetic industries under the trade name Carbopol® 934, it serves as a primary excipient for modifying rheology.[3][5] Its principal function is to act as a high-efficiency thickening, suspending, and emulsifying agent in a variety of formulations.[3][6] This guide provides a comprehensive technical overview of the solubility and dispersion properties of this compound, with a focus on quantitative data and detailed experimental methodologies for research and development professionals.

Core Mechanism: Swelling and pH-Dependent Thickening

This compound does not dissolve in solvents in the traditional sense; instead, it swells significantly.[3][7] This behavior is attributed to its three-dimensionally cross-linked microgel structure.[3][7] The polymer's thickening capabilities are activated through a pH-dependent mechanism.

In an acidic aqueous dispersion, the this compound molecules remain in a tightly coiled state due to intramolecular hydrogen bonding.[5] The carboxylic acid groups are not ionized, resulting in low viscosity. The addition of a neutralizing agent, such as sodium hydroxide (NaOH) or triethanolamine (TEA), causes these acidic groups to ionize.[5] This ionization leads to electrostatic repulsion between the now negatively charged carboxylate ions, forcing the polymer chains to uncoil and expand.[5][8] This dramatic increase in the hydrodynamic volume of the polymer network entraps water molecules, leading to a significant rise in the viscosity of the solution and the formation of a clear gel, typically at a pH between 6 and 8.[5]

G Diagram 1: pH-Dependent Thickening Mechanism of this compound cluster_0 Acidic State (Low pH) cluster_1 Neutralized State (pH 6-8) a This compound (Coiled Polymer Chains) b Carboxylic Acid Groups (-COOH) a->b Intramolecular H-Bonding neutralizer Addition of Neutralizing Agent (e.g., NaOH, TEA) a->neutralizer c Uncoiled & Swollen Polymer (Expanded Network) d Ionized Carboxylate Groups (-COO⁻) c->d Electrostatic Repulsion neutralizer->c Ionization

Caption: pH-Dependent Thickening Mechanism of this compound.

Quantitative Data and Physicochemical Properties

The following tables summarize the key quantitative properties of this compound.

Table 1: General Physicochemical Properties of this compound

Property Value References
Appearance White, fluffy, hygroscopic powder [1][3]
Odor Slightly acetic / Mild acidic [3][9]
pH of 0.5% Aqueous Dispersion 2.7 - 3.5 [3]
Carboxylic Acid (-COOH) Content 56.0% - 68.0% (on dried basis) [1][3]
Primary Particle Size ~0.2 µm in diameter [3][7]

| Flocculated Powder Particle Size | 2-7 µm in diameter |[3][7] |

Table 2: Solubility and Dispersion Characteristics of this compound in Various Solvents

Solvent Behavior Notes References
Water Swells significantly to form a gel or dispersion Forms a low-viscosity acidic dispersion before neutralization. [1][3]
Glycerin Swells Can be used as a dispersion medium. [10][]
Ethanol (95%) Swells after neutralization Neutralization is required for the polymer to swell and thicken. [3][7][10]
Propylene Glycol Swells Can be used to wet and swell the powder before adding water. [12][13]
Polar Organic Solvents Swells after neutralization Generally requires a suitable amine for neutralization in these systems. [1][12]

| Non-polar Solvents | Insoluble | this compound is generally not used in non-polar systems. |[12] |

Table 3: Viscosity of Neutralized this compound Aqueous Dispersions

Concentration (% w/w) Viscosity (mPa·s or cP) Neutralizing Agent References
0.2% ~3,000 Not specified [14]
0.5% 30,500 - 39,400 Sodium Hydroxide [1][2][3]
0.5% ~35,000 Not specified [14]

Note: Viscosity is highly dependent on the specific neutralizing agent used, the final pH, and the shear rate during measurement.

Experimental Protocols

Preparation of a 1% (w/w) this compound Aqueous Gel

This protocol outlines a standard laboratory method for preparing a simple aqueous gel.

  • Dispersion: Vigorously agitate 97.0 g of purified water to create a vortex. Slowly and carefully sift 1.0 g of this compound powder into the vortex to prevent the formation of clumps.[5] Using a high-shear mixer can accelerate this process.[15]

  • Hydration: Continue stirring until the polymer is fully dispersed and no particles are visible. Allow the dispersion to stand for 2 to 24 hours to ensure complete hydration of the polymer particles.[5]

  • Neutralization: While stirring gently, add a neutralizing agent dropwise. Common neutralizers include 10% (w/w) sodium hydroxide solution or triethanolamine (TEA).[5][9]

  • Gel Formation: Monitor the pH. As the pH of the dispersion approaches 6.0, a significant increase in viscosity will occur, and a clear gel will form.[5]

  • Final pH Adjustment: Continue to add the neutralizer until the desired pH (typically 6.5-7.5) and viscosity are achieved. Avoid over-neutralization, which can lead to a loss of viscosity.[5][12]

G Diagram 2: Experimental Workflow for this compound Gel Preparation start Start dispersion 1. Dispersion Slowly add this compound powder to vortex of agitated water. start->dispersion hydration 2. Hydration Stir until fully dispersed. Allow to stand for 2-24 hours. dispersion->hydration neutralization 3. Neutralization Add neutralizing agent (e.g., NaOH) dropwise with gentle stirring. hydration->neutralization gel_formation 4. Gel Formation Viscosity increases dramatically as pH approaches 6-8. neutralization->gel_formation ph_adjustment 5. Final pH Adjustment Monitor pH and adjust to target viscosity. gel_formation->ph_adjustment end_product Final Gel Product ph_adjustment->end_product

Caption: Experimental Workflow for this compound Gel Preparation.

Viscosity Measurement of a this compound Gel
  • Instrument: A rotational viscometer (e.g., Brookfield type) is commonly used.[5]

  • Sample Preparation: Place a sufficient amount of the prepared gel into a beaker, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C), as viscosity is temperature-dependent.[5]

  • Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure fresh material is constantly being measured.[5]

  • Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[5]

Determination of Carboxylic Acid Content

This assay is performed by titration to confirm the polymer meets pharmacopeial standards.[3]

  • Sample Preparation: Accurately weigh a sample of this compound that has been previously dried under a vacuum.

  • Dispersion: Disperse the weighed sample in purified water.

  • Titration: Titrate the dispersion with a standardized solution of sodium hydroxide (e.g., 0.1 N NaOH).

  • Endpoint Determination: Determine the endpoint potentiometrically.

  • Calculation: Calculate the percentage of carboxylic acid groups based on the volume of titrant used.[3]

Key Factors Influencing Solubility and Dispersion

The final properties of a this compound formulation are highly dependent on several factors.

  • pH: This is the most critical factor. The viscosity of a this compound dispersion is low at an acidic pH (~3.0) and increases dramatically upon neutralization to a pH of 6-11.[5][13]

  • Concentration: The viscosity of the gel is directly proportional to the concentration of this compound.[16] Even small increases in concentration can lead to substantial increases in viscosity.

  • Presence of Ions/Electrolytes: High concentrations of electrolytes can cause a "salting out" effect, shielding the charges on the polymer backbone and causing the polymer to re-coil. This leads to a significant decrease in viscosity and potential precipitation.[17]

  • Shear: Some grades of carbomer are sensitive to high shear after neutralization, which can permanently break the polymer network and reduce viscosity.[18][19] It is often recommended to apply high shear during the initial dispersion phase and low shear after neutralization.[19]

  • Solvent System: While primarily used in aqueous systems, this compound can be used in polar organic solvents or hydroalcoholic systems.[9] The choice of solvent and the appropriate neutralizing agent (e.g., organic amines for solvent systems) are crucial for achieving the desired thickening.[12]

G Diagram 3: Factors Affecting this compound Dispersion and Viscosity cluster_factors Influencing Factors center_node This compound Dispersion Properties (Viscosity & Stability) pH pH pH->center_node Increases viscosity (pH 6-11) concentration Polymer Concentration concentration->center_node Increases viscosity ions Ionic Strength (Electrolytes) ions->center_node Decreases viscosity shear Mechanical Shear shear->center_node Can decrease viscosity (post-neutralization) solvent Solvent Polarity solvent->center_node Determines swelling & neutralizer choice

Caption: Factors Affecting this compound Dispersion and Viscosity.

Conclusion

This compound is a versatile polymer whose functionality is governed by its unique swelling and pH-dependent thickening mechanism. A thorough understanding of its solubility and dispersion characteristics is essential for formulators. By carefully controlling factors such as pH, polymer concentration, ionic strength, and mechanical shear, researchers can precisely manipulate the rheological properties of formulations to achieve desired outcomes in stability, texture, and performance. The experimental protocols provided in this guide offer a standardized approach for the preparation and characterization of this compound-based systems.

References

Methodological & Application

Application Notes and Protocols for Carbomer 934 Hydrogels in Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of Carbomer 934 hydrogels intended for controlled drug release applications. The following sections outline the necessary materials, step-by-step procedures for synthesis and analysis, and expected quantitative outcomes.

Introduction

This compound, a high molecular weight polymer of acrylic acid, is widely utilized in the pharmaceutical industry for the formulation of hydrogels.[1] Its ability to form a three-dimensional network structure upon neutralization makes it an excellent candidate for entrapping and controlling the release of therapeutic agents.[2][3] These hydrogels are stimuli-responsive, exhibiting significant changes in swelling behavior with variations in pH, which can be harnessed for targeted drug delivery.[4][5] This protocol details the synthesis of this compound-based hydrogels using a free-radical polymerization technique, followed by comprehensive characterization methods to evaluate their suitability for controlled drug release.[6][7]

Experimental Protocols

Materials and Equipment
  • Materials:

    • This compound

    • Acrylic Acid (AA)

    • Ethylene Glycol Dimethacrylate (EGDMA) as a crosslinker

    • Ammonium Persulfate (APS) as an initiator

    • Model Drug (e.g., Diclofenac Sodium, Theophylline)[6][8]

    • Triethanolamine (TEA) or Sodium Hydroxide (NaOH) for neutralization[2]

    • Phosphate buffer solutions (pH 1.2 and 7.4)

    • Deionized water

  • Equipment:

    • Magnetic stirrer with heating plate

    • pH meter

    • Drying oven

    • UV-Vis Spectrophotometer

    • Rotational viscometer[2]

    • Analytical balance

    • Beakers, graduated cylinders, and other standard laboratory glassware

Preparation of this compound Hydrogels

This protocol describes the synthesis of this compound-g-poly(acrylic acid) hydrogels via free-radical polymerization.[6][9]

  • Dispersion: Accurately weigh the desired amount of this compound and slowly disperse it into a known volume of deionized water under vigorous stirring to prevent clumping.[2]

  • Hydration: Continue stirring until a homogenous dispersion is formed. Allow the solution to stand for at least 2 hours to ensure complete hydration of the polymer.[2]

  • Addition of Monomer and Crosslinker: To the this compound dispersion, add a specific amount of acrylic acid (monomer) and ethylene glycol dimethacrylate (crosslinker) while stirring continuously.

  • Initiation of Polymerization: Gently heat the mixture to 60°C and add the initiator (Ammonium Persulfate) to start the free-radical polymerization process. Maintain the temperature and stirring for 2-3 hours.

  • Gel Formation and Neutralization: Allow the solution to cool to room temperature. A translucent hydrogel will form. Neutralize the hydrogel to a pH of 6.8-7.4 by dropwise addition of a neutralizing agent like triethanolamine (TEA) or sodium hydroxide (NaOH).[10]

  • Washing and Drying: Cut the prepared hydrogel into small discs of uniform size. Wash the discs with deionized water to remove any unreacted monomers or initiators. Dry the discs in an oven at 40°C until a constant weight is achieved.[11]

Drug Loading into the Hydrogel
  • Prepare a concentrated solution of the model drug in a suitable solvent (e.g., deionized water or phosphate buffer).

  • Immerse the pre-weighed dried hydrogel discs in the drug solution.

  • Allow the hydrogels to swell and absorb the drug solution for 24-48 hours at room temperature.

  • After the specified time, remove the drug-loaded hydrogels, gently blot the surface to remove excess solution, and dry them in an oven at 40°C until a constant weight is achieved.

  • The amount of drug loaded can be determined by measuring the difference in the initial drug concentration in the solution and the final concentration after swelling, using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[9]

Characterization of this compound Hydrogels

The swelling behavior of the hydrogels is a critical parameter that influences drug release.[3]

  • Immerse pre-weighed dried hydrogel discs in phosphate buffer solutions of different pH values (e.g., pH 1.2 and pH 7.4).[4][12]

  • At regular time intervals, remove the hydrogels, blot the surface to remove excess water, and weigh them.

  • Continue this process until the hydrogels reach a constant weight (equilibrium swelling).

  • The swelling ratio (SR) can be calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100 Where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

  • Place a drug-loaded hydrogel disc in a beaker containing a known volume of phosphate buffer (pH 1.2 or 7.4) maintained at 37°C with gentle stirring.[7][13]

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analyze the withdrawn samples for drug content using a UV-Vis spectrophotometer.

  • The cumulative percentage of drug release is then calculated and plotted against time. The release kinetics can be fitted to various models such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas to understand the release mechanism.[7][9]

The viscosity and viscoelastic properties of the hydrogels can be determined using a rotational viscometer.[5][14] These properties are important for understanding the gel's structure and stability.[15]

Data Presentation

The following tables summarize the typical quantitative data obtained from the characterization of this compound hydrogels.

Table 1: Formulation Composition of this compound Hydrogels

Formulation CodeThis compound (g)Acrylic Acid (g)EGDMA (g)
CH-11.0100.5
CH-21.0150.5
CH-31.0101.0

Table 2: Swelling Ratio of this compound Hydrogels at Different pH

Formulation CodeSwelling Ratio at pH 1.2 (%)Swelling Ratio at pH 7.4 (%)
CH-1~150~800
CH-2~180~950
CH-3~120~700

Note: Higher swelling is consistently observed at the higher pH of 7.4.[4][6][13]

Table 3: In-Vitro Drug Release of a Model Drug from this compound Hydrogels

Formulation CodeCumulative Release at 12h (pH 1.2) (%)Cumulative Release at 12h (pH 7.4) (%)
CH-1~20~85
CH-2~18~90
CH-3~25~75

Note: A significantly higher drug release is observed at pH 7.4, indicating the pH-responsive nature of the hydrogel.[1][4][7]

Visualizations

Experimental Workflow for this compound Hydrogel Preparation and Characterization

experimental_workflow cluster_prep Hydrogel Preparation cluster_loading Drug Loading cluster_char Characterization cluster_analysis Data Analysis A Dispersion of this compound in Water B Hydration A->B C Addition of Acrylic Acid & EGDMA B->C D Initiation of Polymerization (APS, 60°C) C->D E Neutralization (TEA/NaOH) D->E F Washing & Drying E->F G Soaking in Drug Solution F->G H Drying G->H I Swelling Studies (pH 1.2 & 7.4) H->I J In-Vitro Drug Release (pH 1.2 & 7.4) H->J K Rheological Studies H->K L Calculate Swelling Ratio I->L M Determine Drug Release Kinetics J->M N Analyze Viscoelastic Properties K->N

Caption: Workflow for hydrogel synthesis, drug loading, and characterization.

ph_mechanism cluster_low_ph Low pH (e.g., 1.2) cluster_high_ph High pH (e.g., 7.4) A Protonated Carboxylic Groups (-COOH) B Hydrogen Bonding A->B C Compact Hydrogel Structure B->C D Low Swelling C->D E Slow Drug Release D->E F Ionized Carboxylate Groups (-COO⁻) G Electrostatic Repulsion F->G H Expanded Hydrogel Network G->H I High Swelling H->I J Fast Drug Release I->J

References

Application Notes and Protocols for Formulating Topical Gels with Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to formulating topical gels for skin applications using Carbomer 934. It includes detailed protocols, quantitative data, and key considerations for developing stable and effective formulations.

Introduction to this compound

This compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl sucrose or allyl pentaerythritol.[1] It is a highly efficient gelling agent, stabilizer, and suspending agent widely used in pharmaceutical and cosmetic industries.[1] Gels formulated with this compound are valued for their desirable characteristics, including being non-greasy, easily spreadable, and water-washable.[2] Its thickening mechanism is pH-dependent, providing versatility in formulation development.

Mechanism of Gelation

The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[3] In an aqueous dispersion, the polymer chains remain in a tightly coiled state at a low pH (around 3.0).[4] When a neutralizing agent (a base) is added, the carboxylic acid groups ionize, becoming negatively charged carboxylate ions.[3] The resulting electrostatic repulsion between these negative charges causes the polymer chains to uncoil and expand, significantly increasing the viscosity of the medium and forming a clear gel.[2][3]

G cluster_0 Low pH (Acidic) cluster_1 Neutralization (pH 6-8) A This compound (Coiled Polymer Chains) B Aqueous Dispersion A->B Dispersed in Water C Addition of Neutralizing Agent (e.g., TEA, NaOH) B->C pH Adjustment D Ionization of Carboxyl Groups (-COOH -> -COO⁻) C->D E Electrostatic Repulsion D->E F Polymer Chains Uncoil and Swell E->F G High Viscosity Gel Formation F->G

Figure 1: pH-Dependent Thickening Mechanism of this compound.

Application Notes: Key Formulation Considerations

Dispersion Techniques

Proper dispersion is critical to prevent the formation of clumps or "fish eyes".

  • Vortex Method: Slowly sift the this compound powder into the vortex of a vigorously agitated purified water or co-solvent system.[3] This is the most common and effective method.

  • Overnight Hydration: Sprinkle the polymer onto the surface of the water and leave it undisturbed for several hours (e.g., 2-24 hours) to allow for complete hydration before mixing.[3][5]

  • Co-Solvent Addition: Adding co-solvents like glycerin or propylene glycol, or a small amount of acid to the water before adding the polymer can improve dispersion by initially reducing the solution's viscosity.[4][6]

Neutralization

Neutralization is the key step to achieve the desired viscosity and gel structure.

  • pH Target: Gel formation typically occurs as the pH approaches neutrality, generally within a range of 6 to 8.[3]

  • Common Neutralizers:

    • Triethanolamine (TEA): A mild organic amine, favored for its low risk of over-neutralization.[2][7]

    • Sodium Hydroxide (NaOH): A strong base that must be added carefully, often as a dilute solution (e.g., 10-18% w/v), to avoid localized high pH that can degrade the polymer and reduce viscosity.[3][7]

    • Other Amines: Ammonium hydroxide and various other organic amines can also be used.[7]

  • Procedure: The neutralizing agent should be added dropwise while stirring the hydrated dispersion.[3]

Incorporation of Active Pharmaceutical Ingredients (APIs)
  • Timing: The point of API addition depends on its solubility and stability.

    • Water-soluble APIs: Can be dissolved in the aqueous phase before dispersing the Carbomer.

    • Alcohol-soluble APIs: Can be dissolved in alcohol and added to the hydrated Carbomer dispersion before neutralization.[2]

    • pH-sensitive APIs: Should be added after the gel has been formed and the pH has been adjusted.

  • Compatibility: Ensure the API and other excipients do not have cationic charges that could interact with the anionic Carbomer polymer, potentially causing precipitation or a loss in viscosity.[7]

Stability and Storage
  • Preservatives: Aqueous Carbomer gels are susceptible to microbial growth and require the addition of a suitable preservative system (e.g., chlorocresol 0.1%, methylparaben 0.18%).[8]

  • Light Sensitivity: Exposure to light can cause oxidation and a subsequent reduction in viscosity.[8] Formulations should be stored in light-resistant containers. Adding a UV absorber can improve stability.[8]

  • Temperature: this compound is stable and does not lose its thickening ability when heated at 104°C for two hours, but excessive temperatures (e.g., 260°C) will cause decomposition.[8]

  • Container: Store gels in glass, plastic, or resin-lined containers.[8] To prevent corrosion and maintain stability, the pH should be below 6.5 for packaging in aluminum tubes.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for formulating with this compound.

Table 1: Viscosity of Neutralized Aqueous this compound Gels

This compound Conc. (w/w) pH Range Viscosity (cP) Reference
0.2% 7.3 - 7.8 2,050 - 5,450 [3]
0.5% 7.3 - 7.8 30,500 - 39,400 [3]
1.0% 5.5 - 6.5 16,696 - 69,870 [9]

| 1.5% | 4.9 - 5.5 | 48,500 - 55,400 |[10] |

Table 2: Effect of this compound Concentration on Skin Permeation of Model Drugs Data from an ex vivo study using nanoemulsion gels over 12 hours.

Formulation (this compound Conc.) Terbinafine Flux (μg/cm²/h) Citral Flux (μg/cm²/h) Reference
Nanoemulsion (NE) (0%) 17.9 85.5 [11]
NG1 (1% w/w) 17.7 85.1 [11]
NG2 (2% w/w) 10.3 45.1 [11]

| NG3 (3% w/w) | 6.2 | 29.4 |[11] |

Table 3: Typical Quality Control Parameters for Topical this compound Gels

Parameter Typical Range Reference
pH 5.0 - 7.5 [2][9][12]
Spreadability (g·cm/s) 5.2 - 6.7 [9]

| Homogeneity | Visually uniform, free of lumps |[2][12] |

Experimental Protocols

Protocol 1: Standard Aqueous Gel Preparation (1% w/w)

This protocol describes a standard method for preparing a simple aqueous gel.[3]

Methodology:

  • Dispersion: Weigh 1.0 g of this compound. In a suitable beaker, add 98.0 g of purified water and begin stirring with a mechanical stirrer to create a strong vortex. Slowly and carefully sift the this compound powder into the vortex to prevent clumping.

  • Hydration: Continue stirring at a moderate speed until the polymer is fully dispersed. Cover the beaker and allow the solution to stand for at least 2 hours (or overnight) to ensure complete hydration of the polymer particles.

  • Neutralization: While stirring gently, add a neutralizing agent such as Triethanolamine (TEA) or 10% Sodium Hydroxide (NaOH) solution dropwise.

  • Gel Formation: Monitor the pH of the dispersion. As the pH approaches 6.0, a significant increase in viscosity will be observed.

  • Final Adjustment: Continue to add the neutralizer until the desired pH (typically 6.5-7.5) and a clear, viscous gel is formed. Add purified water to make up the final weight to 100.0 g if necessary.

G start Start: Weigh Ingredients (this compound, Water, Neutralizer) dispersion 1. Dispersion Slowly sift this compound into vortex of stirred water. start->dispersion hydration 2. Hydration Continue stirring, then let stand for 2-24 hours for full hydration. dispersion->hydration neutralization 3. Neutralization Add neutralizer (e.g., TEA) dropwise with gentle stirring. hydration->neutralization check_ph Monitor pH and Viscosity neutralization->check_ph final_adj 4. Final Adjustment Adjust pH to target (6.5-7.5). QS with water to final weight. check_ph->final_adj pH/Viscosity not optimal end_product End: Homogeneous Gel check_ph->end_product Target pH/Viscosity reached final_adj->check_ph

Figure 2: Experimental Workflow for Standard this compound Gel Preparation.
Protocol 2: Quality Control - Viscosity Measurement

This protocol details the measurement of gel viscosity using a rotational viscometer.[3]

Methodology:

  • Instrument Setup: Use a rotational viscometer (e.g., Brookfield type). Select an appropriate spindle (e.g., T-bar spindle for high viscosity) and rotational speed based on the expected viscosity of the gel.

  • Sample Preparation: Place a sufficient amount of the gel into a beaker, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.

  • Measurement: Immerse the spindle into the gel to the specified depth mark. Turn on the viscometer and allow the reading to stabilize for at least 30-60 seconds before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol 3: Ex Vivo Skin Permeation Study

This protocol describes a method to evaluate the skin permeation of an API from the formulated gel using a Franz diffusion cell.[2][11]

Methodology:

  • Skin Preparation: Excise full-thickness abdominal skin from a suitable animal model (e.g., rat, guinea pig).[2][11] Carefully remove any subcutaneous fat and hair.

  • Franz Cell Assembly: Mount the prepared skin on a Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[11]

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline pH 7.4), ensuring no air bubbles are trapped beneath the skin.[11] Maintain the temperature at 37 ± 0.5°C and stir the medium continuously with a magnetic bead.

  • Gel Application: Apply a known quantity (e.g., 1-2 g) of the this compound gel formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot of the receptor medium for analysis and immediately replace it with an equal volume of fresh, pre-warmed buffer.[11]

  • Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis Spectrophotometry).

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time to determine the permeation flux (Jss).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise and Prepare Animal Skin B Assemble Franz Diffusion Cell A->B C Fill Receptor with Buffer (37°C, Stirring) B->C D Apply Gel Formulation to Donor Compartment C->D E Withdraw Samples from Receptor at Intervals D->E F Replenish with Fresh Buffer E->F G Analyze API Concentration (e.g., HPLC) E->G H Calculate Cumulative Permeation and Flux G->H

Figure 3: Experimental Workflow for an Ex Vivo Skin Permeation Study.

References

Application Notes and Protocols for Utilizing Carbomer 934 as an Emulsifier in Stable Nanoemulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Carbomer 934 as a thickening and stabilizing agent for the formulation of stable oil-in-water (O/W) nanoemulsions. The following protocols and data are intended to assist researchers in developing and characterizing nanoemulsion-based gels for various applications, including topical and transdermal drug delivery.

Introduction

Nanoemulsions are colloidal dispersions of nanoscale droplets (typically 20-200 nm) of one liquid within another immiscible liquid. Their small droplet size offers numerous advantages, including enhanced bioavailability, improved stability, and better aesthetic appeal for topical products. However, the inherent thermodynamic instability of nanoemulsions necessitates the use of stabilizing agents. This compound, a high molecular weight polymer of acrylic acid, serves as an excellent viscosity-enhancing and gelling agent, imparting long-term stability to nanoemulsion formulations by creating a structured vehicle that immobilizes the dispersed oil droplets.[1] This document outlines the formulation, characterization, and stability testing of nanoemulsion gels stabilized with this compound.

Data Presentation

The following tables summarize the quantitative data on the effect of this compound concentration on the physicochemical properties and stability of nanoemulsions.

Table 1: Physicochemical Characterization of Nanoemulsion (NE) and Nanoemulsion Gels (NG) with Varying this compound Concentrations. [2]

FormulationDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanoemulsion (NE)15.53 ± 3.320.074 ± 0.009-7.4 ± 1.8
NG1 (1% C934)14.88 ± 3.110.084 ± 0.025-6.5 ± 2.3
NG2 (2% C934)17.16 ± 5.450.092 ± 0.014-6.16 ± 2.1
NG3 (3% C934)15.79 ± 5.420.075 ± 0.008-5.3 ± 1.7

Table 2: Stability of Nanoemulsion (NE) and Nanoemulsion Gels (NG) after Heating at 65°C for 30 minutes. [2]

FormulationDroplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Nanoemulsion (NE)1062.53 ± 105.090.369 ± 0.041-1.3 ± 0.2
NG1 (1% C934)390.05 ± 27.150.273 ± 0.055-1.6 ± 0.2
NG2 (2% C934)89.20 ± 18.570.170 ± 0.055-1.4 ± 0.5
NG3 (3% C934)---

Note: NG3 data after heating was not provided in the source.

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of this compound-stabilized nanoemulsion gels.

Protocol 1: Preparation of Oil-in-Water (O/W) Nanoemulsion

This protocol describes the preparation of a nanoemulsion using the spontaneous emulsification method.

Materials:

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Aqueous Phase (Deionized Water)

  • Magnetic Stirrer

Procedure:

  • Prepare the oil phase by mixing the selected oil with the surfactant and co-surfactant at a predetermined ratio (e.g., determined by constructing a pseudo-ternary phase diagram).

  • Continuously stir the oil phase on a magnetic stirrer at a moderate speed.

  • Slowly add the aqueous phase dropwise to the oil phase with constant stirring.

  • Continue stirring for a specified period (e.g., 30 minutes) until a transparent or translucent nanoemulsion is formed.

Protocol 2: Preparation of this compound Gel

This protocol outlines the preparation of the this compound hydrogel.[1]

Materials:

  • This compound powder

  • Deionized Water

  • Neutralizing Agent (e.g., Triethanolamine, TEA)

  • Mechanical Stirrer

Procedure:

  • Slowly disperse the desired amount of this compound powder (e.g., 1%, 2%, or 3% w/w) into vigorously agitated deionized water to prevent clumping.[1]

  • Continue stirring until the polymer is fully hydrated and a uniform dispersion is formed. This may take several hours.

  • While stirring, slowly add the neutralizing agent (e.g., 1% w/v TEA solution) dropwise to the this compound dispersion.

  • Monitor the pH of the dispersion. As the pH approaches neutrality (pH 6.0-7.5), the viscosity will increase significantly, and a clear gel will form.[1]

Protocol 3: Formulation of Nanoemulsion Gel

This protocol describes the incorporation of the nanoemulsion into the this compound gel.[3]

Materials:

  • Prepared Nanoemulsion

  • Prepared this compound Gel

  • Mechanical Stirrer

Procedure:

  • While gently stirring the prepared this compound gel, slowly add the prepared nanoemulsion.

  • Continue stirring at a low speed to ensure homogenous mixing and to avoid air entrapment.

  • Allow the nanoemulsion gel to stand for a few hours to allow any entrapped air bubbles to escape.

Protocol 4: Characterization of Nanoemulsion Gels

1. Particle Size and Polydispersity Index (PDI) Analysis: [4][5]

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion gel sample with deionized water to an appropriate concentration.

    • Transfer the diluted sample into a disposable cuvette.

    • Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

    • Perform the measurement in triplicate.

2. Zeta Potential Measurement: [4][6]

  • Instrument: DLS instrument with an electrode-equipped cuvette (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion gel sample with deionized water.

    • Inject the diluted sample into the specialized zeta potential cell, ensuring no air bubbles are present.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential.

    • Perform the measurement in triplicate.

3. Viscosity Measurement: [1]

  • Instrument: Rotational Viscometer (e.g., Brookfield Viscometer).

  • Procedure:

    • Place an adequate amount of the nanoemulsion gel in a beaker.

    • Select an appropriate spindle and rotational speed.

    • Immerse the spindle into the gel and allow the reading to stabilize before recording the viscosity in centipoise (cP).

    • Conduct measurements at a controlled temperature (e.g., 25°C).

4. Stability Studies: [2]

  • Centrifugation Test: Centrifuge the nanoemulsion gel at a high speed (e.g., 5000 rpm) for a specified time (e.g., 30 minutes) and observe for any signs of phase separation.

  • Thermal Stability: Store the nanoemulsion gel at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 3 months). Periodically evaluate the samples for changes in physical appearance, pH, particle size, and viscosity.[7]

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the formulation and characterization of this compound-stabilized nanoemulsion gels.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase cluster_emulsification Emulsification cluster_output Output Oil Oil Mix_Oil_Phase Mix Oil Phase (Magnetic Stirrer) Oil->Mix_Oil_Phase Surfactant Surfactant Surfactant->Mix_Oil_Phase CoSurfactant Co-surfactant CoSurfactant->Mix_Oil_Phase Spontaneous_Emulsification Spontaneous Emulsification (Dropwise addition with stirring) Mix_Oil_Phase->Spontaneous_Emulsification Oil Phase Water Deionized Water Water->Spontaneous_Emulsification Aqueous Phase Nanoemulsion Nanoemulsion Spontaneous_Emulsification->Nanoemulsion

Caption: Workflow for O/W Nanoemulsion Preparation.

Nanoemulsion_Gel_Formulation_Workflow cluster_gel_prep This compound Gel Preparation cluster_mixing Nanoemulsion Incorporation cluster_final_product Final Product Carbomer This compound Powder Hydration Dispersion & Hydration (Vigorous Stirring) Carbomer->Hydration Water_Gel Deionized Water Water_Gel->Hydration TEA Triethanolamine (TEA) Neutralization Neutralization (Dropwise Addition) TEA->Neutralization Hydration->Neutralization Mixing Gentle Mixing Neutralization->Mixing This compound Gel Nanoemulsion_Input Prepared Nanoemulsion Nanoemulsion_Input->Mixing Nanoemulsion_Gel Stable Nanoemulsion Gel Mixing->Nanoemulsion_Gel

Caption: Formulation of this compound Nanoemulsion Gel.

Characterization_Workflow cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment Nanoemulsion_Gel Nanoemulsion Gel Sample Particle_Size Particle Size & PDI (DLS) Nanoemulsion_Gel->Particle_Size Zeta_Potential Zeta Potential (DLS) Nanoemulsion_Gel->Zeta_Potential Viscosity Viscosity (Rotational Viscometer) Nanoemulsion_Gel->Viscosity Centrifugation Centrifugation Test Nanoemulsion_Gel->Centrifugation Thermal_Stability Thermal Stability Test Nanoemulsion_Gel->Thermal_Stability

Caption: Characterization of Nanoemulsion Gel.

References

Step-by-step guide to viscosity measurement of Carbomer 934 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 934 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] It is a widely used excipient in the pharmaceutical and cosmetic industries as a thickening, suspending, and gelling agent.[2][3] The viscosity of this compound solutions is a critical quality attribute that significantly influences the stability, texture, and performance of the final product.[4] This application note provides a detailed, step-by-step guide for the accurate and reproducible measurement of the viscosity of this compound solutions, intended for researchers, scientists, and drug development professionals.

The thickening mechanism of this compound is pH-dependent. In its acidic form, the polymer is coiled. Upon neutralization with a suitable base, the carboxyl groups ionize, leading to electrostatic repulsion and uncoiling of the polymer chains, which results in a significant increase in viscosity and the formation of a gel.[1][2]

Experimental Protocols

This section details the necessary equipment, materials, and procedures for preparing this compound solutions and measuring their viscosity.

Materials and Equipment
  • Materials:

    • This compound powder

    • Purified water

    • Neutralizing agent: 18% (w/v) Sodium Hydroxide (NaOH) solution or Triethanolamine (TEA)

    • pH indicator strips or a calibrated pH meter

  • Equipment:

    • Analytical balance

    • Low-shear mechanical stirrer with a propeller-type impeller

    • Beakers (e.g., 1000 mL)

    • Rotational viscometer (e.g., Brookfield type) with appropriate spindles

    • Constant temperature water bath (25°C ± 0.2°C)

    • Pipettes or burettes for dispensing the neutralizing agent

Preparation of 0.5% (w/w) this compound Dispersion

A standard concentration for evaluating the viscosity of this compound is 0.5% w/w.[1][5][6]

  • Weighing: Accurately weigh 2.50 g of this compound powder, previously dried in a vacuum at 80°C for 1 hour.[5][7]

  • Dispersion: In a 1000 mL beaker, add 497.5 mL of purified water. While continuously stirring the water at a controlled speed (e.g., 1000 ± 10 rpm) to create a vortex, slowly and carefully sift the this compound powder into the vortex.[2][5] This technique minimizes the formation of agglomerates.

  • Hydration: Continue stirring for approximately 15 minutes to ensure the polymer is fully dispersed.[5] After stirring, cover the beaker and allow the dispersion to stand for a sufficient period (e.g., 2-24 hours) to ensure complete hydration of the polymer particles.[2]

Neutralization of the this compound Dispersion
  • pH Adjustment: Place the beaker containing the hydrated dispersion in a constant temperature water bath set at 25°C.[5]

  • Titration: While gently stirring the dispersion at a lower speed (e.g., 300 ± 10 rpm), slowly add the 18% NaOH solution dropwise below the surface of the dispersion.[5][7]

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH range for neutralization is between 7.3 and 7.8.[5][7]

  • Equilibration: Once the target pH is reached, continue gentle stirring for a few minutes to ensure homogeneity. Return the neutralized gel to the 25°C water bath for at least 1 hour to allow for thermal equilibrium.[5][7]

Viscosity Measurement
  • Instrument Setup: Set up the rotational viscometer according to the manufacturer's instructions. For a 0.5% this compound gel, a Brookfield RVT viscometer with a #6 spindle at 20 rpm is a common configuration.[5][8]

  • Sample Measurement: Immerse the specified spindle into the center of the neutralized this compound gel to the marked immersion depth. Ensure that no air bubbles are trapped around the spindle.[2]

  • Stabilization: Allow the spindle to rotate for a sufficient time until the viscosity reading on the instrument display stabilizes.

  • Data Recording: Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s). For a 0.5% neutralized aqueous dispersion of this compound, the expected viscosity is between 30,500 and 39,400 cP.[1][6]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the viscosity measurement of a 0.5% this compound solution.

ParameterValue/SpecificationReference
Sample Concentration 0.5% (w/w)[1][6]
Dispersion Medium Purified Water[2][5]
Neutralizing Agent 18% (w/v) Sodium Hydroxide[5][7]
Target pH 7.3 - 7.8[5][7]
Equilibration Temperature 25°C ± 0.2°C[2][5]
Viscometer Type Rotational (e.g., Brookfield RVT)[2][4]
Spindle #6 (for 0.5% solution)[5][8]
Rotational Speed 20 rpm[7][9]
Expected Viscosity 30,500 - 39,400 cP[6]

Mandatory Visualization

The following diagrams illustrate the pH-dependent thickening mechanism of this compound and the experimental workflow for viscosity measurement.

cluster_0 pH-Dependent Thickening Mechanism of this compound A Coiled this compound (Low pH) C Uncoiled & Swollen this compound (Neutral pH) A->C + B Neutralizing Agent (e.g., NaOH) B->C D Increased Viscosity (Gel Formation) C->D leads to

Caption: pH-Dependent Thickening of this compound.

start Start dispersion 1. Dispersion Slowly add this compound powder to vigorously agitated water. start->dispersion hydration 2. Hydration Allow the dispersion to stand for complete hydration. dispersion->hydration neutralization 3. Neutralization Add neutralizing agent (e.g., NaOH) to pH 7.3-7.8. hydration->neutralization equilibration 4. Equilibration Maintain the neutralized gel at 25°C in a water bath. neutralization->equilibration measurement 5. Viscosity Measurement Use a rotational viscometer with the appropriate spindle and speed. equilibration->measurement end End measurement->end

Caption: Experimental Workflow for Viscosity Measurement.

References

Application Notes: In Vitro Drug Release Testing for Carbomer 934 Matrix Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry for the formulation of sustained-release solid oral dosage forms. Its ability to swell and form a hydrogel layer upon contact with aqueous fluids makes it an excellent candidate for matrix tablets. The in vitro drug release test is a critical quality control tool used to assess the performance and batch-to-batch consistency of these formulations. This document provides a detailed overview and protocol for conducting such tests.

Principle of Drug Release from this compound Matrix Tablets

The mechanism of drug release from this compound matrix tablets is a complex process governed by several factors. When the tablet comes into contact with the dissolution medium, the this compound on the tablet's surface hydrates to form a viscous gel layer.[1] The release of the active pharmaceutical ingredient (API) is then controlled by a combination of diffusion through this swollen gel layer and erosion of the matrix itself.[2][3] The rate of drug release can be influenced by the concentration of this compound, the properties of the API (e.g., solubility), and the presence of other excipients in the formulation.[4][5][6][7]

Key Considerations for Method Development

Several factors must be considered when developing a robust in vitro drug release method for this compound matrix tablets:

  • Choice of Apparatus: The USP provides several apparatus options for dissolution testing.[8] The most commonly used for matrix tablets are USP Apparatus 1 (Basket) and USP Apparatus 2 (Paddle).[4][5][9] USP Apparatus 3 (Reciprocating Cylinder) can also be beneficial, especially for mimicking the changing pH conditions of the gastrointestinal tract.[10][11]

  • Dissolution Medium: The selection of the dissolution medium should be based on the physicochemical properties of the drug substance.[12] Aqueous media with a pH range of 1.2 to 6.8 are typically employed to simulate physiological conditions.[9][12] For drugs with pH-dependent solubility, a multi-stage dissolution test with changing pH may be necessary.

  • Agitation Speed: The agitation speed of the basket or paddle can significantly impact the hydrodynamics within the dissolution vessel and, consequently, the drug release rate. Typical speeds range from 50 to 100 rpm.[12][13]

  • Test Duration and Sampling Times: The duration of the test should be sufficient to characterize the drug release profile, often extending to 8, 12, or 24 hours for sustained-release formulations. Sampling times should be chosen to adequately define the release curve.

Experimental Protocols

Protocol 1: Single pH Drug Release Testing using USP Apparatus 2 (Paddle)

This protocol describes a general method for testing the drug release from this compound matrix tablets in a single pH medium.

1. Materials and Reagents:

  • This compound matrix tablets
  • Dissolution medium (e.g., 900 mL of pH 7.2 phosphate buffer)[14]
  • Deionized water
  • Reference standard of the Active Pharmaceutical Ingredient (API)
  • Analytical grade reagents for preparing the dissolution medium and mobile phase for analysis.

2. Equipment:

  • USP Dissolution Apparatus 2 (Paddle)[15]
  • Water bath with temperature control maintained at 37 ± 0.5 °C[11][13]
  • Analytical balance
  • Volumetric flasks and pipettes
  • Syringes and filters for sample collection
  • UV-Vis Spectrophotometer or HPLC for sample analysis

3. Procedure:

Data Presentation

The following table summarizes typical experimental parameters for in vitro drug release testing of this compound matrix tablets.

ParameterTypical ConditionsRationale/Reference
Apparatus USP Apparatus 1 (Basket) or 2 (Paddle)Commonly used for solid oral dosage forms.[9]
USP Apparatus 3 (Reciprocating Cylinder)Useful for simulating pH changes in the GI tract.[10][11]
Dissolution Medium pH 1.2 (Simulated Gastric Fluid), pH 6.8 (Simulated Intestinal Fluid), or pH 7.2 Phosphate BufferTo mimic physiological conditions.[12][14]
Medium Volume 900 mLStandard volume for dissolution testing.[12][13]
Temperature 37 ± 0.5 °CTo simulate body temperature.[11][13]
Agitation Speed 50 - 100 rpmTo provide gentle and consistent stirring.[12][13]
Test Duration 8 - 24 hoursTo characterize the complete release profile of sustained-release formulations.
Sampling Times 1, 2, 4, 6, 8, 12, 24 hoursTo adequately define the release curve.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_output Output prep_media Prepare & Deaerate Dissolution Medium prep_apparatus Set Up & Equilibrate Dissolution Apparatus (37°C) prep_samples Prepare Standards & QC Samples start_test Introduce Tablet into Vessel & Start Test prep_samples->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling replace_media Replenish with Fresh Medium sampling->replace_media filter_samples Filter Withdrawn Samples sampling->filter_samples Final Timepoint replace_media->sampling analyze_samples Analyze Samples (UV-Vis/HPLC) filter_samples->analyze_samples calculate_release Calculate Cumulative % Drug Released analyze_samples->calculate_release plot_profile Plot Dissolution Profile calculate_release->plot_profile

Caption: Experimental workflow for in vitro drug release testing.

factors_affecting_release cluster_formulation Formulation Factors cluster_process Process & Geometric Factors cluster_method Dissolution Method Factors center Drug Release Rate from this compound Matrix carbomer_conc This compound Concentration carbomer_conc->center api_solubility API Solubility api_solubility->center excipients Other Excipients (Fillers, Binders) excipients->center tablet_hardness Tablet Hardness tablet_hardness->center tablet_geometry Tablet Geometry (Size, Shape) tablet_geometry->center media_ph Dissolution Medium pH media_ph->center agitation Agitation Rate agitation->center

Caption: Factors influencing drug release from this compound matrix tablets.

References

Application Notes and Protocols for Measuring the Bioadhesion of Carbomer 934 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative assessment of the bioadhesive properties of Carbomer 934 formulations. This compound, a cross-linked polyacrylate polymer, is widely utilized in pharmaceutical and biomedical applications for its excellent thickening, gelling, and mucoadhesive characteristics.[1][2] Accurate measurement of its bioadhesion is critical for the development of effective drug delivery systems with prolonged residence time at the site of application.

Introduction to Bioadhesion Measurement

Bioadhesion is the phenomenon where a natural or synthetic material adheres to a biological surface. In the context of drug delivery, mucoadhesion, a specific form of bioadhesion involving mucosal surfaces, is of particular interest. The primary methods for quantifying the bioadhesive strength of this compound formulations include tensile strength measurement, shear stress analysis, and rheological studies.[3]

Experimental Protocols

Preparation of this compound Hydrogel Formulations

This protocol outlines the preparation of a simple aqueous this compound gel, which can be adapted based on specific formulation requirements.

Materials and Equipment:

  • This compound powder

  • Purified water

  • Neutralizing agent (e.g., triethanolamine (TEA) or 0.1 M sodium hydroxide (NaOH))

  • Magnetic stirrer and stir bar

  • Beaker

  • pH meter

Protocol:

  • Dispersion: Slowly and carefully sprinkle the desired amount of this compound powder into the vortex of vigorously agitated purified water to prevent the formation of agglomerates. A typical concentration for bioadhesive gels ranges from 0.5% to 2.0% w/v.

  • Hydration: Continue stirring until the polymer is fully dispersed. Allow the dispersion to stand for at least one hour to ensure complete hydration of the polymer particles.

  • Neutralization: While stirring, add the neutralizing agent dropwise to the hydrated polymer dispersion.

  • Gel Formation: A significant increase in viscosity will be observed as the pH of the dispersion approaches neutrality (typically pH 6.0-7.5), resulting in the formation of a clear gel.

  • pH Adjustment: Monitor the pH using a calibrated pH meter and continue to add the neutralizing agent until the target pH is achieved.

  • Homogenization: Gently stir the gel to ensure homogeneity, avoiding the entrapment of air bubbles.

Measurement of Bioadhesion by Tensile Strength

The tensile strength method is a widely used in vitro technique to quantify the force required to detach a bioadhesive formulation from a mucosal surface.[3] A texture analyzer is the most common instrument for this measurement.[1][4]

Materials and Equipment:

  • Texture Analyzer equipped with a cylindrical probe

  • Prepared this compound gel formulation

  • Mucosal tissue (e.g., porcine buccal mucosa, rat intestinal mucosa) or a mucin disc

  • Phosphate buffer saline (PBS, pH 6.8)

  • Double-sided adhesive tape

  • Beaker or sample holder

Protocol:

  • Tissue Preparation: Freshly excised mucosal tissue should be used. Cut the tissue into a suitable size and equilibrate it in PBS at 37°C for a few minutes before the experiment.

  • Apparatus Setup:

    • Securely attach the mucosal tissue to the stationary platform of the texture analyzer using double-sided adhesive tape, with the mucosal side facing upwards.

    • Apply a consistent amount of the this compound gel formulation to the tip of the cylindrical probe.

  • Measurement:

    • Lower the probe at a pre-defined speed (e.g., 0.5 mm/s) until the gel makes contact with the mucosal surface.

    • Apply a constant contact force (e.g., 0.5 N) for a specified contact time (e.g., 60 seconds) to allow for the formation of adhesive bonds.

    • Withdraw the probe at a constant speed (e.g., 0.1 mm/s).

    • The force required to detach the gel from the mucosal surface is recorded as a function of displacement.

  • Data Analysis: The peak force recorded during detachment is the bioadhesive force (N) . The work of adhesion (N·mm) can be calculated from the area under the force-distance curve.

Alternative Methods for Bioadhesion Measurement

Shear Stress Method

This method measures the force required to cause the bioadhesive formulation to slide parallel to the mucosal surface.[3] The formulation is placed between two parallel plates, one of which is coated with a mucosal layer. A tangential force is applied to one plate, and the force required to initiate sliding is measured.

Rheological Methods

Rheological measurements assess the interaction between the this compound formulation and mucin by analyzing changes in viscosity.[5] A synergistic increase in the viscosity of a mixture of the polymer and mucin, compared to the sum of their individual viscosities, indicates strong mucoadhesive interactions.[6] Oscillatory rheology can also be employed to study the viscoelastic properties of the polymer-mucin interface.[7]

Data Presentation

The following tables summarize quantitative data on the bioadhesive strength of this compound formulations from various studies.

Table 1: Bioadhesive Strength of this compound Formulations Measured by Tensile Strength

This compound ConcentrationFormulation TypeSubstrateContact Force (N)Contact Time (s)Detachment Speed (mm/s)Bioadhesive Force (N)Work of Adhesion (N·mm)
1% (w/w)HydrogelPorcine buccal mucosa0.033010.0--
1.5% (w/w)HydrogelPorcine buccal mucosa0.033010.0--
2% (w/w)HydrogelPorcine buccal mucosa0.033010.0--
Not SpecifiedBuccal TabletNot Specified0.51801.0>0.6>0.4

Data extracted from multiple sources and compiled for comparative purposes. Specific values may vary based on the exact experimental conditions.

Table 2: Influence of Carbomer 934P Content on Mucoadhesion [4]

Formulation CodeCarbomer 934P ContentMucoadhesion (N/cm²) (Mean ± S.D., n=5)
M1Lower7.92 ± 1.15
M210.10 ± 0.59
M311.56 ± 1.08
M4Higher13.69 ± 1.00

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_setup Apparatus Setup cluster_measurement Bioadhesion Measurement cluster_analysis Data Analysis p1 Dispersion of this compound in Water p2 Hydration of Polymer p1->p2 p3 Neutralization & Gel Formation p2->p3 s3 Apply Gel to Probe p3->s3 s1 Prepare Mucosal Tissue s2 Mount Tissue on Texture Analyzer s1->s2 m1 Contact Gel with Mucosa s2->m1 m2 Apply Contact Force & Time m1->m2 m3 Detach Probe at Constant Speed m2->m3 a1 Record Force-Distance Curve m3->a1 a2 Determine Bioadhesive Force a1->a2 a3 Calculate Work of Adhesion a1->a3

Experimental workflow for measuring bioadhesion.

bioadhesion_mechanism cluster_formulation This compound Formulation cluster_mucosa Mucosal Surface cluster_interaction Bioadhesive Interaction cluster_adhesion Result carbomer This compound Chains (-COOH groups) contact Intimate Contact carbomer->contact mucin Mucin Glycoproteins mucin->contact interpenetration Polymer Chain Interpenetration contact->interpenetration bonding Formation of Adhesive Bonds (H-bonds, van der Waals) interpenetration->bonding adhesion Bioadhesion bonding->adhesion

Logical relationship of bioadhesion mechanism.

References

Application Notes and Protocols for Characterizing Carbomer 934 Particle Size in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for characterizing the particle size of Carbomer 934 in various formulations. Understanding the particle size distribution of this compound is critical as it influences the rheological properties, stability, and overall performance of pharmaceutical and cosmetic products.[1][2][3]

Introduction to this compound Particle Size

This compound is a high molecular weight, cross-linked polymer of acrylic acid.[1][4] In its dry, powdered form, Carbomer consists of aggregated particles, typically in the range of 2-7 microns. These aggregates are themselves composed of much smaller primary particles, often between 50 and 300 nanometers.[5] Upon dispersion in an aqueous medium and subsequent neutralization, the polymer chains uncoil and swell, leading to a significant increase in viscosity and the formation of a gel.[6] The particle size of this compound in a formulation can refer to the dry powder, the dispersed and unswollen particles, or the swollen microgels in the final formulation. The choice of characterization technique will depend on the state of the Carbomer and the information required.

Key Techniques for Particle Size Characterization

Several techniques can be employed to characterize the particle size of this compound. The most common and effective methods include Laser Diffraction, Dynamic Light Scattering (DLS), and Microscopy.

Laser Diffraction

Laser diffraction, also known as static light scattering, is a widely used technique for particle size analysis over a broad range, from submicron to millimeters.[7][8] It measures the angular distribution of scattered light as a laser beam passes through a dispersed sample.[9][10] Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles.[9][11] This technique is particularly useful for analyzing the particle size distribution of dry this compound powder and its aggregates in a dispersed, un-neutralized state.

Experimental Protocol: Laser Diffraction

  • Sample Preparation (Dry Powder Method):

    • Ensure the this compound powder is free of large agglomerates by gentle sieving if necessary.

    • Use an appropriate dry powder feeder for the laser diffraction instrument.

    • Set the dispersion air pressure to a level that ensures deagglomeration without causing particle fracture. This should be determined empirically by titrating the air pressure and observing the particle size distribution.

  • Sample Preparation (Wet Dispersion Method):

    • Select a suitable dispersant in which this compound is insoluble and does not swell, such as a non-polar organic solvent (e.g., hexane or silicone oil).

    • Add a small amount of this compound powder to the dispersant and mix gently to form a homogeneous suspension. Sonication may be used cautiously to break up agglomerates, but excessive energy should be avoided to prevent particle size reduction.

    • For analyzing unswollen particles in an aqueous environment, disperse the this compound in deionized water at a low pH (e.g., pH 3) to prevent swelling.[12]

  • Instrument Setup and Measurement:

    • Set the appropriate optical model (Mie theory is generally preferred over Fraunhofer for more accurate results, especially for smaller particles).[11] This requires knowledge of the refractive index of both the this compound and the dispersant.[13]

    • Ensure the sample concentration is within the optimal range for the instrument, typically indicated by an obscuration level of 5-15%.[11]

    • Perform the measurement, collecting data for a sufficient duration to obtain a stable and reproducible particle size distribution.

    • Perform replicate measurements (at least n=3) to ensure the robustness of the results.

  • Data Analysis:

    • The primary output is a volume-based particle size distribution.

    • Report key parameters such as the median particle size (D50), the 10th percentile (D10), and the 90th percentile (D90) of the distribution.[9] The span ((D90-D10)/D50) can be used to describe the width of the distribution.

Workflow for Laser Diffraction Analysis

Laser_Diffraction_Workflow cluster_prep Sample Preparation Dry_Prep Dry Powder Method Instrument_Setup Instrument Setup (Optical Model, Obscuration) Dry_Prep->Instrument_Setup Wet_Prep Wet Dispersion Method Wet_Prep->Instrument_Setup Measurement Measurement (Acquire Scattering Data) Instrument_Setup->Measurement Data_Analysis Data Analysis (Calculate Distribution, D10, D50, D90) Measurement->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Workflow for particle size analysis of this compound using laser diffraction.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is ideal for measuring the size of particles in the sub-micron range, typically below 1 µm.[14] DLS measures the time-dependent fluctuations in scattered light intensity that result from the Brownian motion of particles in a liquid suspension.[15][16] The hydrodynamic radius of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation.[15][16] This technique is well-suited for characterizing the primary particles of this compound or its size in nano-formulations.

Experimental Protocol: Dynamic Light Scattering

  • Sample Preparation:

    • Prepare a dilute suspension of this compound in a suitable dispersant (e.g., deionized water at pH 3 to measure unswollen primary particles). The concentration should be low enough to avoid multiple scattering effects.

    • Filter the dispersant using a 0.22 µm filter to remove any extraneous particulate matter.[12]

    • Add a small amount of this compound to the filtered dispersant and vortex or sonicate gently to ensure a homogeneous dispersion.

    • Filter the sample suspension through a low-binding filter (e.g., 1-5 µm) to remove any large aggregates or dust particles that could interfere with the measurement of the smaller primary particles.

  • Instrument Setup and Measurement:

    • Transfer the prepared sample to a clean cuvette. Ensure there are no air bubbles.

    • Equilibrate the sample to a controlled temperature (e.g., 25°C) within the instrument.

    • Enter the correct parameters for the dispersant viscosity and refractive index into the software.

    • Perform the measurement. The instrument will measure the correlation function of the scattered light intensity fluctuations.

  • Data Analysis:

    • The software calculates the intensity-weighted size distribution and the Z-average hydrodynamic diameter. The Polydispersity Index (PDI) is also provided, which indicates the breadth of the size distribution. A PDI below 0.3 is generally considered acceptable for many applications.

    • Report the Z-average diameter, the PDI, and the peak sizes from the distribution analysis.

Workflow for Dynamic Light Scattering Analysis

DLS_Workflow Sample_Prep Prepare Dilute, Filtered This compound Suspension Instrument_Setup Instrument Setup (Temperature, Dispersant Properties) Sample_Prep->Instrument_Setup Measurement Measurement (Acquire Correlation Function) Instrument_Setup->Measurement Data_Analysis Data Analysis (Calculate Z-Average, PDI, Distribution) Measurement->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Workflow for particle size analysis of this compound using DLS.

Microscopy

Microscopy provides a direct visualization of the particles, offering information on both size and morphology.[14][17] Optical microscopy is suitable for particles down to approximately 1 µm, while electron microscopy (e.g., Scanning Electron Microscopy, SEM) is required for sub-micron and nanoparticle characterization.[18]

Experimental Protocol: Optical Microscopy

  • Sample Preparation:

    • Disperse a small amount of this compound powder in a suitable liquid in which it is not soluble (e.g., mineral oil) on a microscope slide.

    • Apply a coverslip and gently press to create a thin, uniform layer.

    • For aqueous suspensions, place a drop of the dilute suspension on a slide and apply a coverslip.

  • Image Acquisition:

    • Using a calibrated optical microscope, acquire images at various magnifications.

    • Capture a sufficient number of images from different fields of view to ensure a representative sample of the particles is analyzed.

  • Image Analysis:

    • Use image analysis software to measure the dimensions of a statistically significant number of particles (typically several hundred).

    • The software can calculate various size parameters, such as equivalent circular diameter, length, and width.

Experimental Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Mount the dry this compound powder onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

    • For formulated samples, they may need to be freeze-dried or critically point dried to remove the liquid phase while preserving the structure.

  • Image Acquisition:

    • Place the prepared stub in the SEM chamber.

    • Acquire images at different magnifications to visualize both the overall particle morphology and the fine surface details.

  • Image Analysis:

    • Similar to optical microscopy, use image analysis software to measure the size of the particles from the captured SEM images.

Workflow for Microscopy Analysis

Microscopy_Workflow Sample_Prep Sample Preparation (Slide Mount or SEM Stub) Image_Acquisition Image Acquisition (Optical or SEM) Sample_Prep->Image_Acquisition Image_Analysis Image Analysis Software (Measure Particle Dimensions) Image_Acquisition->Image_Analysis Data_Analysis Data Analysis (Generate Size Distribution & Statistics) Image_Analysis->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Workflow for particle size and morphology analysis using microscopy.

Summary of Quantitative Data

The following table summarizes representative particle size data for this compound obtained from various studies and technical sources. It is important to note that the measured particle size is highly dependent on the specific grade of Carbomer, its state (dry vs. dispersed), and the measurement technique employed.

Technique UsedSample DescriptionD10 (µm)D50 (µm)D90 (µm)Z-Average (nm)PDINotes
MicroscopyDry Powder Aggregates-2 - 7---Represents the size of agglomerated particles.[5]
Laser DiffractionUnswollen Particles/Flocculates-15.5---Measured using a Mastersizer 2000.[12]
Dynamic Light Scattering (DLS)Kojic Acid Nanocrystals with this compound---110 - 1500.36 - 0.45Represents the size of the final nano-formulation.[19][20]
Manufacturer DataPrimary Particles-~0.2---Refers to the size of the fundamental polymer particles before aggregation.[12]

Conclusion

The characterization of this compound particle size is a multi-faceted task that requires the selection of an appropriate analytical technique based on the specific information needed. Laser diffraction is a robust method for analyzing the size of dry powder and unswollen aggregates. Dynamic Light Scattering is the preferred technique for sub-micron primary particles and nano-formulations. Microscopy provides invaluable direct visualization of particle size and morphology, serving as a complementary and confirmatory method. By employing these techniques with the detailed protocols provided, researchers and formulation scientists can gain a comprehensive understanding of this compound particle size, enabling better control over formulation properties and product performance.

References

Application Note: Carbomer 934 in the Development of Mucoadhesive Buccal Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The buccal mucosa presents an attractive route for systemic drug delivery, offering advantages such as bypassing the hepatic first-pass metabolism, avoiding enzymatic degradation in the gastrointestinal tract, and providing rapid onset of action.[1][2][3] Mucoadhesive buccal tablets are designed to remain in the oral cavity for an extended period, facilitating controlled drug release directly into the systemic circulation through the jugular vein.[2][3] Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry due to its excellent mucoadhesive and controlled-release properties.[4][5][6] When hydrated, this compound swells to form a gel, which adheres to the mucosal surface through hydrogen bonding and other interfacial forces.[2][6] This application note provides detailed protocols and data on the use of this compound in the formulation and evaluation of mucoadhesive buccal tablets.

Data Presentation: Formulation and Evaluation Parameters

The concentration of this compound significantly influences the physicochemical properties, mucoadhesive strength, and drug release profile of buccal tablets. The following tables summarize quantitative data from various studies.

Table 1: Example Formulations of Mucoadhesive Buccal Tablets with this compound

Drug This compound (mg) Other Polymers (mg) Other Excipients (mg) Total Weight (mg) Reference
Ondansetron HCl 30 SCMC LV (165) PEG 6000 (40), Lactose (5), Mg Stearate (1.5), Aspartame (2) 248.5 [7]
Aceclofenac 25 HPMC, SCMC MCCP 200, Mg Stearate, Talc 250 [8]
Carvedilol 10 HPMC K100 (17.75), Chitosan (15) PVP K-30 (30), Mg Stearate (1), Mannitol (15.25), Aspartame (1) 110 [9]
Atenolol 15 (10% w/w) HPMC 15 cps (10% w/w) Mannitol (40% w/w), Ethyl Cellulose (backing layer) 150 [10]

| Anastrozole | - (Primary Polymer) | Sodium Alginate, Na CMC (Secondary) | Ethyl Cellulose (Backing Layer), Lactose, Mg Stearate, Talc | - |[5][11] |

Table 2: Physicochemical Properties of Mucoadhesive Buccal Tablets Containing this compound

Drug Hardness ( kg/cm ²) Friability (%) Weight Variation (mg) Drug Content (%) Surface pH Reference
Ondansetron HCl 7.0 - 7.5 0.045 - 0.055 243.5 - 248.5 99.15 - 107.4 - [7]
Aceclofenac 8.32 - 11.56 0.04 - 0.2 231.25 - 268.75 97.67 - 102.25 6.72 - 6.96 [8]
Atenolol 3.53 - 5.77 < 1% 148.7 - 150.8 - - [10]

| Anastrozole | 4.32 - 8.4 | < 1% | Meets USP requirements | - | 6.1 |[5][11] |

Table 3: Effect of this compound on Mucoadhesive Strength and Swelling Index

Formulation Key Polymers Mucoadhesive Strength (g) Swelling Index (%) Reference
Ondansetron Carbopol-934, Sodium Alginate, Gelatin 23.28 - 31.53 - [4]
Aceclofenac Carbopol 934, HPMC, SCMC 40.5 - 50 112.93 - 450.19 [8]
Atenolol Carbopol 934p, HPMC 15 cps 7.20 - [10]
Carvedilol Carbopol 934p, HPMC K100, Chitosan 22.28 ± 0.35 79.35 ± 0.35 [9]
Anastrozole Carbopol 934, Sodium Alginate 81.5 - [5]

Note: An increase in this compound concentration generally leads to an increase in both mucoadhesive strength and swelling index.[4][8][10]

Table 4: In Vitro Drug Release from Buccal Tablets Formulated with this compound

Drug Formulation Highlights Time (h) Cumulative Release (%) Reference
Ondansetron HCl Optimized formula with CP 934 and SCMC LV 6 88.15 [7]
Aceclofenac Sustained release formulation 12 88.34 [8]
Atenolol 10% w/w Carbopol 934p, 10% w/w HPMC 9 89.43 [10]
Carvedilol Optimized with Carbopol 934p, HPMC K100 10 Sustained Release [9]
Anastrozole Optimized formula F1 >8 93 [5]

| Salbutamol | High concentration of Xanthan gum, Carbopol 934P | 8 | 79.83 |[12] |

Experimental Protocols

Detailed methodologies for the preparation and evaluation of mucoadhesive buccal tablets containing this compound are provided below.

Protocol 1: Preparation of Mucoadhesive Buccal Tablets by Direct Compression

The direct compression method is widely used for its simplicity and cost-effectiveness.[1][4][13]

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Secondary polymer(s) (e.g., HPMC, Sodium CMC)[5][7][8]

  • Filler/Binder (e.g., Microcrystalline Cellulose, Lactose)[7][8]

  • Lubricant (e.g., Magnesium Stearate)[7][8][9]

  • Glidant (e.g., Talc)[8]

  • For bilayer tablets: Backing layer polymer (e.g., Ethyl Cellulose)[5][7]

Procedure:

  • Sieving: Pass the API, this compound, and other excipients through an appropriate sieve (e.g., Sieve No. 200) to ensure uniform particle size.[14]

  • Mixing: Accurately weigh all ingredients. Mix the API and polymers geometrically in a mortar and pestle or a blender for 15-20 minutes to ensure homogeneity.

  • Lubrication: Add the lubricant (Magnesium Stearate) and glidant (Talc) to the powder blend and mix for an additional 2-5 minutes. Over-mixing at this stage should be avoided.

  • Compression: Compress the final blend into tablets using a tablet press (e.g., hydraulic press or rotary tablet machine) with a suitable punch and die set (e.g., 7-13 mm flat-faced punch).[1][7] The compression force should be adjusted to achieve the desired tablet hardness (typically 4-8 kg/cm ²).[11][13]

  • For Bilayer Tablets: Compress the backing layer blend first with light compression force. Then, add the mucoadhesive drug-containing layer blend on top and apply the final compression force.[5]

Protocol 2: Evaluation of Physicochemical Properties

1. Hardness:

  • Apparatus: Monsanto or Pfizer hardness tester.

  • Procedure: Place the tablet diametrically between the two platens of the tester. Apply force until the tablet fractures. The force required to break the tablet is recorded in kg/cm ². Perform the test on at least three tablets and calculate the average.[4][7]

2. Friability:

  • Apparatus: Roche friabilator.

  • Procedure: Weigh a sample of tablets (typically 10-20). Place them in the friabilator drum and rotate at 25 rpm for 4 minutes (100 rotations). Remove the tablets, de-dust them, and reweigh. Calculate the percentage weight loss. A friability of less than 1% is generally considered acceptable.[7][8]

3. Weight Variation:

  • Procedure: Individually weigh 20 tablets and calculate the average weight. The individual tablet weights should fall within the limits specified by the pharmacopeia (e.g., USP).[7][11]

4. Drug Content Uniformity:

  • Procedure: Randomly select 10 tablets. Crush each tablet individually and dissolve in a suitable solvent. Analyze the drug concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The drug content should be within the official limits (e.g., 85-115%).[7][8]

Protocol 3: Measurement of Mucoadhesive Strength

This protocol uses a modified physical balance to measure the force required to detach the tablet from a mucosal surface.[3]

Apparatus:

  • Modified two-pan physical balance.

  • Porcine or bovine buccal mucosa (as a model tissue).[7][9]

  • Glass slides, thread.

Procedure:

  • Tissue Preparation: Obtain fresh buccal mucosa from a local slaughterhouse and equilibrate it in a suitable buffer (e.g., phosphate buffer pH 6.8) at 37°C.

  • Apparatus Setup: Mount the buccal mucosa onto a glass slide fixed on one side of the balance. Tie another glass slide to the arm of the balance.

  • Adhesion: Attach the tablet to the glass slide on the balance arm using a cyanoacrylate adhesive. Wet the mucosal surface and the tablet surface with a small amount of buffer.

  • Contact: Bring the tablet into contact with the mucosal surface and apply a light force for a specified time (e.g., 1-5 minutes) to ensure intimate contact.

  • Detachment Force Measurement: Add weight (e.g., by slowly adding water to a container on the other pan of the balance) until the tablet detaches from the mucosa.[15]

  • Calculation: The weight required for detachment is the mucoadhesive strength in grams. The force of adhesion (N) can be calculated using the formula: Force (N) = (Mucoadhesive Strength (g) / 1000) × 9.81.

Protocol 4: Determination of Swelling Index

Procedure:

  • Weigh a tablet (W1).

  • Place the tablet on a glass slide and immerse it in a petri dish containing a suitable buffer (e.g., phosphate buffer pH 6.8).

  • At regular time intervals, remove the tablet, carefully blot away excess surface water with filter paper, and weigh it (W2).

  • Calculate the swelling index using the formula: Swelling Index (%) = [(W2 - W1) / W1] × 100.[8]

  • Continue until a constant weight is achieved.

Protocol 5: Measurement of Surface pH

This test is crucial to ensure the formulation will not irritate the buccal mucosa.[11]

Apparatus:

  • Combined glass pH electrode.

Procedure:

  • Allow the tablet to swell by keeping it in contact with 1 mL of distilled water for 2 hours.[3][11]

  • Bring the pH electrode into contact with the hydrated surface of the tablet.

  • Allow the electrode to equilibrate for 1 minute and record the pH.[3] The surface pH should ideally be close to the neutral pH of saliva (6.7-7.0) to avoid irritation.[8][11]

Protocol 6: In Vitro Drug Release Study

Apparatus:

  • USP Dissolution Testing Apparatus II (Paddle type).[3]

Procedure:

  • Medium: Use 900 mL of a dissolution medium that simulates salivary fluid (e.g., phosphate buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.[3]

  • Paddle Speed: Set the paddle speed to 50 rpm.

  • Tablet Mounting: To ensure unidirectional release, attach the tablet to a glass slide with an impermeable backing layer facing the slide.[3] Place the slide at the bottom of the dissolution vessel.

  • Sampling: Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Analyze the samples for drug content using a suitable validated method (e.g., UV-Vis spectrophotometry).[16]

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations: Workflows and Relationships

The following diagrams illustrate the development process and key relationships in formulating mucoadhesive buccal tablets with this compound.

G cluster_formulation Formulation & Preparation cluster_evaluation Evaluation cluster_optimization Optimization API API & Excipient Selection Sieve Sieving API->Sieve Mix Blending Sieve->Mix Lub Lubrication Mix->Lub Comp Direct Compression Lub->Comp PhysChem Physicochemical Tests (Hardness, Friability, etc.) Comp->PhysChem Muco Mucoadhesion Strength Comp->Muco Swell Swelling Index Comp->Swell pH Surface pH Comp->pH Release In Vitro Drug Release Comp->Release Opt Optimized Formulation PhysChem->Opt Muco->Opt Swell->Opt pH->Opt Release->Opt

Caption: Experimental workflow for developing this compound mucoadhesive buccal tablets.

G cluster_positive Positive Correlation cluster_negative Negative Correlation Carbomer Increase in This compound Concentration Muco Mucoadhesive Strength Carbomer->Muco Increases Swell Swelling Index & Water Uptake Carbomer->Swell Increases Visc Gel Viscosity Carbomer->Visc Increases Release Drug Release Rate Carbomer->Release Decreases (Sustained Release)

Caption: Impact of this compound concentration on key tablet properties.

References

Application Notes and Protocols for Carbomer 934 in Ophthalmic Formulations for Extended Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid cross-linked with allyl sucrose, is a widely utilized excipient in the pharmaceutical industry.[1] In ophthalmology, it is particularly valued for its ability to form clear, viscous gels that significantly prolong the contact time of formulations on the ocular surface.[2][3] This property, combined with its excellent mucoadhesive characteristics and pH-sensitive gelling nature, makes this compound an ideal candidate for developing extended drug delivery systems, such as in-situ gels.[4][5] These systems are administered as liquids and undergo a phase transition to a gel upon instillation into the eye's cul-de-sac, triggered by the physiological pH of tear fluid.[6][7] This approach enhances bioavailability, reduces systemic absorption, and improves patient compliance by decreasing the frequency of administration.[5][8]

Mechanism of Action: pH-Dependent Gelling and Mucoadhesion

The primary mechanism behind this compound's effectiveness in ophthalmic formulations is its pH-dependent sol-to-gel transition.[4] At a formulated acidic pH (typically 4.0-5.5), the carboxylic acid groups of the polymer are protonated, and the polymer chains remain in a coiled state, resulting in a low-viscosity solution.[2][4] Upon instillation into the eye, the formulation is exposed to the neutral pH of the tear fluid (approximately 7.4).[4] This causes the ionization of the carboxylic acid groups, leading to electrostatic repulsion between the now negatively charged polymer chains.[2] This repulsion forces the polymer chains to uncoil and swell, dramatically increasing the viscosity and forming a hydrogel matrix.[2]

Simultaneously, this compound exhibits strong mucoadhesive properties. The ionized carboxyl groups can form hydrogen bonds with the mucin layer of the tear film, promoting adhesion to the corneal surface.[9][10] This bioadhesion further increases the precorneal residence time of the formulation, allowing for sustained release of the entrapped drug.[3][11]

G cluster_0 Low pH (Formulation) cluster_1 Physiological pH ~7.4 (Tear Fluid) a Coiled this compound (Low Viscosity Solution) b Protonated -COOH groups a->b Dominant State c Uncoiled & Swollen this compound (High Viscosity Gel) a->c Instillation into Eye pH Increase d Ionized -COO⁻ groups c->d Dominant State e Electrostatic Repulsion e->c Causes Uncoiling

Caption: pH-dependent thickening mechanism of this compound.

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of this compound's performance in ophthalmic formulations.

Table 1: Physicochemical and Toxicological Profile of this compound

Property Value / Observation Reference(s)
Appearance White, fluffy powder [1]
Polymer Type Cross-linked polyacrylic acid [1]
Typical Concentration 0.1% - 2.0% (w/v) [9][11][12]
Gelling Mechanism pH-dependent (sol-gel transition at pH > 5.5) [4]
Rheological Profile Pseudoplastic (shear-thinning) [3]
Biocompatibility Generally considered safe and biocompatible [2]

| Ocular Irritation | Non-irritating at typical concentrations |[13][14] |

Table 2: Example Formulations of this compound-Based Ophthalmic In-Situ Gels

Drug This compound(P) Conc. (% w/v) Co-polymer(s) & Conc. (% w/v) Key Findings Reference(s)
Timolol Maleate 0.1 - 0.5 - Demonstrated continuous drug release over 24 hours; followed zero-order kinetics. [4]
Ketorolac Tromethamine Not Specified HPMC K4M Formulation was stable, non-irritating, and provided 8-hour sustained release. [13]
Sodium Sulfacetamide Not Specified HPMC E4M Gels sustained drug release for up to 8 hours. [9]

| Flurbiprofen | 0.1, 0.3, 0.5 | HPMC E15, K4M, K100 (1.0, 1.5) | Suitable compositions for in-situ gelling systems were identified. |[15] |

Table 3: Rheological and Drug Release Properties of a Timolol Maleate Nanoemulsion In-Situ Gel (NEI5)

Parameter Condition Value Reference(s)
Viscosity pH 4.0 (Sol state) 129 cps [4]
Viscosity pH 7.4 (Gel state) 265 cps [4]
Cumulative Drug Release At 8 hours ~45% [4]
Cumulative Drug Release At 16 hours ~67% [4]
Cumulative Drug Release At 24 hours ~87% [4]

| Release Kinetics | - | Zero-order, non-Fickian diffusion |[4] |

Experimental Protocols

Detailed methodologies for the preparation and evaluation of this compound-based ophthalmic formulations are provided below.

Protocol 1: Preparation of this compound Ophthalmic In-Situ Gel

This protocol describes a general method for preparing a sterile, pH-sensitive in-situ gel for ophthalmic use.[2][8][15]

Materials:

  • This compound powder

  • Hydroxypropyl methylcellulose (HPMC) (optional, as viscosity enhancer)

  • Active Pharmaceutical Ingredient (API)

  • Benzalkonium chloride (or other suitable preservative)

  • Sodium hydroxide (NaOH) or Triethanolamine (TEA) for pH adjustment

  • Purified, sterile water

  • Magnetic stirrer and stir bars

  • pH meter

  • Autoclave or sterile filtration unit (0.22 µm filter)

Methodology:

  • Dispersion: Slowly add the required amount of this compound powder to the vortex of vigorously stirred, sterile purified water to prevent clumping.

  • Hydration: Continue stirring until the polymer is fully dispersed. Cover the container and allow it to hydrate overnight (or for at least 2-4 hours) to ensure complete swelling of the polymer particles.

  • Addition of Co-polymer (Optional): If using HPMC, disperse it in a separate container of heated sterile water (~80°C), then cool to form a clear solution before adding it to the hydrated this compound dispersion.

  • API and Preservative Incorporation: Dissolve the API and preservative in a small amount of sterile water and add it to the polymer dispersion under gentle stirring until a homogenous mixture is obtained.

  • Initial pH Adjustment: Adjust the pH of the formulation to between 4.0 and 5.5 using a 0.1N NaOH or TEA solution. This ensures the formulation remains in a liquid state.

  • Volume Make-up: Add sterile purified water to reach the final target volume.

  • Sterilization: Sterilize the final formulation. Autoclaving can be used, but it may affect viscosity.[16] Alternatively, prepare the entire formulation under aseptic conditions and sterilize by passing it through a 0.22 µm syringe filter.

G start Start dispersion 1. Disperse this compound in sterile water with vigorous stirring start->dispersion hydration 2. Hydrate polymer (allow to stand for 2-24h) dispersion->hydration add_components 3. Add API and other excipients hydration->add_components ph_adjust 4. Adjust pH to 4.0 - 5.5 with NaOH or TEA add_components->ph_adjust volume_makeup 5. Make up to final volume with sterile water ph_adjust->volume_makeup sterilization 6. Sterilize via filtration (0.22 µm) or autoclaving volume_makeup->sterilization end End: Liquid In-Situ Gel sterilization->end

Caption: Experimental workflow for this compound ophthalmic gel preparation.
Protocol 2: Characterization of Rheological Properties

This protocol outlines the measurement of viscosity to assess the sol-to-gel transition.[2][3]

Equipment:

  • Rotational viscometer (e.g., Brookfield type) with appropriate spindle

  • Water bath for temperature control

  • pH meter

  • Simulated Tear Fluid (STF) solution (pH 7.4)

Methodology:

  • Sample Preparation: Place a sufficient amount of the prepared formulation (sol state, pH ~4.5) into a beaker.

  • Temperature Equilibration: Equilibrate the sample to a physiologically relevant temperature, such as 34 ± 1°C, using a water bath.

  • Viscosity of Sol State: Immerse the selected spindle into the sample, ensuring no air bubbles are trapped. Measure the viscosity at various shear rates (e.g., 10, 20, 50, 100 rpm) to characterize the flow behavior.

  • Inducing Gelation: To simulate ocular conditions, mix the formulation with STF in a 1:1 ratio (or another physiologically relevant ratio) to raise the pH to ~7.4.

  • Viscosity of Gel State: Immediately after mixing, repeat the viscosity measurement on the gelled sample at the same temperature and shear rates.

  • Data Analysis: Plot viscosity (cP) versus shear rate (s⁻¹) to observe the shear-thinning (pseudoplastic) nature of the gel. Compare the viscosity values before and after the pH change to quantify the gelling capacity.

Protocol 3: In Vitro Drug Release Study

This protocol uses a Franz diffusion cell apparatus to evaluate the rate and extent of drug release from the gel formulation.[4][17]

Equipment:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose acetate, dialysis membrane) with a suitable molecular weight cut-off

  • Receptor medium (e.g., STF or phosphate buffer pH 7.4)

  • Magnetic stirrer and stir bars

  • HPLC or UV-Vis spectrophotometer for drug quantification

Methodology:

  • Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.

  • Apparatus Setup: Mount the membrane between the donor and receptor compartments of the Franz diffusion cell. Fill the receptor compartment with a known volume of pre-warmed (34 ± 1°C) receptor medium and ensure no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor compartment.

  • Sample Application: Accurately place a known quantity (e.g., 1 g) of the this compound gel formulation onto the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of aliquot from the receptor compartment through the sampling port.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time. Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi) to determine the mechanism of drug release.[18]

Protocol 4: Evaluation of Ocular Irritation Potential (HET-CAM Assay)

The Hen's Egg Test on the Chorioallantoic Membrane (HET-CAM) is a widely accepted in-vitro alternative to the Draize rabbit eye test for assessing ocular irritation.[8][19]

Materials:

  • Fertilized hen's eggs (9-10 days of incubation)

  • Egg incubator

  • Egg candler

  • Dremel tool with a cutting disc

  • Forceps

  • 0.9% Saline solution (negative control)

  • 0.1N NaOH (positive control)

  • Test formulation (this compound gel)

  • Stereomicroscope

Methodology:

  • Egg Preparation: Incubate fertile hen's eggs for 9 days at 37.5°C and 60% humidity. On day 9, candle the eggs to identify the air sac and ensure the embryo is viable.

  • Window Cutting: Mark the air sac boundary. Carefully cut a window into the shell over the air sac using a Dremel tool, avoiding damage to the underlying membrane.

  • Membrane Exposure: Remove the shell piece and wet the inner shell membrane with saline. Carefully peel away the inner membrane with forceps to expose the chorioallantoic membrane (CAM).

  • Sample Application: Apply 0.3 mL of the test formulation directly onto the CAM surface. A separate egg is used for each test sample, negative control, and positive control.

  • Observation: Observe the CAM under a stereomicroscope for 5 minutes (300 seconds). Record the time of onset for three key endpoints: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).

  • Scoring: Calculate the irritation score (IS) using a standard formula based on the time of onset for each endpoint. An example formula is: IS = [ (301 - TH) / 300 ] × 5 + [ (301 - TL) / 300 ] × 7 + [ (301 - TC) / 300 ] × 9 Where TH, TL, and TC are the onset times in seconds for hemorrhage, lysis, and coagulation, respectively.

  • Classification: Classify the formulation's irritation potential based on the calculated IS value (e.g., 0-0.9: non-irritant; 1-4.9: slightly irritant; 5-8.9: moderately irritant; 9-21: severely irritant).

G start Start: 9-Day Incubated Egg prepare_egg 1. Candle egg & cut window over air sac start->prepare_egg expose_cam 2. Remove inner membrane to expose CAM prepare_egg->expose_cam apply_sample 3. Apply 0.3 mL of test formulation to CAM expose_cam->apply_sample observe 4. Observe for 5 minutes for: Hemorrhage, Lysis, Coagulation apply_sample->observe score 5. Calculate Irritation Score (IS) based on onset times observe->score classify 6. Classify Irritation Potential (Non-irritant to Severe) score->classify end End: Irritation Classification classify->end

Caption: Workflow for the Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay.

References

Application Notes and Protocols for the Development of Oral Suspension Formulations with Carbomer 934

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing stable and effective oral suspension formulations utilizing Carbomer 934. This document outlines the key properties of this compound, detailed experimental protocols for formulation and evaluation, and quantitative data to support development efforts.

Introduction to this compound in Oral Suspensions

This compound is a high molecular weight polymer of acrylic acid, cross-linked with allyl ethers of sucrose.[1] It is a widely used excipient in the pharmaceutical industry, primarily as a viscosity-increasing and suspending agent.[2] Its ability to form a stable gel-like network at low concentrations makes it an ideal candidate for suspending insoluble drug particles, ensuring uniform dosage and improving the stability of oral suspensions.[3] The thickening mechanism of this compound is pH-dependent; it swells in water and, upon neutralization of its acidic carboxylic acid groups, the polymer chains uncoil due to electrostatic repulsion, leading to a significant increase in viscosity.[1]

Key Advantages of this compound in Oral Suspensions:

  • High Suspending Capacity: Effectively suspends insoluble active pharmaceutical ingredients (APIs), preventing settling and ensuring dose uniformity.[4]

  • Excellent Thickening Efficiency: Achieves high viscosity at low concentrations, typically between 0.1% and 1.0% w/v.[5]

  • Shear-Thinning Rheology: Exhibits pseudoplastic (shear-thinning) behavior, where viscosity decreases under shear stress (e.g., shaking or pouring), allowing for easy dispensing, and then recovers at rest to maintain suspension stability.

  • Mucoadhesive Properties: Can adhere to mucous membranes, potentially increasing the residence time of the drug at the site of absorption and enhancing bioavailability.[6]

  • Good Stability: Forms stable suspensions over a wide pH range and is compatible with many common pharmaceutical excipients.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.

PropertyValueReference
Appearance White, fluffy, hygroscopic powder[1]
pH of 0.5% w/v aqueous dispersion 2.7–3.5[1]
Carboxylic Acid Content 56.0%–68.0%[1]
Solubility Swells in water and other polar solvents[1]
Typical Concentration in Oral Suspensions 0.1% - 1.0% w/v

Experimental Protocols

Preparation of a this compound-Based Oral Suspension

This protocol outlines a general method for preparing a 100 mL batch of an oral suspension using this compound.

Materials and Equipment:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Purified Water

  • Neutralizing Agent (e.g., Sodium Hydroxide 10% w/v solution, Triethanolamine)

  • Wetting Agent (e.g., Glycerin, Propylene Glycol)

  • Sweeteners, Flavors, and Preservatives (as required)

  • Beakers

  • Overhead Stirrer or Homogenizer

  • pH Meter

  • Analytical Balance

Protocol:

  • Dispersion of this compound:

    • In a beaker, slowly and carefully sift the required amount of this compound powder into the vortex of vigorously agitated purified water (approximately 40 mL). This prevents the formation of clumps.

    • Continue stirring until the polymer is fully dispersed.

  • Hydration:

    • Allow the dispersion to stand for a recommended period of 2 to 24 hours to ensure complete hydration of the polymer particles.[1]

  • Incorporation of API and Excipients:

    • In a separate mortar, triturate the API with a suitable wetting agent (e.g., glycerin) to form a smooth paste. This step is crucial to prevent particle agglomeration and ensure uniform dispersion.

    • Gradually add the API paste to the hydrated this compound dispersion with continuous stirring.

    • Dissolve other excipients such as sweeteners, flavors, and preservatives in a small amount of purified water and add to the main mixture.

  • Neutralization and Gel Formation:

    • While stirring, add the neutralizing agent (e.g., 10% Sodium Hydroxide solution) dropwise to the suspension.

    • Monitor the pH continuously using a calibrated pH meter.

    • As the pH approaches neutrality (typically pH 6-8), a significant increase in viscosity will be observed, and a gel-like suspension will form.[1]

    • Continue adding the neutralizing agent until the target pH and desired viscosity are achieved.

  • Final Volume Adjustment:

    • Transfer the suspension to a 100 mL graduated cylinder and add purified water to make up the final volume.

    • Mix thoroughly to ensure homogeneity.

Experimental Workflow for Oral Suspension Preparation:

G cluster_prep Preparation Phase cluster_formulation Formulation Phase cluster_finalization Finalization Phase dispersion 1. Dispersion of this compound in Purified Water hydration 2. Hydration of this compound dispersion->hydration incorporation 4. Incorporation of API and Excipients hydration->incorporation api_prep 3. API Wetting and Excipient Dissolution api_prep->incorporation neutralization 5. Neutralization and Gel Formation incorporation->neutralization volume_adj 6. Final Volume Adjustment neutralization->volume_adj qc_testing 7. Quality Control Testing volume_adj->qc_testing

Caption: Workflow for this compound Oral Suspension Preparation.

Quality Control Evaluation of Oral Suspension

3.2.1. Measurement of pH

  • Apparatus: Calibrated digital pH meter.

  • Method: Directly immerse the electrode of the pH meter into the suspension and record the stable reading.

3.2.2. Viscosity Measurement

  • Apparatus: Rotational viscometer (e.g., Brookfield type).

  • Method:

    • Place a sufficient amount of the suspension in a beaker, ensuring no air bubbles are trapped.

    • Equilibrate the sample to a constant temperature (e.g., 25°C).

    • Select an appropriate spindle and rotational speed based on the expected viscosity.

    • Immerse the spindle into the suspension to the specified depth.

    • Allow the reading to stabilize before recording the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

3.2.3. Sedimentation Volume (F)

  • Method:

    • Pour 50 mL of the suspension into a 50 mL graduated cylinder and seal.

    • Store the cylinder in an undisturbed location at room temperature.

    • Record the initial volume of the suspension (Vo).

    • At predetermined time intervals (e.g., 1, 2, 4, 24, 48, and 72 hours), record the volume of the sediment (Vu).

    • Calculate the sedimentation volume (F) using the following equation: F = Vu / Vo [7]

    • A value of F close to 1 indicates good suspension stability.

3.2.4. Redispersibility

  • Method:

    • After determining the sedimentation volume, gently invert the graduated cylinder through a 180° cycle.

    • Count the number of inversions required to completely redisperse the sediment.

    • A lower number of inversions indicates better redispersibility.

3.2.5. Drug Content Uniformity

  • Method:

    • Accurately withdraw a sample from the top, middle, and bottom of the suspension.

    • Assay the drug content in each sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • The drug content should be within the specified limits (e.g., 90% - 110% of the label claim).

Logical Relationship for Quality Control Testing:

G suspension Oral Suspension ph pH suspension->ph viscosity Viscosity suspension->viscosity sed_vol Sedimentation Volume suspension->sed_vol redispersibility Redispersibility suspension->redispersibility drug_content Drug Content suspension->drug_content stability Overall Stability ph->stability viscosity->stability sed_vol->stability redispersibility->stability drug_content->stability

Caption: Key Quality Control Parameters for Oral Suspensions.

Quantitative Data and Formulation Insights

The concentration of this compound significantly impacts the key quality attributes of an oral suspension. The following table provides expected data for a model oral suspension formulated with varying concentrations of this compound.

This compound Concentration (% w/v)Viscosity (cP at 25°C)Sedimentation Volume (F) after 24hRedispersibility (Number of Inversions)
0.1500 - 15000.85 - 0.95< 5
0.32000 - 40000.95 - 1.0< 3
0.54000 - 7000~ 1.0< 2
1.0> 8000~ 1.0< 2

Note: These values are indicative and can vary depending on the specific API, other excipients, and the final pH of the formulation.

Drug Compatibility and Considerations

This compound is generally compatible with a wide range of APIs. However, as an anionic polymer, it can interact with cationic drugs, which may lead to the formation of complexes and a decrease in viscosity.[8] It is crucial to perform compatibility studies, such as Fourier-transform infrared spectroscopy (FTIR), to investigate any potential interactions between this compound and the API.[6]

Conclusion

This compound is a versatile and effective excipient for the development of stable and palatable oral suspensions. By carefully controlling the concentration of this compound and the pH of the formulation, researchers can achieve the desired viscosity, suspension stability, and redispersibility. The protocols and data presented in these application notes provide a solid foundation for the successful formulation of this compound-based oral suspensions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Dispersing Carbomer 934 in Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dispersing Carbomer 934 powder in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research and drug development?

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose.[1] In its raw form, it is a white, fluffy, and hygroscopic powder.[2] It is extensively used in the pharmaceutical and cosmetic industries as a rheology modifier, enabling the formation of stable gels, suspensions, and emulsions.[1][2] Its applications include controlled-release oral solid dosage forms, ophthalmic preparations, oral suspensions, and bioadhesive formulations.[1]

Q2: What is the mechanism behind this compound's thickening properties?

The thickening property of this compound is activated upon neutralization of its acidic carboxylic acid groups.[1] In an aqueous dispersion, the polymer molecules remain in a coiled state, resulting in low viscosity.[1] When a neutralizing agent (e.g., sodium hydroxide, triethanolamine) is added, the carboxylic acid groups ionize, creating negative charges along the polymer backbone.[1][3][4] The resulting electrostatic repulsion between these negative charges causes the polymer chains to uncoil and swell, significantly increasing the viscosity of the solution and forming a gel.[1]

Q3: What is the typical pH of a this compound dispersion before and after neutralization?

An unneutralized 0.5% aqueous dispersion of this compound has a pH in the range of 2.7 to 3.5.[1] To achieve maximum viscosity and gel formation, the dispersion is typically neutralized to a pH between 6 and 8.[1] Some studies suggest that highly viscous systems can be formed in a pH range of 5 to 9.[5]

Q4: Is this compound sensitive to electrolytes?

Yes, the presence of salts can decrease the viscosity of a this compound gel by reducing the electrostatic repulsion between the ionized carboxyl groups.[6][7]

Troubleshooting Guide

Q5: I am observing clumps and "fish eyes" in my this compound dispersion. How can I prevent this?

"Fish eyes" are agglomerates of partially hydrated powder with a tough outer layer that prevents the complete wetting of the interior particles.[8] This is a common issue when dispersing hygroscopic powders like this compound.[7]

Solutions:

  • Sifting and Agitation: Slowly sift the this compound powder into the vortex of vigorously agitated purified water.[1] This helps to prevent the formation of clumps.

  • Pre-wetting: Create a paste of this compound with a non-solvent or a compatible liquid in which it swells less readily (e.g., glycerin, propylene glycol) before adding it to the water.[7]

  • Acidification of Water: Adding a small amount of acid to the water prior to Carbomer addition can significantly improve dispersion by reducing the initial solution viscosity.[6]

  • High-Shear Mixing: Using a high-shear mixer can help to break down agglomerates, but it's important to note that prolonged exposure to high shear can damage the polymer and reduce the final viscosity.[9][10] Some studies have shown that this compound is less sensitive to shear-induced viscosity loss compared to other Carbomer grades.[11]

Q6: My this compound dispersion is not reaching the expected viscosity after neutralization. What could be the cause?

Possible Causes and Solutions:

  • Incomplete Hydration: this compound requires sufficient time to fully hydrate. Allow the dispersion to stand for a period (e.g., 2-24 hours) to ensure complete hydration of the polymer particles before neutralization.[1]

  • Incorrect pH: The viscosity of this compound is highly pH-dependent.[1] Ensure the pH of the dispersion is within the optimal range (typically 6-8) for maximum thickening.[1] Use a calibrated pH meter to accurately measure and adjust the pH.

  • Insufficient Neutralizer: The amount of neutralizer added should be sufficient to ionize the carboxylic acid groups. The required amount will depend on the concentration of this compound and the specific neutralizer used.

  • Presence of Electrolytes: As mentioned, salts can significantly reduce the viscosity of the gel.[6][7] Use deionized or distilled water to prepare your dispersion.

  • Polymer Degradation: Excessive or prolonged high-shear mixing can break the polymer chains, leading to a permanent loss of viscosity.[9][10]

Q7: The viscosity of my this compound gel is decreasing over time. What could be the reason?

Possible Causes and Solutions:

  • Microbial Growth: Aqueous dispersions of this compound can support microbial growth if not preserved.[12] Consider adding a suitable preservative, such as 0.1% (w/v) chlorocresol or 0.18% (w/v) methylparaben and 0.02% (w/v) propylparaben.[12]

  • Exposure to UV Light: Light can cause oxidation, leading to a reduction in the viscosity of the dispersion.[12] Store the preparation in a light-resistant container. The addition of water-soluble UV absorbers like benzophenone-2 or benzophenone-4 can also help.[12]

  • Temperature Effects: While this compound is relatively stable at room temperature, excessive heat can lead to discoloration and reduced stability.[12]

Quantitative Data

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Appearance White, fluffy powder[1]
Odor Slightly acetic[1]
Solubility Swells in water and other polar solvents[1]
pH of 0.5% aqueous dispersion 2.7 - 3.5[1]
Carboxylic Acid Content 56.0% - 68.0%[1]

Table 2: Viscosity of Neutralized Aqueous Dispersions of this compound

Concentration (% w/v)pHViscosity (cP)
0.57.0 - 7.2Varies significantly based on neutralizer and measurement conditions
0.57.3Can reach high viscosity levels (e.g., >10,000 cP)
1.0~7.0Can reach very high viscosity levels (e.g., >30,000 cP)

Note: Viscosity is highly dependent on the specific neutralizer used, the final pH, the shear rate at which it is measured, and the presence of other ions. The values presented are illustrative.[1][5][11]

Experimental Protocols

Protocol 1: Standard Method for Preparing a this compound Aqueous Gel

  • Dispersion: Slowly and carefully sift the desired amount of this compound powder into the vortex of vigorously agitated purified water.[1] Continue stirring until the powder is fully dispersed and no lumps are visible.

  • Hydration: Allow the dispersion to stand for a recommended period of 2 to 24 hours to ensure complete hydration of the polymer particles.[1]

  • Neutralization: While stirring, slowly add a neutralizing agent, such as a 10% solution of sodium hydroxide or triethanolamine (TEA), dropwise.[1][13]

  • Gel Formation: Monitor the pH of the dispersion. As the pH approaches the neutral range (6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1]

  • Final pH Adjustment: Carefully continue to add the neutralizer until the desired pH and viscosity are achieved.

Protocol 2: Viscosity Measurement of a this compound Gel

  • Instrument: A rotational viscometer (e.g., Brookfield type) is commonly used.[1]

  • Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel.[1]

  • Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.[1]

  • Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[1]

  • Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]

Visualizations

experimental_workflow cluster_start Dispersion & Hydration cluster_neutralization Neutralization & Gelation cluster_end Final Product start Start with Purified Water add_carbomer Slowly sift This compound powder start->add_carbomer agitate Vigorous Agitation add_carbomer->agitate into vortex hydrate Allow to Hydrate (2-24 hours) agitate->hydrate Lump-free dispersion add_neutralizer Add Neutralizing Agent (e.g., NaOH, TEA) dropwise hydrate->add_neutralizer monitor_ph Monitor pH add_neutralizer->monitor_ph with stirring gel_formation Gel Formation (pH 6-8) monitor_ph->gel_formation Viscosity increases final_gel Final Homogeneous Gel gel_formation->final_gel

Caption: Experimental workflow for the preparation of a this compound aqueous gel.

thickening_mechanism cluster_before Before Neutralization (Low pH) cluster_after After Neutralization (pH 6-8) coiled Coiled Polymer (Low Viscosity) uncoiled Uncoiled & Swollen Polymer (High Viscosity) coiled->uncoiled + Neutralizing Agent (e.g., NaOH, TEA) Electrostatic Repulsion

Caption: pH-dependent thickening mechanism of this compound in an aqueous solution.

References

Technical Support Center: Optimizing Carbomer 934 Neutralization for Maximum Viscosity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the neutralization process of Carbomer 934 to achieve maximum viscosity in their formulations.

Troubleshooting Guide

This section addresses common issues encountered during the preparation of this compound gels.

Issue Possible Cause(s) Recommended Solution(s)
Low Viscosity or Failure to Form a Gel Incomplete polymer dispersion and hydration.Ensure this compound is sifted slowly into the vortex of vigorously agitated purified water to prevent clumping. Allow adequate hydration time (ranging from 30 minutes to 24 hours) with continuous gentle stirring.[1]
Insufficient neutralization (pH is too low).The pH of the dispersion must be adjusted to the neutral range (typically 6-8) for maximum viscosity.[1][2] Add the neutralizing agent dropwise while monitoring the pH.
Presence of electrolytes or cationic polymers.High concentrations of electrolytes can cause a decrease in viscosity.[3][4] this compound is incompatible with cationic polymers and strong acids.[3] Review the formulation for any incompatible ingredients.
Polymer degradation due to high shear.While this compound is less sensitive to shear than other Carbomer grades, prolonged exposure to very high shear mixing can potentially reduce viscosity.[5][6] Use controlled, low-shear mixing once the polymer is dispersed.[5]
"Fish-Eyes" or Agglomerates in the Gel The gelling agent was added too quickly to the dispersing vehicle.[7]Sift the this compound powder slowly into the vortex of the liquid while stirring vigorously.[1][7] Using a strainer can help ensure a fine particle size.[7]
Inadequate agitation during dispersion.Maintain vigorous agitation during the addition of the polymer to ensure immediate wetting of individual particles.
Premature hydration of the outer layer of powder clumps.Consider adding the Carbomer to the oil phase of an emulsion before emulsification or adding a small amount of acid or electrolyte to the water phase to reduce viscosity during dispersion.[8]
Air Entrapment or Bubbles in the Gel Vigorous mixing, especially after neutralization.Mix gently after the addition of the neutralizer. If air is entrapped, allow the gel to stand for some time to allow the bubbles to rise and dissipate. Using a vacuum mixer can also prevent air entrapment.[6][9]
Inconsistent Viscosity Between Batches Variations in raw material quality.Ensure consistent quality of this compound and other excipients from reliable suppliers.
Inaccurate measurement of components.Calibrate all weighing and measuring equipment regularly.
Fluctuations in processing parameters (e.g., mixing speed, time, temperature).Standardize and document all processing parameters to ensure batch-to-batch consistency.
Reduction in Viscosity Over Time (Instability) Exposure to UV light.Light can cause oxidation and a reduction in viscosity.[3] Store this compound gels in light-resistant containers. The addition of water-soluble UV absorbers like benzophenone-2 or benzophenone-4 (0.05%-0.1% w/v) along with EDTA (0.05%-0.1% w/v) can improve stability.[3] Using triethanolamine as a neutralizer can also enhance UV stability.[3]
Microbial contamination.Aqueous dispersions of this compound can support microbial growth.[3] Add a suitable preservative like chlorocresol (0.1% w/v) or a combination of methylparaben (0.18% w/v) and propylparaben (0.02% w/v).[3]
Incompatible preservatives.Some preservatives, like benzalkonium chloride or sodium benzoate at high concentrations, can cause turbidity and a decrease in viscosity.[3]

Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and neutralization of this compound.

1. What is the mechanism behind this compound thickening? this compound is a high molecular weight polymer of acrylic acid.[1] In its powdered form, the polymer chains are tightly coiled. When dispersed in water, they begin to hydrate and partially uncoil. The addition of a neutralizing agent (an alkali) ionizes the acidic carboxylic acid groups along the polymer backbone.[1][10] This creates negative charges that repel each other, causing the polymer chain to uncoil and expand significantly, thus increasing the viscosity of the solution and forming a gel.[1][10][11]

2. What is the optimal pH for achieving maximum viscosity with this compound? The optimal pH range for achieving maximum viscosity is typically between 6.0 and 8.0.[1][2][12] Viscosity starts to increase significantly as the pH rises above 4 and generally peaks around pH 7.[12]

3. What are the common neutralizers used for this compound? Commonly used neutralizers include:

  • Sodium Hydroxide (NaOH): A strong base that provides efficient neutralization.[10][][14]

  • Potassium Hydroxide (KOH): Another strong base similar to NaOH.[]

  • Triethanolamine (TEA): A mild organic amine often used in cosmetic and topical formulations.[1][10][] It can also improve the stability of the gel against UV light.[3]

  • Other organic amines: Such as diisopropanolamine and aminomethyl propanol.

4. How does the concentration of this compound affect viscosity? The viscosity of the gel is directly proportional to the concentration of this compound. Higher concentrations will result in higher viscosity gels.[1]

5. Can I add the neutralizer before dispersing the this compound? No, the neutralizer should be added after the this compound is fully dispersed and hydrated in the aqueous phase. Adding the neutralizer first will cause the polymer to swell and gel immediately upon addition, making it extremely difficult to achieve a homogeneous dispersion.

6. Is this compound sensitive to electrolytes? Yes, this compound is sensitive to ions. The presence of electrolytes, especially at high concentrations, can shield the negative charges on the polymer backbone, causing the polymer to coil back and resulting in a decrease in viscosity.[3][4]

7. How should I store this compound powder and prepared gels? this compound powder is hygroscopic and should be stored in a cool, dry environment in an airtight container.[3] Prepared gels should be stored in well-closed containers, protected from light.[3] For long-term stability, the addition of a preservative is recommended for aqueous gels.[3]

Data Presentation

Table 1: Viscosity of Neutralized Aqueous Dispersions of this compound

Concentration (w/w %)pH RangeViscosity (cP)
0.2%7.3 - 7.813,000 - 30,000
0.5%7.3 - 7.830,500 - 60,000

Note: Viscosity is measured at 25°C using a Brookfield-type rotational viscometer. The wide range in viscosity can be attributed to variations in the specific neutralizer used, the final precise pH, and the shear rate during measurement.[1][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Aqueous Gel

This protocol describes a standard method for preparing a simple aqueous gel using this compound.

Materials:

  • This compound powder

  • Purified water

  • Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine)

  • Beaker

  • Overhead stirrer or magnetic stirrer with a vortex-creating stir bar

  • pH meter

Methodology:

  • Dispersion: Weigh the required amount of purified water into a beaker. Begin stirring the water at a speed that creates a vortex. Slowly and carefully sift the this compound powder into the side of the vortex to ensure each particle is wetted individually and to prevent clumping.[1]

  • Hydration: Continue stirring the dispersion gently until all the powder is uniformly dispersed and no lumps are visible. Allow the dispersion to stand for a recommended period (e.g., 30 minutes to 24 hours) to ensure complete hydration of the polymer particles.[1]

  • Neutralization: While continuously monitoring the pH of the dispersion with a calibrated pH meter, add the chosen neutralizing agent dropwise. Continue gentle stirring during the addition of the neutralizer.

  • Gel Formation: As the pH of the dispersion approaches the neutral range (pH 6-8), a significant increase in viscosity will be observed, and a clear gel will form.[1] Stop adding the neutralizer once the target pH and desired viscosity are achieved.

Protocol 2: Viscosity Measurement of a this compound Gel

This protocol outlines the procedure for measuring the viscosity of a prepared this compound gel.

Equipment:

  • Rotational viscometer (e.g., Brookfield type)

  • Appropriate spindle (e.g., T-bar spindle for high viscosity gels)

  • Helipath stand (optional, for highly viscous gels)

  • Beaker containing the this compound gel

  • Water bath for temperature control

Methodology:

  • Sample Preparation: Place a sufficient amount of the prepared this compound gel into a beaker, ensuring there are no air bubbles.

  • Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C) by placing the beaker in a water bath.[16]

  • Instrument Setup: Select an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary to ensure the spindle is constantly in contact with fresh material.[16]

  • Measurement: Immerse the spindle into the center of the gel to the specified depth. Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_neut Neutralization Phase cluster_eval Evaluation Phase A 1. Dispersion This compound powder sifted into vortex of agitated water B 2. Hydration Continuous gentle stirring to allow full polymer hydration A->B Hydration Time C 3. Neutralization Dropwise addition of neutralizer with pH monitoring B->C Fully Dispersed D 4. Gel Formation Viscosity increases as pH approaches 6-8 C->D pH Adjustment E 5. Viscosity Measurement Using a rotational viscometer D->E Gel Formed F 6. Final Product High viscosity gel E->F Data Recorded

Caption: Experimental Workflow for this compound Gel Preparation and Evaluation.

neutralization_mechanism cluster_initial Initial State cluster_process Process cluster_final Final State cluster_result Result coiled Coiled Polymer Chain (in acidic aqueous dispersion) neutralizer Addition of Neutralizer (e.g., NaOH, TEA) coiled->neutralizer uncoiled Uncoiled & Swollen Polymer Chain (due to electrostatic repulsion) neutralizer->uncoiled Ionization of Carboxyl Groups viscosity Significant Increase in Viscosity (Gel Formation) uncoiled->viscosity

Caption: pH-Dependent Thickening Mechanism of this compound.

References

Troubleshooting inconsistencies in Carbomer 934 gel viscosity and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbomer 934 gel formulations. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my this compound gel viscosity lower than expected?

Several factors can contribute to lower-than-expected viscosity in this compound gels. These can be broadly categorized into issues with dispersion, hydration, and neutralization.

  • Improper Dispersion and Hydration: The formation of clumps during the initial dispersion of this compound powder is a common issue that prevents complete hydration of the polymer.[1] To avoid this, it is crucial to sift the powder slowly into the vortex of vigorously agitated water.[1] Incomplete hydration will lead to a lower viscosity. Allowing the dispersion to stand for a sufficient period (e.g., 2-24 hours) is essential for full hydration.[1]

  • Incorrect pH: The viscosity of a this compound gel is highly dependent on the pH of the formulation.[1][2][3] The maximum viscosity is typically achieved in a pH range of 6.0 to 8.0.[1][4] If the pH is too low or too high, the polymer chains will not uncoil and swell effectively, resulting in a lower viscosity.[2][4]

  • Presence of Ions: The presence of electrolytes or ions in the formulation can significantly decrease the viscosity of the gel.[1][2] This is due to the shielding of the negative charges on the polymer backbone, which reduces electrostatic repulsion and prevents full expansion of the polymer network.[5]

  • High Shear Mixing After Neutralization: While high shear is beneficial for initial dispersion, subjecting the neutralized gel to high shear can break down the polymer structure, leading to a permanent loss of viscosity.[6][5][7] It is recommended to use slow, gentle mixing after the addition of the neutralizing agent.[8]

  • Temperature Effects: Exposure to excessive temperatures can lead to a reduction in the stability and viscosity of the gel.[9]

Troubleshooting Workflow for Low Viscosity

G start Low Viscosity Observed check_dispersion Check for Lumps in Dispersion start->check_dispersion check_hydration Verify Hydration Time (2-24h) check_dispersion->check_hydration No Lumps re_disperse Improve Dispersion Technique (sift into vortex) check_dispersion->re_disperse Lumps Present check_ph Measure pH of the Gel check_hydration->check_ph Sufficient Time increase_hydration Increase Hydration Time check_hydration->increase_hydration Insufficient Time check_ions Review Formulation for Electrolytes check_ph->check_ions pH in Range adjust_ph Adjust pH to 6.0-8.0 check_ph->adjust_ph pH Out of Range check_mixing Evaluate Post-Neutralization Mixing check_ions->check_mixing No/Low Electrolytes reformulate Minimize or Remove Electrolytes check_ions->reformulate High Electrolytes adjust_mixing Use Low Shear Mixing Post-Neutralization check_mixing->adjust_mixing High Shear end_good Viscosity Restored check_mixing->end_good Low Shear re_disperse->end_good increase_hydration->end_good adjust_ph->end_good reformulate->end_good adjust_mixing->end_good

Caption: Troubleshooting workflow for low this compound gel viscosity.

2. Why is my this compound gel unstable and losing viscosity over time?

Instability in this compound gels, often observed as a decrease in viscosity over time, can be attributed to several factors:

  • Exposure to UV Light: UV radiation can cause oxidative degradation of the polymer, leading to a reduction in viscosity.[9] The addition of a water-soluble UV absorbent can help mitigate this issue.[9]

  • Microbial Growth: Aqueous dispersions of this compound are susceptible to microbial growth if not properly preserved.[9] Microbial contamination can lead to changes in the gel's properties. The addition of a suitable preservative is recommended for long-term stability.[9]

  • Presence of Transition Metals: Trace amounts of iron or other transition metals can catalyze the degradation of the Carbomer polymer.[9]

  • Incorrect pH: Maintaining the optimal pH range is crucial not only for initial viscosity but also for long-term stability.[9]

  • Incompatible Excipients: Certain excipients can interact with this compound and affect gel stability. For instance, some cationic polymers and high concentrations of electrolytes can cause a decrease in viscosity.[10][2]

3. How do I properly prepare a this compound gel?

A standard protocol for preparing a simple aqueous this compound gel involves three key steps: dispersion, hydration, and neutralization.[1]

Experimental Protocol: Preparation of a 1% w/w this compound Gel

  • Dispersion: Slowly sift 1.0 g of this compound powder into the vortex of 99.0 g of vigorously agitated purified water. Continue stirring until the powder is fully dispersed and no lumps are visible.[1]

  • Hydration: Cover the dispersion and allow it to stand for at least 2 hours (or up to 24 hours) to ensure complete hydration of the polymer particles.[1]

  • Neutralization: While stirring gently, add a neutralizing agent, such as a 10% w/w solution of triethanolamine (TEA) or sodium hydroxide (NaOH), dropwise. Monitor the pH and continue adding the neutralizer until a pH of 6.5-7.5 is reached. A significant increase in viscosity will be observed as the gel forms.[1][11]

Experimental Workflow for this compound Gel Preparation

G cluster_0 Preparation Steps dispersion 1. Dispersion (High Shear) hydration 2. Hydration (2-24 hours) dispersion->hydration neutralization 3. Neutralization (Low Shear) hydration->neutralization final_gel Final Gel neutralization->final_gel

Caption: Experimental workflow for preparing a this compound gel.

4. How does pH affect the viscosity of this compound gel?

The viscosity of a this compound gel is directly influenced by pH due to the ionization of the carboxylic acid groups on the polymer backbone.[1][2] In an acidic environment (low pH), the carboxylic acid groups are protonated and the polymer chains remain in a coiled state.[1] As a neutralizing agent is added and the pH increases, the carboxylic acid groups become ionized (negatively charged).[1] This leads to electrostatic repulsion between the charged groups, causing the polymer chains to uncoil and swell, which in turn significantly increases the viscosity of the solution to form a gel.[1]

pH-Dependent Thickening Mechanism

G coiled Coiled Polymer Chain (Low pH, Low Viscosity) neutralizer + Neutralizing Agent (e.g., TEA, NaOH) uncoiled Uncoiled & Swollen Polymer Chain (Neutral pH, High Viscosity) neutralizer->uncoiled

Caption: pH-dependent thickening mechanism of this compound.

Quantitative Data: Viscosity of Neutralized Aqueous Dispersions of this compound

Concentration (w/w %)pH RangeViscosity (cP)
0.2%7.3 - 7.82,050 - 5,450
0.5%7.3 - 7.830,500 - 39,400

Source: Benchchem[1]

5. How do I measure the viscosity of my this compound gel?

The viscosity of this compound gels can be measured using a rotational viscometer.

Experimental Protocol: Viscosity Measurement

  • Instrument: Use a rotational viscometer (e.g., Brookfield type).[1]

  • Spindle and Speed Selection: Choose an appropriate spindle and rotational speed based on the expected viscosity of the gel. For highly viscous gels, a T-bar spindle with a helipath stand may be necessary.[1]

  • Sample Preparation: Place a sufficient amount of the gel in a beaker, ensuring there are no air bubbles.[1]

  • Equilibration: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).[1]

  • Measurement: Immerse the spindle into the gel to the specified depth. Allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[1]

6. What are some common mistakes to avoid when preparing this compound gels?

  • Adding the polymer too quickly: This leads to clumping and incomplete hydration.[10]

  • Insufficient hydration time: Prevents the polymer from fully swelling, resulting in lower viscosity.[1]

  • Using high-shear mixing after neutralization: This can permanently damage the gel structure and reduce viscosity.[6][7]

  • Not controlling the pH: Failure to achieve the optimal pH range will result in suboptimal viscosity.[2][4]

  • Ignoring the impact of other ingredients: The presence of electrolytes or other incompatible excipients can negatively affect the gel's properties.[10][2]

References

How to prevent air bubble entrapment during Carbomer 934 gel preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing air bubble entrapment during the preparation of Carbomer 934 gels.

Troubleshooting Guide: Air Bubble Entrapment

Air bubble entrapment is a common issue during the preparation of this compound gels, leading to a cloudy appearance and inaccuracies in volumetric dispensing.[1][2] This guide provides a systematic approach to identify the cause and resolve the problem.

Initial Observation: The final this compound gel contains visible air bubbles.

Troubleshooting Workflow:

G start Start: Air Bubbles Observed in Gel check_mixing Evaluate Mixing Process start->check_mixing mixing_speed Is mixing speed too high, creating a deep vortex? check_mixing->mixing_speed powder_addition How is the this compound powder being added? mixing_speed->powder_addition No reduce_speed Reduce mixing speed to create a gentle vortex. mixing_speed->reduce_speed Yes hydration_time Was sufficient hydration time allowed? powder_addition->hydration_time Correctly sift_powder Sift this compound powder slowly onto the surface of the vortex. powder_addition->sift_powder Incorrectly remediation Post-Preparation Remediation hydration_time->remediation Yes allow_hydration Allow the dispersion to stand for several hours or overnight to fully hydrate and release trapped air. hydration_time->allow_hydration No vacuum_deaeration Apply vacuum to the gel to remove entrapped air. remediation->vacuum_deaeration sonication Use a sonicator to remove air bubbles, being mindful of potential viscosity changes. remediation->sonication centrifugation Centrifuge the gel at a low speed. remediation->centrifugation reduce_speed->check_mixing sift_powder->check_mixing allow_hydration->check_mixing end End: Clear, Bubble-Free Gel vacuum_deaeration->end sonication->end centrifugation->end

Caption: Troubleshooting workflow for preventing and removing air bubbles in this compound gels.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of air bubble entrapment in this compound gels?

A1: Air bubble entrapment in this compound gels is primarily caused by:

  • Vigorous Agitation: High-speed mixing can create a deep vortex that draws air into the dispersion.[2][3] this compound is a low-density powder that tends to float, requiring agitation for incorporation, which can exacerbate this issue.[2]

  • Improper Powder Addition: Dumping the this compound powder into the liquid all at once can lead to the formation of agglomerates, which can trap air.[1][2]

  • Insufficient Hydration Time: If the Carbomer is not allowed to fully hydrate, air can remain trapped within the gel matrix.[4]

Q2: How can I prevent air bubbles from forming during the mixing process?

A2: To prevent air bubble formation, consider the following techniques:

  • Controlled Mixing Speed: Use a mixing speed that is sufficient to create a vortex for powder incorporation but not so vigorous that it introduces excessive air. The goal is to have the vortex pull the powder down into the liquid without splashing.[1][5]

  • Gradual Powder Addition: Slowly sift the this compound powder onto the surface of the vortex. This allows for more efficient wetting of the individual particles and reduces the likelihood of agglomerate formation.[6]

  • Use of High Shear Mixers: High shear rotor/stator mixers can be effective in dispersing Carbomer powder with minimized aeration. These mixers create a powerful vortex that draws the powder down into the workhead for rapid mixing.[1][7]

  • Indirect Dispersion Method: For emulsions with low aqueous content, the Carbomer can be dispersed in the oil phase before emulsification.[8]

Q3: What methods can be used to remove air bubbles from a this compound gel that has already been prepared?

A3: If your gel already contains air bubbles, you can try the following methods to remove them:

  • Let it Stand: Allowing the gel to sit undisturbed for several hours or overnight can help to release trapped air bubbles.[5]

  • Vacuum Deaeration: Placing the gel in a vacuum chamber is an effective way to remove entrapped air.[5][9]

  • Sonication: Ultrasonication can be used to remove air bubbles, but it should be done carefully as prolonged exposure to high shear can potentially damage the polymer and reduce viscosity.[3][5]

  • Centrifugation: Low-speed centrifugation can also help to remove air bubbles from the gel.

Q4: Does the grade of Carbomer affect air bubble entrapment?

A4: While the fundamental principles of air entrapment apply to all Carbomer grades, some grades are designed to be easier to disperse, which can indirectly reduce the potential for air entrapment by minimizing the required mixing intensity and time.[8] this compound is a cross-linked polyacrylic acid polymer with high viscosity.[10][11] Its properties necessitate careful dispersion to avoid issues like air entrapment.

Data Presentation

Table 1: Effect of Stirring Speed on Carbomer Dispersion Properties

Stirring SpeedParticle SizePolydispersityResulting ViscosityRationale
Low DecreasesDecreasesRemains constantThe decrease in particle size (which would lower viscosity) is counteracted by the decrease in polydispersity (which increases viscosity).[12]
High Continues to decreaseRemains constantDecreasesThe continued decrease in particle size leads to a reduction in viscosity as the polydispersity has stabilized.[12]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Gel

This protocol outlines a general method for preparing a this compound gel with a focus on minimizing air entrapment.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., Triethanolamine (TEA), Sodium Hydroxide)

  • Beaker

  • Overhead stirrer with a suitable impeller (e.g., propeller, turbine) or a high shear mixer

  • Spatula

  • pH meter

Methodology:

  • Water Preparation: Add the required amount of deionized water to a beaker of appropriate size to allow for mixing without splashing.

  • Dispersion of this compound:

    • Begin stirring the water at a moderate speed to create a vortex that is about two-thirds the depth of the water.

    • Slowly and carefully sift the this compound powder onto the surface of the vortex. Avoid dumping the powder in all at once to prevent the formation of "fish eyes" or agglomerates.[2]

    • Continue mixing until all the powder is incorporated and the dispersion appears uniform. This may take a significant amount of time.

  • Hydration:

    • Cover the beaker and allow the dispersion to stand for at least one hour, or preferably overnight, to ensure complete hydration of the Carbomer particles.[4] This step is crucial for achieving a clear, smooth gel and for allowing entrapped air to escape.

  • Neutralization:

    • Slowly add the neutralizing agent dropwise to the hydrated Carbomer dispersion while stirring gently.[6]

    • Monitor the pH of the dispersion continuously with a pH meter.

    • Continue adding the neutralizing agent until the desired pH (typically between 6.0 and 7.5) is reached, at which point the dispersion will thicken into a gel.[8]

  • Final Mixing:

    • Once the desired pH and viscosity are achieved, continue to mix slowly for a few more minutes to ensure homogeneity. Avoid high-speed mixing at this stage, as the gel is more susceptible to shear damage after neutralization.[8]

  • Deaeration (if necessary):

    • If air bubbles are still present, allow the gel to stand for several hours.

    • For more persistent bubbles, utilize vacuum deaeration or sonication as described in the FAQs.[5][9]

Protocol 2: High Shear Mixer Protocol for this compound Gel Preparation

This protocol is adapted for the use of a high shear mixer to expedite the dispersion and hydration process.

Materials:

  • This compound powder

  • Deionized water

  • Neutralizing agent (e.g., TEA, Sodium Hydroxide)

  • High shear mixer (e.g., Silverson type)

  • Beaker

  • pH meter

Methodology:

  • Water Preparation: Charge the vessel with the appropriate amount of deionized water.

  • Dispersion and Hydration:

    • Start the high shear mixer at a controlled speed.

    • Add the this compound powder directly into the vortex created by the mixer. The high shear action will rapidly draw the powder into the workhead, promoting quick dispersion and hydration while minimizing aeration at the surface.[1][7]

    • Recirculate the mixture for a short period until a uniform, agglomerate-free dispersion is achieved.[7]

  • Neutralization:

    • For low viscosity gels, the neutralization can sometimes be carried out using the high shear mixer at a reduced speed.

    • For high viscosity gels, it is recommended to use a low shear stirrer or scraper for the neutralization step to avoid damaging the polymer.[1]

    • Add the neutralizing agent slowly while monitoring the pH until the target pH is reached.

  • Deaeration:

    • High shear mixing, when done correctly, minimizes air entrapment.[1] However, if necessary, allow the final gel to stand or use vacuum deaeration for a completely clear product.

This technical support guide is intended to provide general advice. Specific experimental conditions may need to be optimized based on the formulation and equipment used.

References

Technical Support Center: Adjusting Carbomer 934 Concentration for Drug Release Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing Carbomer 934 to control drug release rates in experimental formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it control drug release?

This compound is a cross-linked polyacrylic acid polymer.[1] In oral dosage forms, it is used to form a hydrophilic matrix that swells in the presence of water.[1] The drug is dispersed within this matrix, and its release is controlled by two primary mechanisms: diffusion of the drug through the swollen gel layer and the relaxation or erosion of the polymer matrix itself.[1] For topical preparations, it forms stable gels upon neutralization, and the viscosity of this gel dictates the drug's diffusion rate.[1]

Q2: How does adjusting the concentration of this compound impact the drug release rate?

Generally, a higher concentration of this compound results in a slower drug release rate.[2][3] This is because increasing the polymer concentration leads to a more viscous gel and a denser matrix structure, which slows the diffusion of the drug.[3][4] In topical gels, higher Carbomer concentrations extend the drug release, which is inversely related to the formulation's viscosity.[2]

Q3: What is the typical mechanism of drug release from a this compound matrix?

The drug release mechanism from this compound matrices is often described as anomalous or non-Fickian transport.[5][6] This indicates that the release is controlled by a combination of drug diffusion through the polymer matrix and the swelling or relaxation of the polymer chains.[3] The specific release kinetics can be influenced by the polymer level, the type of diluents used in the formulation, and any physical restrictions on the tablet's surface.[5][6]

Q4: How does pH influence the performance of this compound in a formulation?

This compound is an acidic polymer that requires neutralization to achieve its thickening properties.[7] In an aqueous environment, the polymer molecules remain coiled until a neutralizing agent (like triethanolamine or sodium hydroxide) is added.[7] This causes the acidic carboxyl groups to ionize, leading to electrostatic repulsion that uncoils the polymer chains, significantly increasing viscosity and forming a gel.[1][7] Consequently, drug release from this compound hydrogels is often pH-dependent, with studies showing higher swelling and greater drug release at a higher pH (e.g., 7.4) compared to an acidic pH (e.g., 1.2).[4][8]

Troubleshooting Guide

Q5: My drug is releasing too quickly from my matrix tablet. How can I slow it down?

To decrease the drug release rate, the primary adjustment is to increase the concentration of this compound in your formulation.[3] A higher polymer level creates a more viscous gel layer upon hydration, which retards the diffusion of the drug.[3] Additionally, the type of diluent used can significantly impact release profiles; experimenting with different diluents may help achieve the desired release rate.[5][6]

Q6: The drug release from my formulation is too slow or incomplete. What adjustments can be made?

If the drug release is too slow, you should consider decreasing the concentration of this compound.[3] This will result in a less viscous gel matrix, allowing for faster drug diffusion. The choice of diluents can also modulate the release; for instance, some diluents may affect the uniformity and integrity of the gel layer, thereby increasing the drug release rate.[3]

Q7: I am observing significant batch-to-batch inconsistency in my drug release profiles. What are the likely causes?

High variability can stem from several factors:

  • Inadequate Blending: Ensure all components, especially the polymer and drug, are uniformly mixed. Geometrical dilution is recommended for mixing powders.[3]

  • Variations in Tablet Compression: Differences in tablet hardness and porosity affect the rate of water uptake and matrix swelling. Maintain consistent compression force and target tablet weight.[5][6]

  • Incomplete Polymer Hydration/Neutralization: For gel formulations, ensure the polymer is fully dispersed and hydrated before neutralization. Inconsistent pH levels will lead to significant differences in viscosity.[7]

Q8: My topical gel has low viscosity and poor control over drug release. How can I improve it?

This issue typically arises from incomplete hydration or improper neutralization of the this compound.[7] First, ensure the polymer is sifted slowly into a vortex of agitated water to prevent clumping and allow adequate time for complete hydration (this can take several hours).[7] Second, add the neutralizing agent dropwise while monitoring the pH. A significant increase in viscosity will occur as the pH approaches neutrality (typically pH 6-8).[7] If viscosity is still insufficient, an increase in the this compound concentration may be necessary.[2]

Data Presentation

Table 1: Effect of this compound Concentration on Theophylline Release from Matrix Tablets

This table summarizes the mean percentage of theophylline released after 4 hours from matrix tablets formulated with different concentrations of this compound and Lactose Fast Flo as a diluent.

This compound Concentration (% w/w)Mean Drug Released at 4 hours (%)
10%45.5%
30%33.6%
50%24.3%

Data sourced from a study on theophylline release from this compound matrices.[3]

Table 2: Influence of Polymer Concentration and Viscosity on Fluconazole Release from Topical Gels

This table shows the relationship between the formulation composition, viscosity, and the time required for 90% drug release (t90%) for a fluconazole topical gel.

Formulation BatchThis compound (% w/w)Carbomer 940 (% w/w)Viscosity (cps)t90% (minutes)
F10.50.51052 ± 1.828.7 ± 2.3
F51.01.02941 ± 2.1114.6 ± 3.2
F91.51.54816 ± 2.5208.4 ± 3.9

Data adapted from a study on fluconazole release from topical gel formulations.[2] The results demonstrate that higher polymer concentrations lead to increased viscosity and a longer time for drug release.[2]

Experimental Protocols

Protocol 1: Preparation of Controlled-Release Matrix Tablets via Direct Compression

This protocol outlines a standard method for preparing matrix tablets containing this compound.

  • Weighing: Accurately weigh all materials, including the active pharmaceutical ingredient (API), this compound, diluent (e.g., Lactose, Avicel PH-101), and lubricant (e.g., magnesium stearate).[3][6]

  • Screening: Pass all materials (except the lubricant) through a suitable mesh screen (#12 mesh is common) to ensure uniform particle size and remove clumps.[3]

  • Blending: Perform geometric dilution in a V-blender. Start with the ingredient in the smallest quantity and progressively add other excipients. Blend for a sufficient time (e.g., 20 minutes) to ensure homogeneity.[3]

  • Lubrication: Screen the lubricant (e.g., magnesium stearate through a #30 mesh) and add it to the powder blend.[3] Mix for a short period (e.g., 5 minutes). Over-mixing can negatively affect tablet hardness.

  • Compression: Compress the final blend into tablets using a rotary tablet press.[3] Set a target tablet weight (e.g., 450 mg) and hardness (e.g., 7-9 Kp) to ensure consistency across the batch.[6]

Protocol 2: Preparation of a 1% w/w this compound Topical Gel

This protocol describes the preparation of a simple aqueous gel for topical drug delivery.

  • Dispersion: In a beaker of purified water, create a vortex using vigorous agitation (e.g., with an overhead stirrer). Slowly and carefully sift the this compound powder into the vortex to prevent the formation of aggregates.[7]

  • Hydration: Continue stirring until the polymer is fully dispersed. Cover the beaker and allow the solution to stand undisturbed for at least 2-4 hours to ensure complete hydration of the polymer particles.[7]

  • Drug Incorporation: If the API is water-soluble, it can be dissolved in the aqueous phase before or after the hydration step. If it is oil-soluble or requires a different solvent, it should be prepared as a separate phase.

  • Neutralization: While stirring the hydrated dispersion, add a neutralizing agent (e.g., triethanolamine or a 10% NaOH solution) dropwise.[7]

  • Gel Formation: Monitor the pH. A clear gel will form, and viscosity will increase significantly as the pH approaches a neutral range (e.g., 6.0-7.5).[7] Continue adding the neutralizer until the desired pH and viscosity are achieved.

Visualizations

experimental_workflow cluster_prep Powder Preparation cluster_tab Tablet Manufacturing weighing 1. Weighing (API, this compound, Diluent) screening 2. Screening (e.g., #12 Mesh) weighing->screening blending 3. Blending (20 minutes) screening->blending lubrication 4. Lubrication (Add Mg Stearate, Blend 5 min) blending->lubrication compression 5. Compression (Rotary Tablet Press) lubrication->compression evaluation 6. Tablet Evaluation (Hardness, Weight, Release) compression->evaluation logical_relationship conc Increase this compound Concentration visc Increased Gel Viscosity / Matrix Density conc->visc Leads to release Decreased Drug Release Rate visc->release Results in

References

Technical Support Center: Strategies to Prevent Phase Separation in Carbomer 934-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with Carbomer 934-based emulsions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome challenges related to emulsion stability and prevent phase separation.

Troubleshooting Guide

This section addresses common problems encountered during the formulation of this compound-based emulsions, offering potential causes and actionable solutions.

Issue 1: Immediate Phase Separation After Emulsification

Q: My emulsion separates into distinct oil and water layers almost immediately after I stop homogenizing. What's going wrong?

A: Immediate phase separation, or breaking, indicates a fundamental instability in the formulation. Here are the most likely causes and how to address them:

  • Insufficient Emulsifier Concentration: this compound, while an excellent stabilizer, may not be sufficient as the sole emulsifier, especially for high oil-phase concentrations.

    • Solution: Incorporate a suitable co-emulsifier. Non-ionic surfactants like Polysorbate 80 (Tween 80) or Sorbitan Oleate are often compatible with this compound.[1][2] The choice of co-emulsifier and its concentration will depend on the oil phase composition and the required Hydrophile-Lipophile Balance (HLB).

  • Improper Neutralization: this compound's thickening and stabilizing properties are only activated upon neutralization.[1] If the pH is too low, the polymer network will not form correctly to entrap the oil droplets.

    • Solution: Ensure the pH of the aqueous phase is adjusted to the optimal range for this compound, typically between 6.0 and 7.0.[3] Use a suitable neutralizing agent like Triethanolamine (TEA) or Sodium Hydroxide (NaOH) and add it slowly while monitoring the pH.

  • Incorrect Order of Addition: The sequence in which you combine ingredients is crucial.

    • Solution: A common and effective method is to disperse this compound in the aqueous phase first, then add the oil phase containing the primary emulsifier, and finally, neutralize the system to build viscosity.

Issue 2: Creaming or Sedimentation Over Time

Q: My emulsion looks stable initially, but after a few hours or days, a layer of cream forms at the top (or sediment at the bottom). How can I prevent this?

A: Creaming (or sedimentation if the dispersed phase is denser than the continuous phase) is a form of gravitational separation. It suggests that while the oil droplets aren't coalescing, they are migrating.

  • Low Viscosity of the Continuous Phase: The primary role of this compound in preventing creaming is to increase the viscosity of the continuous (water) phase, thereby impeding the movement of oil droplets.[4]

    • Solution 1: Increase the concentration of this compound. Studies have shown that higher concentrations of this compound lead to more stable emulsions by creating a denser gel network.[5][6]

    • Solution 2: Ensure optimal neutralization. The viscosity of a Carbomer gel is highly dependent on pH, so re-verify that you are in the target pH range.

  • Large Droplet Size: Larger droplets have a greater tendency to cream due to buoyancy forces.

    • Solution: Improve your homogenization process. Increasing the homogenization speed and/or time can lead to a smaller and more uniform droplet size, which enhances stability.[7][8][9]

Issue 3: Coalescence and Loss of Viscosity

Q: My emulsion appears to be thinning out over time, and I can see larger oil droplets forming. What is causing this coalescence?

A: Coalescence is the irreversible merging of small droplets into larger ones, which ultimately leads to the breaking of the emulsion.

  • Electrolyte Incompatibility: Carbomer gels are sensitive to the presence of electrolytes (salts). High concentrations of ions can shield the repulsive charges on the polymer backbone, causing it to collapse and release the entrapped oil droplets.[10]

    • Solution: Minimize the use of electrolytes in your formulation. If they are necessary, consider using a more electrolyte-tolerant grade of Carbomer or increasing the this compound concentration.

  • Surfactant Interactions: The type and concentration of co-emulsifiers can impact the stability of the Carbomer network.

    • Solution: Anionic surfactants, in particular, can have complex interactions with the anionic Carbomer polymer.[11][12] Non-ionic surfactants are generally a safer choice. It's crucial to evaluate the compatibility of any surfactant with this compound at the intended concentration.

  • Shear Stress Post-Neutralization: Applying high shear to the emulsion after the Carbomer has been neutralized and the gel network has formed can permanently damage the polymer structure, leading to a loss of viscosity.[10]

    • Solution: Any high-shear homogenization should be performed before the neutralization step. After neutralization, use gentle mixing to incorporate any final ingredients.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in an emulsion?

A1: The typical usage level for this compound in topical emulsions is between 0.1% and 1.5% w/w.[3] However, the optimal concentration depends on the desired viscosity and the composition of your oil phase. For nanoemulsion gels, concentrations of 1%, 2%, and 3% have been successfully used.[5][6]

Q2: How do I properly disperse this compound to avoid clumps or "fish eyes"?

A2: Proper dispersion is critical for activating the full potential of this compound. Slowly sift the this compound powder into the vortex of a rapidly stirred aqueous phase. Using a high-shear mixer at a moderate speed during this step can be beneficial.[13] Pre-wetting the Carbomer powder with a non-solvent like glycerin or propylene glycol before adding it to water can also prevent agglomeration.[3]

Q3: What is the ideal pH for a this compound-based emulsion?

A3: The ideal pH range for achieving maximum viscosity and stability with this compound is typically between 6.0 and 7.0.[3] The viscosity drops significantly outside of this range.

Q4: Can I use this compound as the only emulsifier in my formulation?

A4: While this compound has some emulsifying properties, it is primarily a stabilizer and rheology modifier.[14] For robust emulsion stability, especially with higher oil content, it is highly recommended to use it in conjunction with a primary emulsifier (surfactant).

Q5: How does the polarity of the oil phase affect stability?

A5: The polarity of the oil phase can significantly impact emulsion stability. Highly polar oils can be more challenging to emulsify and may require a higher HLB emulsifier system. In some cases, a blend of polar and non-polar oils can improve stability.

Q6: Are there any ingredients that are incompatible with this compound?

A6: Yes, this compound is incompatible with high concentrations of electrolytes, cationic polymers, and strong acids. Some preservatives can also cause a decrease in viscosity.[15] It is always advisable to conduct compatibility studies with all your ingredients.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound and Co-emulsifiers
ComponentConcentration Range (% w/w)PurposeNotes
This compound0.1 - 1.5[3]Primary Stabilizer, Rheology ModifierHigher concentrations increase viscosity and stability.
Non-ionic Surfactant (e.g., Polysorbate 80)1.0 - 5.0Co-emulsifierHelps to reduce interfacial tension and form stable droplets.
Fatty Alcohol (e.g., Cetyl Alcohol)1.0 - 3.0Thickener, Co-emulsifierIncreases viscosity and contributes to emulsion stability.
Oil Phase5.0 - 25.0Dispersed PhaseThe concentration will depend on the desired product characteristics.
Neutralizing Agent (e.g., TEA)q.s. to pH 6.0-7.0pH Adjuster, ActivatorAmount depends on the this compound concentration.
Waterq.s. to 100Continuous Phase
Table 2: Impact of this compound Concentration on Nanoemulsion Stability
FormulationThis compound (% w/w)Stability at 65°CStability at Extreme pH (2, 3, 9)
NG11Less stable than NG2 and NG3[5]Less stable than NG3[5]
NG22More stable than NG1[5]More stable than NG1[5]
NG33Most stable[5]Most stable[5]

Data adapted from a study on nanoemulsion gels. Stability was assessed by measuring changes in droplet size.[5]

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Cream

This protocol describes a general method for preparing a stable O/W cream using this compound.

Phase A: Aqueous Phase

  • In a suitable vessel, add deionized water.

  • While stirring rapidly, slowly sprinkle in this compound to avoid clumping. Continue mixing until fully dispersed.

  • Add any water-soluble ingredients, such as humectants (e.g., glycerin).

  • Heat Phase A to 70-75°C.

Phase B: Oil Phase

  • In a separate vessel, combine all oil-soluble ingredients, including the oil phase, co-emulsifiers (e.g., Polysorbate 80), and fatty alcohols (e.g., Cetyl Alcohol).

  • Heat Phase B to 70-75°C.

Emulsification

  • Add Phase B to Phase A with high-shear homogenization. Mix for 5-10 minutes or until a uniform, fine emulsion is formed.

  • Begin cooling the emulsion while stirring gently with a paddle or anchor stirrer.

Neutralization and Final Steps

  • When the emulsion has cooled to below 40°C, add the neutralizing agent (e.g., Triethanolamine) dropwise while continuing to stir gently. A significant increase in viscosity will be observed as the pH approaches 6.0-7.0.

  • Add any temperature-sensitive ingredients, such as preservatives and fragrances.

  • Continue gentle mixing until the cream is smooth and uniform.

  • Check and record the final pH.

Visualizations

Mechanism of this compound Emulsion Stabilization

G cluster_0 1. Unneutralized State (Low pH) cluster_1 2. Neutralization cluster_2 3. Stabilized State (Optimal pH) uncoiled This compound (Coiled Polymer) oil_droplet_unstable Oil Droplet uncoiled->oil_droplet_unstable Minimal Interaction neutralizer Add Neutralizer (e.g., TEA, NaOH) gel_network Expanded Gel Network (Uncoiled Polymer with Repulsive Charges) oil_droplet_stable Oil Droplet gel_network->oil_droplet_stable Physical Entrapment (Steric Hindrance)

Caption: pH-dependent stabilization mechanism of this compound in an emulsion.

Troubleshooting Workflow for Phase Separation

G start Phase Separation Observed q1 When does it occur? start->q1 immediate Immediately q1->immediate Immediately delayed Over Time (Creaming/Coalescence) q1->delayed Delayed cause1 Check: 1. Neutralization (pH 6-7?) 2. Co-emulsifier present? 3. Order of addition correct? immediate->cause1 cause2 Check: 1. This compound concentration 2. Homogenization efficiency 3. Electrolyte concentration delayed->cause2 solution1 Adjust pH, add/change co-emulsifier, or modify protocol. cause1->solution1 solution2 Increase Carbomer %, improve homogenization, or reduce electrolytes. cause2->solution2

Caption: A logical workflow for diagnosing the cause of phase separation.

References

Technical Support Center: Optimizing Carbomer 934 Bioadhesive Strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the bioadhesive strength of Carbomer 934 formulations.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and testing of this compound-based bioadhesive systems.

Issue 1: Low or Inconsistent Bioadhesive Strength

Question: My this compound formulation is exhibiting weak or highly variable bioadhesive strength. What are the potential causes and how can I improve it?

Answer:

Several factors can contribute to low or inconsistent bioadhesive strength. Consider the following troubleshooting steps:

  • Optimize Polymer Concentration: The concentration of this compound is a critical factor. While increasing the concentration generally enhances bioadhesion, an excessively high concentration can lead to a decrease in adhesive strength. An optimal concentration range is typically found to be between 2% and 10% w/w.[1][2]

  • Adjust Formulation pH: The pH of your formulation significantly impacts the ionization of this compound's carboxylic acid groups, which is crucial for mucoadhesion. Maximum adhesion is often observed at pH values between 5.5 and 6.8.[1][2] The coiled structure of this compound at lower pH may result in comparatively less mucoadhesion.[3] As the pH increases and the polymer neutralizes, the molecular structure unwinds, leading to a gradual rise in viscosity and stronger adhesion.[4]

  • Ensure Proper Hydration: Inadequate hydration of the this compound polymer can lead to poor gel formation and reduced bioadhesion. Ensure sufficient time and appropriate mixing techniques are used to fully hydrate the polymer.

  • Control Ionic Strength: The presence of ions can shield the charges on the polymer, reducing its interaction with the mucus layer. Use deionized water for formulation preparation and consider the ionic strength of any active pharmaceutical ingredients (APIs) or other excipients.

  • Evaluate Cross-Linking Density: this compound is a cross-linked polymer of acrylic acid.[5] The degree of cross-linking affects its swelling capacity and chain entanglement with mucin. While this compound generally has a high degree of cross-linking contributing to its strong bioadhesive properties, variations between batches could be a factor.[6][7]

Issue 2: Poor Formulation Spreading or Application

Question: My this compound gel is too thick and difficult to apply, which may be affecting its contact with the mucosal surface. How can I improve its applicability without compromising bioadhesion?

Answer:

Achieving the right balance between viscosity and spreadability is key. Here are some suggestions:

  • Optimize Polymer Concentration: As mentioned previously, a lower concentration of this compound will result in a less viscous gel. Experiment within the optimal range (2-10% w/w) to find a balance.[1][2]

  • Incorporate Plasticizers or Co-solvents: The addition of agents like propylene glycol or polyethylene glycol (PEG) can improve the flexibility and spreadability of the formulation.[8][9]

  • Consider Polymer Blends: Blending this compound with other polymers, such as polyvinylpyrrolidone (PVP) or sodium alginate, can modify the rheological properties.[8][10] For instance, an increase in PVP concentration has been shown to be negatively correlated with gel hardness and compressibility.[8]

Frequently Asked Questions (FAQs)

General Knowledge

Question: What is this compound and how does it function as a bioadhesive?

Answer: this compound is a synthetic, high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[11] Its bioadhesive properties stem from the formation of secondary bonds, like hydrogen bonds, between its carboxylic acid groups and the mucin glycoproteins present in the mucus layer.[10] This interaction allows the formulation to adhere to mucosal tissues, prolonging contact time for localized drug delivery.[12]

Formulation Parameters

Question: What is the optimal pH for this compound bioadhesion?

Answer: The optimal pH for this compound bioadhesion is generally in the range of 5.5 to 6.8.[1][2] In this pH range, a balance is achieved between the ionized and unionized carboxylic acid groups, which facilitates the interpenetration of the polymer chains with the mucin network and the formation of hydrogen bonds.[4]

Question: How does the concentration of this compound affect bioadhesive strength?

Answer: Increasing the concentration of this compound generally leads to an increase in bioadhesive strength up to a certain point.[4][8] An optimal concentration range is typically between 2% and 10% w/w.[1][2] Higher concentrations can sometimes lead to a decrease in mucoadhesion.[1][2]

Experimental Evaluation

Question: What are the common methods to measure the bioadhesive strength of this compound formulations?

Answer: Several in vitro, ex vivo, and in vivo methods are used to evaluate bioadhesion. Common methods include:

  • Tensile Strength Measurement: This is a widely used ex vivo method that measures the force required to detach the formulation from a piece of mucosal tissue.[13][14][15]

  • Shear Strength Measurement: This method assesses the force required to slide the formulation across a mucosal surface.[13][16]

  • Peel Strength Test: This test measures the force needed to peel the formulation from the mucosal substrate.[13]

  • In Vivo Gamma Scintigraphy: This technique involves radiolabeling the formulation to track its residence time in the gastrointestinal tract of an animal model.[12]

Data Presentation

Table 1: Effect of this compound Concentration on Bioadhesive Strength

This compound Concentration (% w/w)Bioadhesive Strength (N/cm²) (Mean ± SD)Reference
207.92 ± 1.15[4]
4010.10 ± 0.59[4]
6011.56 ± 1.08[4]
8013.69 ± 1.00[4]

Note: The above data is from a study on wet mass mixtures of Carbomer 934P and microcrystalline cellulose. The bioadhesive strength increases with the concentration of Carbomer 934P in this range.

Table 2: Influence of Environmental pH on the Mucoadhesion of a Carbomer 934P Formulation

pH of Wetting AgentpH of Wet MassMucoadhesion (N/cm²) (Mean ± SD)Reference
11.026.92 ± 0.62[4]
32.257.34 ± 1.45[4]
52.877.27 ± 0.64[4]
74.5510.49 ± 1.66[4]
95.1112.40 ± 0.77[4]
116.2812.83 ± 1.92[4]
136.4312.08 ± 1.83[4]

Note: This data illustrates that the mucoadhesive strength of the Carbomer 934P formulation increases significantly as the pH of the wetting agent, and consequently the wet mass, rises, with maximum adhesion observed at a wet mass pH above 5.

Experimental Protocols

Protocol 1: Measurement of Bioadhesive Strength by Tensile Test

This protocol describes a common ex vivo method for determining the force of adhesion between a this compound formulation and a mucosal tissue.

Materials:

  • Texture Analyzer or Tensile Strength Tester

  • Freshly excised mucosal tissue (e.g., porcine buccal mucosa)

  • Phosphate buffered saline (PBS), pH 6.8

  • This compound formulation

  • Cyanoacrylate adhesive

  • Vials or sample holders

Methodology:

  • Tissue Preparation:

    • Obtain fresh mucosal tissue and store it in cold PBS until use.

    • Carefully remove any underlying fat and connective tissue.

    • Cut the mucosa into appropriately sized pieces to fit the sample holders.

  • Sample Mounting:

    • Secure a piece of the mucosal tissue to a stationary lower sample holder using cyanoacrylate adhesive.

    • Attach another piece of mucosal tissue to the movable upper probe of the texture analyzer.

    • Equilibrate the mounted tissues with PBS at 37°C for 10 minutes.

  • Adhesion Test:

    • Apply a precise amount of the this compound formulation to the surface of the lower mucosal tissue.

    • Lower the upper probe until the two mucosal surfaces come into contact.

    • Apply a constant contact force (e.g., 0.5 N) for a defined contact time (e.g., 60 seconds) to allow for the formation of adhesive bonds.

    • Raise the upper probe at a constant speed (e.g., 0.1 mm/s).[17]

  • Data Acquisition:

    • Record the force required to detach the two surfaces. The peak force is the bioadhesive strength.

    • The work of adhesion can be calculated from the area under the force-distance curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_tissue Prepare Mucosal Tissue mount_sample Mount Tissue and Apply Formulation prep_tissue->mount_sample prep_formulation Prepare this compound Formulation prep_formulation->mount_sample contact Apply Contact Force and Time mount_sample->contact detach Detach at Constant Speed contact->detach record_force Record Detachment Force detach->record_force calculate_work Calculate Work of Adhesion record_force->calculate_work

Caption: Workflow for Tensile Bioadhesion Testing.

logical_relationship cluster_factors Formulation Factors cluster_properties Intermediate Properties cluster_outcome Outcome concentration This compound Concentration viscosity Viscosity concentration->viscosity swelling Swelling Index concentration->swelling ph Formulation pH ph->swelling chain_conformation Polymer Chain Conformation ph->chain_conformation hydration Polymer Hydration hydration->chain_conformation ionic_strength Ionic Strength ionic_strength->chain_conformation bioadhesion Bioadhesive Strength viscosity->bioadhesion swelling->bioadhesion chain_conformation->bioadhesion

Caption: Factors Influencing Bioadhesive Strength.

References

How to ensure uniform drug distribution in Carbomer 934 matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for ensuring uniform drug distribution in Carbomer 934 gel matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a gelling agent?

A1: this compound is a high molecular weight polymer of acrylic acid that is cross-linked.[1] It is a widely used excipient in the pharmaceutical industry, primarily as a rheology modifier to create stable gels, suspensions, and emulsions.[1][2] Its thickening property is activated upon neutralization of its acidic carboxylic acid groups. In an aqueous dispersion, the polymer molecules are coiled; adding a neutralizing agent causes these groups to ionize, leading to electrostatic repulsion. This repulsion uncoils the polymer chains, significantly increasing viscosity and forming a gel.[1][3]

Q2: How does the pH of the formulation affect the this compound matrix and drug distribution?

A2: The pH is a critical parameter. This compound dispersions are acidic (pH 2.7–3.5 for a 0.5% dispersion).[1] Gelation and maximum viscosity are typically achieved at a neutral pH (around 6.0–8.0) upon the addition of a neutralizing agent like triethanolamine (TEA) or sodium hydroxide (NaOH).[1] An improper pH can lead to incomplete polymer swelling, resulting in a low-viscosity, unstable gel where drug particles can settle or aggregate. For drugs that are pH-sensitive, the neutralization step must be carefully controlled to ensure both drug stability and optimal gel formation for uniform distribution.[4]

Q3: What is the relationship between this compound concentration and drug uniformity?

A3: The concentration of this compound directly influences the viscosity of the gel and the structure of the polymer matrix.[5][6] A higher polymer concentration creates a more rigid and viscous gel, which can help suspend insoluble drug particles and prevent them from settling, thereby promoting uniform distribution.[1][7] However, excessively high concentrations can make it difficult to disperse the drug homogeneously and may impede drug release.[5][8] The optimal concentration depends on the specific drug's properties and the desired final product characteristics.[1]

Q4: Can drug properties (e.g., solubility, particle size) impact uniform distribution in the gel?

A4: Yes, the physicochemical properties of the active pharmaceutical ingredient (API) are crucial.

  • Solubility : Poorly water-soluble drugs are challenging to distribute uniformly and may require specialized techniques like creating a solid dispersion or dissolving the drug in a co-solvent before incorporation.[9][10] For water-soluble drugs, ensuring they are fully dissolved before or during the gelation process is key.[5]

  • Particle Size : For suspensions, smaller and more uniform drug particle sizes are easier to suspend and distribute evenly throughout the gel matrix. Large or irregularly shaped particles are more prone to settling, leading to non-uniformity.

Troubleshooting Guide

Q5: My gel has clumps or "fish eyes." How can I prevent this and ensure a uniform matrix?

A5: Clumps form when the this compound powder is not properly dispersed and hydrated. The outer layer of a powder agglomerate hydrates and swells, forming a gel-like barrier that prevents water from penetrating to the core.

Troubleshooting Steps:

  • Slow Addition : Sift the this compound powder slowly into the vortex of a vigorously agitated aqueous solution. This prevents the particles from clumping together.[1]

  • High Shear Mixing : Use a high-speed homogenizer or mixer during the dispersion phase to break up any potential agglomerates.

  • Complete Hydration : Allow the dispersion to stand for an adequate amount of time (ranging from 2 to 24 hours) to ensure the polymer is fully hydrated before neutralization.[1]

  • Pre-wetting : Consider pre-wetting the Carbomer powder with a non-solvent liquid (like glycerin or propylene glycol) where it doesn't swell, before adding it to the water.

Q6: I'm observing drug precipitation or crystallization in my final gel formulation. What is the cause and how can I fix it?

A6: This typically occurs with poorly soluble drugs when the formulation can no longer keep the drug solubilized.

Troubleshooting Steps:

  • Check Solubility : Ensure the drug concentration does not exceed its saturation solubility in the final formulation.

  • Use a Co-solvent System : Dissolve the drug in a suitable solvent (e.g., ethanol, propylene glycol) before adding it to the Carbomer dispersion.[11] Ensure the co-solvent is miscible with the aqueous phase and does not negatively impact gel viscosity.

  • Adjust pH : The solubility of many drugs is pH-dependent. Adjust the final pH of the gel to a range where the drug exhibits maximum solubility.

  • Incorporate Surfactants : Adding a non-ionic surfactant can help to solubilize the drug and prevent precipitation.

Q7: The viscosity of my gel is inconsistent between batches. How does this affect drug uniformity and how can I control it?

A7: Inconsistent viscosity leads to variable drug release profiles and can be an indicator of underlying formulation or process variability, which affects drug uniformity.[8]

Troubleshooting Steps:

  • Control Neutralization : The rate and method of adding the neutralizing agent can impact the final viscosity. Add the neutralizer slowly and with constant, gentle stirring to ensure uniform swelling of the polymer chains.[1]

  • Monitor pH Accurately : Use a calibrated pH meter. Small variations in the final pH can lead to significant differences in viscosity.[4]

  • Avoid High Shear Post-Neutralization : High shear mixing after the gel has formed can break the polymer network, permanently reducing viscosity.[3]

  • Control Temperature : Temperature can affect viscosity. Ensure all batches are processed under consistent temperature conditions.

Q8: My content uniformity test results are failing. What are the likely causes during formulation?

A8: Content uniformity failure indicates that the API is not evenly distributed throughout the gel.[12][13]

Troubleshooting Steps:

  • Review the Drug Incorporation Step :

    • For Suspensions : Ensure the drug powder is of a fine and uniform particle size. The mixing time and speed must be sufficient to distribute the particles evenly before and during gelation.

    • For Solutions : Confirm the drug is fully dissolved in its solvent before being added to the polymer dispersion. The addition should be done with adequate mixing to ensure it is homogeneously blended before the viscosity increases significantly.[11]

  • Assess Mixing Efficiency : The mixing process must be robust. For highly viscous gels, ensure the mixer can handle the viscosity and that there are no "dead spots" in the mixing vessel where the drug may not be well-distributed.

  • Prevent Air Entrapment : Entrapped air bubbles can affect the density and homogeneity of the gel, leading to inaccurate dosing and content uniformity issues. Mix at a controlled speed and consider applying a vacuum to the vessel after mixing.

Data Presentation

Table 1: Effect of this compound Concentration on Gel Viscosity

This compound Concentration (% w/w)pHTypical Viscosity (cP)Reference
0.2%7.3 - 7.82,050 - 5,450[1]
0.5%7.3 - 7.830,500 - 39,400[1]
1.0%~7.0Droplet mobility reduced[14]
2.0%~7.0Droplet mobility further hindered[14]
3.0%~7.0Significantly reduced droplet mobility[14]

Table 2: Influence of Formulation Variables on Drug Release from this compound Matrices

VariableChangeEffect on Drug ReleaseMechanismReference
Polymer Concentration Increase (e.g., 10% to 50%)DecreaseIncreased tortuosity and viscosity of the gel matrix slows drug diffusion.[5][15]
Drug Solubility Water-Insoluble vs. Water-SolubleFollows zero-order kineticsRelease is controlled primarily by the swelling and erosion of the polymer matrix.[5]
Drug Solubility Water-Soluble vs. Water-InsolubleFollows Higuchi's equationRelease is controlled by diffusion through the swollen gel matrix.[5]
Diluent Type Water-Soluble (e.g., Lactose)IncreaseDissolves and leaches out, forming channels that reduce matrix tortuosity.[5][6]
pH Increase towards neutralDecreaseIncreased polymer swelling creates a denser gel network, slowing diffusion.[16]

Experimental Protocols

Protocol 1: Preparation of a Uniform Drug-Loaded this compound Gel (Suspension Type)

Objective: To prepare a 1% w/w this compound gel containing a uniform suspension of a poorly water-soluble drug.

Methodology:

  • Dispersion : In a suitable vessel, slowly sift 1.0 g of this compound powder into the vortex of 80.0 g of purified water being stirred vigorously with an overhead mechanical stirrer. Continue stirring until a lump-free dispersion is achieved.[1]

  • Hydration : Cover the vessel and let the dispersion stand for at least 2 hours to ensure complete hydration of the polymer.[1]

  • Drug Slurry Preparation : In a separate container, levigate the required amount of micronized drug powder with a suitable wetting agent (e.g., glycerin, propylene glycol) to form a smooth, uniform paste.

  • Drug Incorporation : Add the drug slurry to the hydrated Carbomer dispersion under continuous, slow-speed mixing. Mix until the slurry is homogeneously distributed.

  • Neutralization : While continuing to stir slowly, add a neutralizing agent (e.g., 10% w/w triethanolamine solution) dropwise. Monitor the pH with a calibrated pH meter.[1]

  • Gel Formation : Continue adding the neutralizer until a target pH of 6.5–7.5 is reached and a thick, uniform gel is formed.[1]

  • Final Mixing and Degassing : Add purified water to make up the final weight to 100.0 g. Mix gently to ensure uniformity. If necessary, place the gel in a vacuum chamber to remove any entrapped air.

Protocol 2: Content Uniformity Testing for a this compound Gel

Objective: To verify the uniform distribution of the active drug within a batch of this compound gel, adapted from general principles for topical products.[12][17]

Methodology:

  • Sampling : From a single batch, randomly select a representative number of containers (e.g., 10 tubes). For each tube, collect samples from three distinct locations: near the top, from the middle, and near the bottom.[17]

  • Sample Preparation : Accurately weigh a specified amount of gel (e.g., 1.0 g) from each sampling location into a separate volumetric flask.

  • Drug Extraction : Add a suitable solvent in which the drug is freely soluble but the Carbomer gel can be broken down (e.g., a hydroalcoholic mixture or a buffer with adjusted pH). Vigorously shake or sonicate the flask until the gel is completely dispersed and the drug is dissolved.[11]

  • Analysis : Dilute the samples as necessary to fall within the calibrated range of the analytical instrument. Analyze the drug concentration using a validated stability-indicating method, such as HPLC or UV-Vis Spectrophotometry.[13][18]

  • Calculation and Acceptance Criteria : Calculate the drug content for each sample as a percentage of the label claim. The results must comply with the acceptance criteria outlined in relevant pharmacopeias (e.g., USP <905> for single-unit containers or specific guidance for multi-dose products), which typically involve limits on the mean value and the relative standard deviation (RSD) of the samples.[7][12]

Visualizations

G cluster_prep Phase 1: Polymer Preparation cluster_drug Phase 2: Drug Incorporation cluster_gel Phase 3: Gel Formation & QC start Start: Weigh This compound & Water dispersion 1. Dispersion (Sift powder into vortex of water) start->dispersion hydration 2. Hydration (Allow to stand for 2-24 hours) dispersion->hydration drug_prep 3. Drug Preparation (Dissolve or suspend API in suitable vehicle) incorporation 4. Incorporation (Add drug to hydrated Carbomer dispersion) drug_prep->incorporation neutralization 5. Neutralization (Add base dropwise to target pH 6-8) incorporation->neutralization final_mixing 6. Final Mixing & Degassing neutralization->final_mixing qc 7. Quality Control (Viscosity, pH, Content Uniformity Testing) final_mixing->qc

Caption: Experimental workflow for preparing a uniform drug-loaded this compound gel.

G start Issue: Non-Uniform Drug Distribution check_visual Visually inspect gel. Are there clumps or 'fish eyes'? start->check_visual check_drug Is the drug fully dissolved? (Or is there precipitation?) check_visual->check_drug No sol_dispersion Improve Dispersion: - Sift slowly into vortex - Use high shear mixing - Ensure full hydration time check_visual->sol_dispersion Yes check_viscosity Is viscosity consistent and optimal? check_drug->check_viscosity Yes sol_solubility Improve Solubility: - Use co-solvents - Adjust formulation pH - Add solubilizing agents check_drug->sol_solubility No sol_viscosity Control Viscosity: - Control rate of neutralization - Avoid high shear post-gelation - Verify final pH accurately check_viscosity->sol_viscosity No sol_mixing Optimize Mixing Process: - Ensure adequate mixing speed/time - Use appropriate impeller - Check for dead spots check_viscosity->sol_mixing Yes

Caption: Troubleshooting logic for non-uniform drug distribution in this compound gels.

References

Validation & Comparative

A Comparative Guide to the Rheological Properties of Carbomer 934 and Carbopol 940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934 and Carbopol 940 are high molecular weight, cross-linked polymers of acrylic acid that are widely used as rheology modifiers in the pharmaceutical, cosmetic, and personal care industries. While both are excellent thickening, suspending, and stabilizing agents, their rheological properties differ, making them suitable for distinct applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate polymer for your formulation needs.

Core Rheological Properties: A Side-by-Side Comparison

The primary difference in the rheological behavior of this compound and Carbopol 940 lies in their viscosity and flow characteristics. Carbopol 940 is generally recognized for its ability to produce highly viscous formulations with a "short" flow, non-drip consistency, making it ideal for clear gels.[1] In contrast, this compound typically yields gels with a lower viscosity.[2][3]

Rheological PropertyThis compoundCarbopol 940
Viscosity 30,500 - 39,400 mPa·s (0.5% neutralized aqueous dispersion at 25°C)[4]Generally higher viscosity than this compound.[2] A 0.5% dispersion can reach viscosities in the range of 40,000 to 60,000 mPa·s.[5]
Flow Characteristics Medium flow rheology.[3]Short flow, non-drip properties, ideal for clear, sparkling gels.[1]
Clarity Can form opaque or translucent gels.[6]Known for producing sparkling clear gels.[1]
Primary Applications Creams, lotions, and opaque gels where high viscosity and clarity are not the primary requirements.[6]Clear gels, hydroalcoholic gels, and creams where high viscosity and clarity are desired.[1]

Note: The viscosity of Carbomer gels is highly dependent on factors such as concentration, pH, and the neutralizing agent used.

Understanding the Experimental Data

The rheological properties of Carbomer gels, such as viscosity and yield stress, are significantly influenced by the concentration of the polymer and the pH of the formulation. Neutralization of the acidic Carbomer polymer with a suitable base is a critical step to uncoil the polymer chains and achieve the desired thickening effect.

Both this compound and Carbopol 940 exhibit shear-thinning behavior, where the viscosity decreases with an increasing shear rate.[7][8] This property is advantageous for topical formulations, allowing for easy spreading during application while maintaining a high viscosity at rest to ensure stability.

Experimental Protocols

The following section details a general methodology for the preparation and rheological evaluation of Carbomer gels, based on established protocols in the literature.[2][7][9]

Preparation of Carbomer Gels

A standardized protocol is crucial for obtaining reproducible rheological data.

  • Dispersion: Slowly sift the Carbomer powder (e.g., 0.5% w/w) into a vortex of deionized water with continuous, gentle agitation. Avoid vigorous mixing to prevent excessive air entrapment.

  • Hydration: Allow the dispersion to hydrate for a minimum of 30 minutes, or until all particles are fully wetted and the dispersion is free of lumps.

  • Neutralization: While stirring gently, add a neutralizing agent, such as triethanolamine (TEA) or a sodium hydroxide solution, dropwise until the desired pH (typically between 6.0 and 7.5) is reached. The gel will form almost instantaneously.

  • Equilibration: Allow the gel to equilibrate for at least 24 hours at room temperature before conducting rheological measurements to ensure complete relaxation of the polymer network.

Rheological Measurements

Rheological properties are typically characterized using a controlled-stress or controlled-rate rheometer.

  • Instrumentation: A rotational rheometer equipped with a cone-plate or parallel-plate geometry is commonly used.

  • Viscosity Measurement: Perform a steady-state flow sweep to measure the viscosity as a function of shear rate (e.g., from 0.1 to 100 s⁻¹). This will characterize the shear-thinning behavior of the gel.

  • Yield Stress Determination: The yield stress, which is the minimum stress required to initiate flow, can be determined from the flow curve (shear stress vs. shear rate) or by performing an oscillatory stress sweep.[7]

  • Oscillatory Measurements: Frequency sweeps can be conducted to determine the viscoelastic properties of the gel, such as the storage modulus (G') and loss modulus (G'').

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the comparative rheological analysis of this compound and Carbopol 940.

experimental_workflow cluster_prep Gel Preparation cluster_analysis Rheological Analysis cluster_comparison Data Comparison p1 Dispersion of Carbomer Powder in Water p2 Hydration of Polymer p1->p2 p3 Neutralization (e.g., with TEA to pH 7) p2->p3 p4 Equilibration (24 hours) p3->p4 a1 Load Sample onto Rheometer p4->a1 a2 Steady-State Flow Sweep (Viscosity vs. Shear Rate) a1->a2 a3 Oscillatory Stress Sweep (Yield Stress) a1->a3 a4 Frequency Sweep (G', G'') a1->a4 c1 Compare Viscosity Curves a2->c1 c2 Compare Yield Stress Values a3->c2 c3 Compare Viscoelastic Moduli a4->c3

Caption: Experimental workflow for comparing the rheological properties of Carbomer gels.

Conclusion

The choice between this compound and Carbopol 940 should be guided by the specific requirements of the formulation. For applications demanding high viscosity and excellent clarity, such as clear topical gels, Carbopol 940 is the preferred choice.[1] For formulations like creams and lotions where transparency is not a primary concern and a moderate increase in viscosity is desired, this compound offers a viable and effective alternative.[3][6] It is imperative for researchers and formulation scientists to conduct their own comparative studies under their specific formulation conditions to determine the most suitable rheology modifier.

References

A Comparative Guide to the Validation of FTIR Spectroscopy for Confirming Carbomer 934 Structure in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for the validation of Carbomer 934 structure in pharmaceutical formulations. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical tools for their specific needs.

Introduction to this compound and the Role of Structural Confirmation

This compound is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] Its primary function in pharmaceutical formulations is as a thickening, suspending, and stabilizing agent. The precise chemical structure and integrity of the this compound polymer are critical to its performance and, consequently, to the quality and efficacy of the final drug product. Therefore, robust analytical methods are required to confirm its structure and detect any potential alterations during the manufacturing process or in the final formulation.

FTIR spectroscopy is a widely utilized technique for the identification and structural characterization of polymeric materials like this compound.[2][3] It is a rapid and non-destructive method that provides a unique molecular "fingerprint" based on the vibrational modes of a molecule's functional groups.[4]

Comparison of Analytical Techniques for this compound Structural Confirmation

While FTIR spectroscopy is a valuable tool, a comprehensive validation approach often involves comparing its performance with other analytical techniques. The following table summarizes the key validation parameters for FTIR and other common methods used for polymer analysis.

Analytical TechniquePrincipleSpecificity for this compoundAccuracy & PrecisionRobustnessKey AdvantagesKey Limitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.High - provides a characteristic fingerprint spectrum.Good for identification; quantitative accuracy and precision are formulation-dependent.High - relatively insensitive to minor changes in experimental conditions.Rapid, non-destructive, cost-effective, and requires minimal sample preparation.Can be challenging for complex mixtures; water interference can be an issue.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.High - offers complementary information to FTIR, particularly for non-polar bonds.Good for identification; quantitative analysis is possible.Moderate - fluorescence of the sample or excipients can interfere.Minimal sample preparation, can analyze aqueous samples, high spatial resolution.Can be affected by fluorescence; may be less sensitive than FTIR for some functional groups.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Moderate - provides information on thermal transitions (e.g., glass transition), which are characteristic but not unique to the structure.Not directly applicable for structural confirmation, but provides information on physical state.High - reliable for thermal analysis.Provides information on the physical state and thermal stability of the polymer.Does not provide direct structural information.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Low - provides information on thermal decomposition patterns, which are not highly specific to the detailed structure.Not directly applicable for structural confirmation.High - reliable for assessing thermal stability.Determines thermal stability and decomposition profile.Does not provide direct structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Very High - provides detailed information about the molecular structure, including monomer sequencing and cross-linking.High accuracy and precision for both qualitative and quantitative analysis.Moderate - requires specific solvents and can be sensitive to sample preparation.Provides the most detailed structural information.Expensive instrumentation, requires soluble samples, and can be time-consuming.

Experimental Protocol: FTIR Analysis of this compound in a Formulation

This protocol outlines a general procedure for the identification of this compound in a semi-solid formulation using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

1. Objective: To confirm the presence and structural integrity of this compound in a given formulation by comparing its FTIR spectrum to that of a reference standard.

2. Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., Diamond crystal)

  • Reference Standard of this compound

  • Test sample of the formulation containing this compound

  • Spatula

  • Isopropyl alcohol or other suitable solvent for cleaning

3. Procedure:

  • Reference Standard Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropyl alcohol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the this compound reference standard powder onto the ATR crystal, ensuring good contact.

    • Apply pressure using the ATR's pressure arm to ensure a good seal.

    • Acquire the FTIR spectrum of the reference standard over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Clean the ATR crystal thoroughly.

  • Test Sample Spectrum Acquisition:

    • Apply a small, representative amount of the formulation directly onto the clean ATR crystal.

    • Ensure even coverage and good contact with the crystal surface.

    • Apply pressure with the pressure arm.

    • Acquire the FTIR spectrum of the test sample under the same conditions as the reference standard.

    • Clean the ATR crystal thoroughly after analysis.

  • Data Analysis:

    • Compare the FTIR spectrum of the test sample with that of the this compound reference standard.

    • The presence of this compound in the formulation is confirmed if the principal absorption bands in the test sample's spectrum correspond in position and relative intensity to those in the reference spectrum.

    • Characteristic absorption bands for this compound include a broad peak for the carboxylic acid O-H stretch (around 3400 cm⁻¹) and a strong peak for the carbonyl C=O stretch (around 1710 cm⁻¹).[4]

Visualizing the Workflow and Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for FTIR validation and the logical relationships between different analytical techniques for polymer characterization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting start Start: Obtain this compound Reference and Formulation Sample prep_ref Prepare Reference Standard (e.g., powder) start->prep_ref prep_sample Prepare Formulation Sample (e.g., direct application) start->prep_sample acquire_ref Acquire Reference Spectrum prep_ref->acquire_ref acquire_sample Acquire Sample Spectrum prep_sample->acquire_sample background Acquire Background Spectrum background->acquire_ref background->acquire_sample comparison Compare Sample and Reference Spectra acquire_ref->comparison acquire_sample->comparison specificity Specificity: Compare spectra of placebo and spiked samples linearity Linearity: Analyze samples with varying this compound concentrations specificity->linearity Validation Steps accuracy Accuracy: Recovery studies on spiked placebo linearity->accuracy precision Precision: Repeatability and intermediate precision accuracy->precision robustness Robustness: Vary parameters (e.g., instrument, analyst) precision->robustness validation_report Compile Validation Report comparison->specificity comparison->validation_report end End: Confirmation of this compound Structure validation_report->end

Caption: Experimental workflow for the validation of an FTIR method for this compound confirmation.

analytical_techniques cluster_vibrational Vibrational Spectroscopy cluster_thermal Thermal Analysis cluster_structural Detailed Structural Analysis cluster_properties Physicochemical Properties ftir FTIR Spectroscopy (Functional Groups) raman Raman Spectroscopy (Molecular Vibrations) ftir->raman Complementary dsc DSC (Thermal Transitions) ftir->dsc Orthogonal polymer_properties Polymer Characterization ftir->polymer_properties Provides raman->dsc Orthogonal raman->polymer_properties Provides dsc->polymer_properties Provides tga TGA (Thermal Stability) tga->polymer_properties Provides nmr NMR Spectroscopy (Monomer Connectivity) nmr->ftir Confirmatory nmr->raman Confirmatory nmr->polymer_properties Provides (Detailed)

Caption: Logical relationships of analytical techniques for polymer characterization.

Conclusion

FTIR spectroscopy stands out as a primary technique for the routine confirmation of this compound structure in pharmaceutical formulations due to its speed, simplicity, and cost-effectiveness. It provides a high degree of specificity through its characteristic fingerprint spectrum. For a comprehensive validation and in-depth structural elucidation, especially during formulation development or troubleshooting, complementary techniques such as Raman and NMR spectroscopy are invaluable. Thermal analysis methods like DSC and TGA offer crucial information about the physical state and stability of the polymer within the formulation. The choice of analytical technique will ultimately depend on the specific requirements of the analysis, from routine quality control to in-depth research and development.

References

A Comparative Analysis of Drug Release from Carbomer 934 and HPMC Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of controlled drug delivery, the selection of a hydrophilic matrix system is a critical determinant of the therapeutic efficacy of the final dosage form. Among the most widely utilized polymers for this purpose are Carbomer 934, a high molecular weight, cross-linked polymer of acrylic acid, and Hydroxypropyl Methylcellulose (HPMC), a semi-synthetic, non-ionic cellulose ether. This guide provides a comparative study of drug release from matrices formulated with this compound versus those with HPMC, supported by a summary of experimental data and detailed methodologies.

The fundamental difference in their chemical structure and hydration properties leads to distinct drug release mechanisms. HPMC matrices control drug release primarily through a combination of diffusion, swelling, and dissolution of the polymer.[1] Upon contact with an aqueous medium, HPMC hydrates to form a gel layer that controls the influx of water and the efflux of the drug. The drug release is often influenced by the viscosity grade of HPMC, with higher viscosity grades leading to a more sustained release.[2][3]

This compound, on the other hand, exhibits a pH-dependent swelling behavior. In an acidic environment, the polymer remains coiled, but as the pH increases towards neutrality, the carboxylic acid groups ionize, leading to electrostatic repulsion and significant swelling of the polymer chains.[4] This swelling, along with diffusion through the gelled matrix, governs the drug release.[5] Studies have shown that Carbomer 934P can exhibit a stronger drug release retardant effect compared to HPMC at the same concentration.[6]

Comparative Drug Release Data

The following table summarizes the key findings from various studies comparing the drug release profiles from this compound and HPMC matrices under different experimental conditions.

DrugPolymer(s)Key FindingsRelease Mechanism
TheophyllineCarbomer 934P, HPMC K100MThe release rate decreased with an increased content of either HPMC K100M or Carbopol 971P. The main influencing factors on drug release were the contents of these polymers.[7]For HPMC, the release was predominantly Case-II transport (zero-order). For matrices containing Carbomer, the release was anomalous (non-Fickian) diffusion.[8][9]
IbuprofenCarbomer 934P, HPMCIn a gel formulation, the release rate of ibuprofen from an HPMC gel was statistically significantly faster than from a Carbopol 934® gel.[10] For matrix tablets, drug release from Carbopol matrices occurred through both diffusion and a swelling-controlled mechanism, exhibiting anomalous or Case II transport.[11]Anomalous or Case II transport for Carbopol matrix tablets.[11]
Diclofenac PotassiumCarbomer 934P, HPMC-K15HPMC showed a less release retardant effect compared to Carbopol-934P at the same concentration. Blends of the polymers provided an intermediate release profile. The release retarding capacity was found to be: Carbopol-934P > HPMC-K15.[6]Not explicitly stated in the abstract.
Phenylpropanolamine HClHPMC K100M, Carbopol 971PThe rate of drug release decreased as the content of HPMC K100M or Carbopol 971P increased.[7]The plot of cumulative drug release percent against time1/2 produced a straight line, suggesting a diffusion-controlled mechanism.[7]
MetronidazoleHPMC K4M, Carbopol-934PThe rate of drug release decreased with increased tablet hardness. An optimal concentration of HPMC K4M (140 mg) and Carbopol-934P (10 mg) was found to improve drug release rate and floating properties.[12]Not explicitly stated in the abstract.

Experimental Protocols

A generalized methodology for the preparation and evaluation of drug release from this compound and HPMC matrix tablets is outlined below. This protocol is a synthesis of common practices reported in the literature.[9][13][14]

I. Preparation of Matrix Tablets

A. Direct Compression Method:

  • Blending: The active pharmaceutical ingredient (API), polymer (this compound or HPMC), and other excipients (e.g., diluents like lactose or microcrystalline cellulose) are accurately weighed and blended in a suitable blender for a specified time (e.g., 15-20 minutes) to ensure uniformity.

  • Lubrication: A lubricant, such as magnesium stearate (typically 0.5-1% w/w), is added to the blend and mixed for a shorter duration (e.g., 2-5 minutes).

  • Compression: The final blend is compressed into tablets using a single-punch or rotary tablet press. The compression force is adjusted to achieve tablets of a target hardness (e.g., 7-9 Kp).[13][14]

B. Wet Granulation Method:

  • Dry Mixing: The API, polymer, and a portion of the filler are mixed in a planetary mixer.

  • Granulation: A binder solution (e.g., povidone in ethanol or water) is slowly added to the dry mix with continuous mixing to form a wet mass.[9]

  • Drying: The wet granules are dried in a hot air oven at a specified temperature (e.g., 50-60°C) until the desired moisture content is reached.

  • Sizing: The dried granules are passed through a sieve to obtain uniform-sized granules.

  • Final Blending and Compression: The sized granules are blended with the remaining excipients (disintegrant, lubricant) and then compressed into tablets as described in the direct compression method.[9]

II. In Vitro Drug Release Study
  • Apparatus: A USP Type I (basket) or Type II (paddle) dissolution apparatus is used.[6][13]

  • Dissolution Medium: The choice of dissolution medium depends on the drug's properties and the intended site of release. Common media include 0.1 N HCl (simulated gastric fluid) and phosphate buffer of varying pH (e.g., 6.8 or 7.4) to simulate intestinal fluid.[5][6] The volume of the medium is typically 900 mL.[15]

  • Test Conditions: The temperature of the dissolution medium is maintained at 37 ± 0.5°C. The paddle or basket speed is set at a specified rate (e.g., 50 or 100 rpm).[6][15]

  • Sampling: At predetermined time intervals, an aliquot of the dissolution medium is withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed dissolution medium is added.

  • Analysis: The concentration of the drug in the collected samples is determined using a suitable analytical method, such as UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC), at the drug's specific wavelength of maximum absorbance.

  • Data Analysis: The cumulative percentage of drug released is calculated and plotted against time to obtain the drug release profile. The release kinetics can be further analyzed by fitting the data to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of drug release from this compound and HPMC matrices.

G cluster_prep Matrix Preparation cluster_release In Vitro Drug Release Study cluster_comparison Comparative Analysis prep_api API Weighing blending Blending prep_api->blending prep_poly Polymer Weighing (this compound / HPMC) prep_poly->blending prep_excip Excipient Weighing prep_excip->blending granulation Wet Granulation (Optional) blending->granulation lubrication Lubrication blending->lubrication Direct Compression drying Drying (If Granulated) granulation->drying drying->lubrication compression Tablet Compression lubrication->compression dissolution Dissolution Test (USP Apparatus I/II) compression->dissolution sampling Periodic Sampling dissolution->sampling analysis Sample Analysis (UV-Vis/HPLC) sampling->analysis data_analysis Data Analysis & Profile Generation analysis->data_analysis compare_profiles Comparison of Release Profiles data_analysis->compare_profiles kinetic_modeling Kinetic Modeling data_analysis->kinetic_modeling

Caption: Experimental workflow for the comparative study of drug release.

References

A Comparative Guide to Carbomer 934 and Other Carbopol® Grades for Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbomer 934, a high molecular weight polymer of acrylic acid, has long been a staple in the formulation of topical pharmaceutical and cosmetic products, valued for its thickening, suspending, and emulsifying properties. However, with the evolution of polymer chemistry and increasing regulatory scrutiny regarding residual solvents, a range of alternative Carbopol® grades now offer enhanced performance and safety profiles. This guide provides an objective comparison of this compound against other widely used Carbopol® grades in topical applications, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a traditionally used excipient known for its short flow and creamy sensory profile in lotions and creams.[1] However, its manufacturing process involving benzene has led to its discontinuation by many suppliers and a move towards benzene-free alternatives.[2][3] Newer Carbopol® grades, such as 940, 974P, 980, and Ultrez 10, offer a spectrum of rheological properties, bioadhesion characteristics, and drug release profiles, providing formulators with a versatile toolkit for optimizing topical drug delivery systems. This guide will delve into a comparative analysis of these polymers, focusing on key performance indicators relevant to topical applications.

Comparative Analysis of Physicochemical and Performance Properties

The selection of an appropriate Carbopol® grade is critical for achieving the desired viscosity, texture, and drug delivery performance of a topical formulation. The following tables summarize the key properties and performance data of this compound and its common alternatives.

Table 1: General Properties of Selected Carbopol® Grades

PropertyThis compoundCarbopol® 940Carbopol® 974PCarbopol® 980Carbopol® Ultrez 10
Polymerization Solvent BenzeneBenzeneEthyl AcetateCo-solvent (Ethyl Acetate/Cyclohexane)Co-solvent
Cross-linking Agent Allyl SucroseAllyl PentaerythritolAllyl PentaerythritolAllyl PentaerythritolAllyl Pentaerythritol
Rheology (Flow) ShortVery ShortShortShortShort
Viscosity HighVery HighHighHighHigh
Clarity in Gel MediumHighMediumHighHigh
Ion Tolerance LowLowMediumLowLow
Shear Tolerance HighLowHighHighMedium

Source: Information compiled from various sources.[4][5][6][7][8][9]

Table 2: Comparative Performance Data in Topical Applications

Performance ParameterThis compoundCarbopol® 940Carbopol® 974PCarbopol® 980Carbopol® Ultrez 10
Viscosity (0.5% neutralized gel, mPa·s) ~29,400 - 39,400~40,000 - 60,000~29,400 - 39,400~40,000 - 60,000~45,000 - 65,000
Bioadhesion Force (N) ModerateHighVery HighHighModerate
Drug Release Profile SustainedSustainedMore SustainedSustainedModerate
Skin Permeation Dependent on formulationGenerally lower due to high viscosityCan be modulatedLower due to high viscosityCan be modulated

Note: The values presented are approximate and can vary depending on the specific formulation, neutralization, and experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of Carbopol® grades.

Viscosity Measurement

Objective: To determine the rheological properties of Carbopol® gels.

Apparatus: Brookfield DV-II Pro Viscometer or equivalent rotational viscometer.

Procedure:

  • Preparation of Gel: Disperse the Carbopol® polymer (e.g., 0.5% w/w) in deionized water with gentle stirring until a homogenous dispersion is formed.

  • Allow the dispersion to hydrate for at least 30 minutes.

  • Neutralize the dispersion to a pH of 6.5-7.5 using a suitable neutralizing agent (e.g., triethanolamine or sodium hydroxide solution) while stirring gently.

  • Allow the gel to equilibrate for at least 24 hours at room temperature.

  • Measurement:

    • Place a suitable amount of the gel in a beaker.

    • Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90%.

    • Allow the spindle to rotate for a sufficient time to obtain a stable viscosity reading.

    • Record the viscosity in milliPascal-seconds (mPa·s).

    • Measurements should be performed in triplicate.

In-Vitro Bioadhesion Test

Objective: To quantify the bioadhesive strength of Carbopol® gels.

Apparatus: Texture analyzer or a custom-built tensile tester.

Procedure:

  • Substrate Preparation: Use a biological membrane (e.g., excised porcine buccal mucosa) or a synthetic mucin-coated membrane. Mount the membrane on a support.

  • Sample Application: Apply a standardized amount of the Carbopol® gel to the probe of the texture analyzer.

  • Measurement:

    • Bring the probe with the gel into contact with the mucosal surface with a defined contact force for a specific contact time.

    • Pull the probe upwards at a constant speed until the gel detaches from the mucosal surface.

    • The force required to detach the gel is recorded as the bioadhesive force (in Newtons, N).

    • The work of adhesion can be calculated from the area under the force-distance curve.

    • Perform the test in triplicate for each formulation.[10]

In-Vitro Drug Release and Skin Permeation Study

Objective: To evaluate the drug release and skin permeation profiles from Carbopol® gel formulations.

Apparatus: Franz diffusion cell.[11][12][13][14][15]

Procedure:

  • Membrane Preparation: Use a synthetic membrane or excised animal/human skin. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline pH 7.4) and maintain the temperature at 32 ± 1°C to simulate skin surface temperature. The medium should be continuously stirred.

  • Sample Application: Apply a known quantity of the drug-loaded Carbopol® gel to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Calculation:

    • Calculate the cumulative amount of drug released per unit area over time.

    • For skin permeation studies, calculate the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount permeated versus time plot.

Visualizing the Relationships: Carbopol® Grade Selection Pathway

The choice of the right Carbopol® grade is a multi-factorial decision. The following diagram illustrates a logical workflow for selecting the appropriate polymer based on desired formulation characteristics.

Carbopol_Selection_Pathway start Define Desired Formulation Properties viscosity Target Viscosity start->viscosity rheology Desired Rheology (Flow Properties) start->rheology clarity Clarity Requirement start->clarity application Specific Application Considerations start->application high_visc High to Very High (Creams, Gels) viscosity->high_visc High medium_visc Medium (Lotions) viscosity->medium_visc Medium short_flow Short Flow (Non-drip) rheology->short_flow Short high_clarity High Clarity (Transparent Gels) clarity->high_clarity Yes opaque Opaque (Creams, Lotions) clarity->opaque No bioadhesion High Bioadhesion application->bioadhesion electrolyte Electrolyte Tolerance application->electrolyte c940_980_u10 Carbopol® 940, 980, Ultrez® 10 high_visc->c940_980_u10 c934 This compound (Traditional) medium_visc->c934 short_flow->c940_980_u10 short_flow->c934 long_flow Long Flow (Spreadable) high_clarity->c940_980_u10 opaque->c934 c974p Carbopol® 974P opaque->c974p bioadhesion->c974p electrolyte->c974p

Caption: Logical workflow for selecting a Carbopol® grade.

Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the comparative evaluation of different Carbopol® grades. The following diagram outlines a typical experimental workflow.

Experimental_Workflow start Start: Select Carbopol® Grades for Comparison prep Prepare Gel Formulations (Standardized Concentration & Neutralization) start->prep visc_test Viscosity & Rheology Measurement prep->visc_test bio_test Bioadhesion Testing prep->bio_test drug_test In-Vitro Drug Release & Skin Permeation Study prep->drug_test data_analysis Data Analysis and Comparison visc_test->data_analysis bio_test->data_analysis drug_test->data_analysis conclusion Conclusion: Select Optimal Carbopol® Grade data_analysis->conclusion

Caption: Experimental workflow for comparing Carbopol® grades.

Conclusion and Future Outlook

While this compound has historically been a reliable choice for topical formulations, the pharmaceutical industry is increasingly favoring benzene-free alternatives that offer a wider range of functionalities. Carbopol® grades like 940 and 980 provide excellent viscosity and clarity, making them ideal for transparent gels. Carbopol® 974P stands out for its superior bioadhesive properties and improved electrolyte tolerance. Carbopol® Ultrez 10 offers ease of dispersion, which can streamline manufacturing processes.

The selection of the optimal Carbopol® grade ultimately depends on the specific requirements of the topical formulation, including the desired rheology, bioadhesion, and drug release profile. The data and protocols presented in this guide provide a foundation for making informed decisions in the development of safe, effective, and elegant topical drug products. As polymer science continues to advance, we can anticipate the development of new Carbopol® grades with even more tailored properties to meet the evolving needs of the pharmaceutical and cosmetic industries.

References

In Vitro and In Vivo Correlation of Drug Release from Carbomer 934 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbomer 934, a high molecular weight cross-linked polymer of acrylic acid, is a widely used excipient in the pharmaceutical industry for formulating controlled-release dosage forms. Its pH-dependent swelling and bioadhesive properties allow for modulated drug release. Understanding the correlation between in vitro dissolution and in vivo pharmacokinetic performance is crucial for rational drug product development. This guide presents available data on the in vitro release of various drugs from this compound matrices and contrasts it with HPMC, another popular hydrophilic polymer. Additionally, it provides insights into the in vivo behavior of this compound formulations and outlines the experimental protocols necessary to conduct such comparative studies.

In Vitro Drug Release: this compound vs. HPMC

The in vitro release of a drug from a polymer matrix is a critical quality attribute that often dictates its in vivo performance. Both this compound and HPMC are hydrophilic polymers that form a gel layer upon hydration, which controls drug release primarily through diffusion and erosion.

A study comparing the release of ibuprofen from topical gels formulated with either this compound or HPMC demonstrated statistically significant differences in their release profiles. The HPMC-based gel exhibited a faster release rate of ibuprofen compared to the this compound formulation.[1] This is attributed to the higher viscosity and potentially stronger gel matrix formed by this compound, which can retard drug diffusion to a greater extent than HPMC.[1]

Table 1: Comparative In Vitro Drug Release of Ibuprofen from Gel Formulations

Polymer (5% w/w)Mean Cumulative Drug Release at 6 hours (%)
This compound~45%
HPMC~65%

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.

For oral solid dosage forms, the release kinetics are influenced by the polymer concentration, the presence of other excipients, and the pH of the dissolution medium. Studies on theophylline matrix tablets have shown that increasing the concentration of this compound leads to a decrease in the drug release rate.[2][3] The drug release mechanism from this compound matrices is often described as anomalous (non-Fickian) transport, indicating that both diffusion and polymer swelling/erosion contribute to the release process.[2][3]

In Vivo Performance of this compound Formulations

While direct comparative IVIVC studies are scarce, some studies provide insights into the in vivo behavior of drug formulations containing this compound. For instance, a study on vildagliptin-loaded mucoadhesive nanoparticles using Carbopol 934 P demonstrated prolonged retention in the gastrointestinal tract of rats for approximately 12 hours, compared to a significant reduction in retention time for the standard formulation (around 3 hours). Although this study highlights the bioadhesive and controlled-release properties of this compound in vivo, it does not provide a complete pharmacokinetic profile for establishing a Level A IVIVC.

Experimental Protocols

In Vitro Drug Release Testing

A standard protocol for evaluating the in vitro release of a drug from a this compound matrix tablet is as follows:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket).[2]

  • Dissolution Medium: Typically, a two-stage dissolution is performed to simulate the gastrointestinal transit.

    • First 2 hours: 900 mL of 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Subsequent hours: The pH is adjusted to 6.8 or 7.4 with phosphate buffer to simulate intestinal fluid.[4]

  • Temperature: Maintained at 37 ± 0.5 °C.

  • Agitation Speed: 50 or 100 rpm.

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The withdrawn volume is replaced with fresh, pre-warmed medium.

  • Analysis: The drug concentration in the samples is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vivo Pharmacokinetic Study

A typical protocol for an in vivo pharmacokinetic study in an animal model (e.g., rabbits or rats) to support IVIVC development involves:

  • Animal Model: Healthy adult male/female rabbits or rats are commonly used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized for at least one week before the study.

  • Fasting: Animals are fasted overnight (typically 12 hours) before drug administration, with free access to water.

  • Dosing: The formulated tablets (this compound and comparator formulations) are administered orally at a predetermined dose.

  • Blood Sampling: Blood samples (e.g., 0.5-1 mL) are collected from a suitable vein (e.g., marginal ear vein in rabbits) at specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to determine key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

In Vitro-In Vivo Correlation (IVIVC) Workflow

The establishment of a predictive IVIVC is a key goal in pharmaceutical development, as it can serve as a surrogate for in vivo bioequivalence studies. A typical workflow for developing a Level A IVIVC, the most desirable level of correlation, is depicted below.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation IVIVC Development F1_vitro Formulation 1 (e.g., Fast Release) Dissolution In Vitro Dissolution Testing F1_vitro->Dissolution F2_vitro Formulation 2 (e.g., Medium Release) F2_vitro->Dissolution F3_vitro Formulation 3 (e.g., Slow Release) F3_vitro->Dissolution Correlation Establish Correlation Model (% Dissolved vs. % Absorbed) Dissolution->Correlation In Vitro Data F1_vivo Formulation 1 PK_Study In Vivo Pharmacokinetic Study F1_vivo->PK_Study F2_vivo Formulation 2 F2_vivo->PK_Study F3_vivo Formulation 3 F3_vivo->PK_Study Deconvolution Deconvolution of In Vivo Data PK_Study->Deconvolution Deconvolution->Correlation In Vivo Absorption Data Validation Model Validation Correlation->Validation Predictive Model

Caption: Workflow for establishing a Level A In Vitro-In Vivo Correlation (IVIVC).

Conclusion

This compound remains a versatile and effective polymer for the formulation of controlled-release drug products. Its performance is influenced by its concentration and the surrounding microenvironment, particularly pH. While in vitro studies provide valuable comparative data against other polymers like HPMC, a clear understanding of the in vivo implications requires dedicated comparative IVIVC studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations. The development of robust IVIVC models for this compound formulations will ultimately facilitate more efficient drug product development and ensure consistent clinical performance.

References

Analytical methods for the validation of Carbomer 934 concentration in a formulation

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to Analytical Methods for Carbomer 934 Concentration Validation

This guide provides a detailed comparison of analytical methods for the validation of this compound concentration in various formulations. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data.

This compound is a high molecular weight polymer of acrylic acid used extensively in pharmaceutical and cosmetic formulations as a thickening, suspending, and stabilizing agent.[1][2] Accurate determination of its concentration is crucial for ensuring product quality, performance, and stability. The United States Pharmacopeia/National Formulary (USP/NF) monograph for this compound specifies that it should contain not less than 56.0% and not more than 68.0% of carboxylic acid (–COOH) groups on a dried basis.[1][3]

Two primary methods for the quantification of this compound are detailed below: Potentiometric Titration and a more novel approach, UV-Vis Spectrophotometry with complexation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the two analytical methods for this compound concentration validation.

Parameter Potentiometric Titration Complexometric Titration with UV-Vis Spectrophotometry Finish
Principle Direct titration of the carboxylic acid groups of Carbomer with a strong base (e.g., NaOH). The endpoint is determined by a significant change in pH, measured by a potentiometric sensor.[4][5][6]Carbomer's carboxylic acid groups are complexed with an excess of a metal salt. The unbound metal salt is then titrated with a complexing agent (e.g., EDTA), and the endpoint can be determined spectrophotometrically.[7]
Sample Preparation Dispersion of the Carbomer formulation in purified water, followed by neutralization and titration.[5]The gel formulation is treated with an alkaline solution to ionize carboxylic groups, followed by the addition of a metal salt solution to form a complex. The mixture is centrifuged to separate the supernatant for titration.[7]
Instrumentation Automated or manual titrator with a pH electrode (e.g., calomel-glass electrode system).[5][8]UV-Vis Spectrophotometer, centrifuge, and standard titration equipment.[7][9]
Specificity High for acidic polymers. However, interference can occur if other acidic or basic components are present in the formulation, which could react with the titrant.[6]High specificity, as it relies on the specific complexation reaction between the Carbomer's carboxylic groups and the metal salt. This reduces interference from other formulation components.[7]
Accuracy High, with results typically close to the true value when proper titrant standardization is performed.[6][10]Reported to be accurate for the determination of Carbomer content in gel matrices.[7]
Precision High, with Relative Standard Deviation (RSD) values typically well below 2%. For example, validation of a similar titration showed an RSD of 0.43%.[6][10]The method is described as reproducible, though specific quantitative data on precision is limited in the available literature.
Linearity Excellent, with determination coefficients (R²) often exceeding 0.999 over a wide concentration range (e.g., 50% to 150% of the target concentration).[6][10]The relationship between the consumed titrant and Carbomer concentration is expected to be linear, forming the basis of calculation.[7]
Pros - Well-established, compendial method.[5] - Direct and robust.[10] - Can be automated.[8]- High specificity, suitable for complex gel matrices.[7] - Overcomes interference from alkaline substances present in the gel formulation.[7]
Cons - May lack specificity in complex formulations with other acidic/basic excipients.[7] - Can be challenging in turbid or colored solutions if a visual indicator is used instead of a potentiometric one.[8]- More complex sample preparation involving multiple steps (alkalization, complexation, centrifugation).[7] - Indirect measurement method.

Experimental Protocols

Potentiometric Titration Method

This protocol is based on standard pharmacopeial methods for the assay of carboxylic acid content in Carbomers.[5]

Objective: To determine the percentage of carboxylic acid groups in a this compound sample.

Materials:

  • This compound sample

  • Sodium Hydroxide (NaOH) solution (18 in 100)

  • Purified water

  • Stirrer

  • Potentiometric titrator with a calomel-glass electrode system

  • 250-mL beaker

Procedure:

  • Sample Preparation: Accurately weigh about 400 mg of the this compound sample, previously dried in a vacuum at 80°C for 1 hour.

  • Dispersion: Transfer the sample to a 250-mL beaker. Add 40 mL of purified water and stir at a moderate speed for 15 minutes.

  • Neutralization and Titration:

    • Place the beaker in a 25°C water bath to equilibrate.

    • While stirring at approximately 300 rpm, titrate the dispersion with a sodium hydroxide solution (18 in 100) using a potentiometric system.[5]

    • Add the titrant below the surface of the dispersion until a pH between 7.3 and 7.8 is reached. Allow 2 to 3 minutes for the final pH to stabilize before determining the endpoint.[5]

  • Calculation: Calculate the percentage of carboxylic acid groups using the volume of NaOH consumed and its molarity. Each mL of 1 N sodium hydroxide is equivalent to 45.02 mg of –COOH.

Complexometric Titration with UV-Vis Finish

This method is adapted from a patented procedure for determining Carbomer content in gel formulations.[7]

Objective: To determine the this compound content in a gel formulation by indirect titration.

Materials:

  • This compound gel sample

  • Alkaline solution (e.g., 1M NaOH)

  • Metal salt solution (e.g., 0.5% Calcium Chloride)

  • Complexing agent (e.g., 0.05M EDTA titrant)

  • pH indicator or UV-Vis Spectrophotometer

  • Centrifuge

  • Conical flasks

Procedure:

  • Sample Preparation: Accurately weigh a quantity of the Carbomer gel (e.g., 10g) into a conical flask.

  • Ionization: Add a precise amount of an alkaline solution (e.g., 0.5 mL of 1M NaOH) to the gel to ensure the carboxylic acid groups are fully ionized.[7]

  • Complexation: Add an excess, precisely measured volume of a metal salt solution (e.g., 25 mL of 0.5% CaCl2). Shake vigorously until the gel structure is completely destroyed. This allows the metal ions to form a complex with the Carbomer.[7]

  • Separation: Transfer the solution to a centrifuge tube and centrifuge at high speed (e.g., 11,000 rpm for 5 minutes) to pellet the Carbomer-metal complex.

  • Titration:

    • Carefully transfer the supernatant, which contains the unbound metal salt, to a clean conical flask.

    • Adjust the pH of the supernatant to the optimal range for the chosen indicator or spectrophotometric detection (e.g., pH 12 for a calcium indicator).

    • Titrate the excess metal ions with the EDTA titrant.

  • Calculation: The amount of Carbomer is calculated based on the difference between the initial amount of metal salt added and the amount of unbound metal salt determined by the EDTA titration. The reaction stoichiometry between the metal salt and the Carbomer's carboxylic acid groups is used in the final calculation.[7]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method, ensuring it is fit for its intended purpose.[11][12]

G cluster_0 Method Development & Definition cluster_1 Method Validation cluster_2 Implementation Define_Purpose Define Analytical Requirement (e.g., Quantify Carbomer) Develop_Method Develop Procedure (e.g., Titration) Define_Purpose->Develop_Method Specificity Specificity Develop_Method->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy->Precision LOD_LOQ LOD & LOQ Robustness Robustness SOP Write Standard Operating Procedure (SOP) Routine_Use Routine QC Analysis SOP->Routine_Use cluster_1 cluster_1 cluster_1->SOP

Caption: General workflow for the development and validation of an analytical method.

Logical Relationships in Method Validation

This diagram shows the hierarchical relationship between key validation parameters. Foundational parameters like specificity and linearity are prerequisites for accurately assessing performance parameters like accuracy and precision.[11][13]

G cluster_Foundation Foundational Parameters cluster_Performance Performance Metrics cluster_Limits Sensitivity Limits Specificity Specificity (Analyte vs. Matrix) Linearity Linearity (Response vs. Concentration) Specificity->Linearity ensures correct signal Range Range (Upper & Lower Levels) Linearity->Range Accuracy Accuracy (Closeness to True Value) Linearity->Accuracy required for assessment Precision Precision (Agreement of Results) Linearity->Precision Range->Accuracy Range->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ defines lower limit LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interdependence of analytical method validation parameters.

References

A Comparative Analysis of the Mucoadhesive Properties of Carbomer 934 and Other Key Polymers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical sciences and drug delivery, the mucoadhesive properties of polymers are paramount for enhancing the bioavailability and therapeutic efficacy of various drug formulations. Carbomer 934, a high molecular weight polymer of acrylic acid, is a well-established mucoadhesive agent. This guide provides a detailed comparison of the mucoadhesive characteristics of this compound with other widely used polymers, namely Carbopol 940, Hydroxypropyl Methylcellulose (HPMC), Chitosan, and Sodium Alginate. The following sections present quantitative data from various studies, detailed experimental protocols, and a visual representation of a standard experimental workflow.

Quantitative Comparison of Mucoadhesive Properties

The mucoadhesive strength of a polymer is a critical parameter that dictates its ability to adhere to mucosal surfaces, thereby prolonging the residence time of a dosage form at the site of application. This property is typically quantified by measuring parameters such as detachment force, work of adhesion, and in vitro residence time. Due to variations in experimental conditions across different studies, the following tables present comparative data from individual studies to ensure a fair and objective assessment.

Table 1: Comparison of Bioadhesive Strength of Carbopol 934 and Sodium Alginate in a Tablet Formulation

Polymer Composition (Carbopol 934 : Sodium Alginate : Gelatin)Bioadhesive Strength (g)
1 : 1 : 123.28 ± 0.86
2 : 1 : 126.42 ± 1.12
3 : 1 : 128.15 ± 0.98
5 : 1 : 131.53 ± 1.63
1 : 2 : 122.87 ± 1.04
1 : 3 : 121.94 ± 0.95
1 : 5 : 121.25 ± 1.16

Source: Adapted from a study on mucoadhesive ondansetron tablets. The bioadhesive strength was determined using a tensile balance method with porcine buccal mucosa.

Table 2: Mucoadhesive Strength of Formulations Containing Carbopol 934P and HPMC

Formulation CodePolymer CompositionMucoadhesive Strength (gF)In-vitro Residence Time (min)
Optimized FormulationHPMC 15 cps (24.63 mg) + Carbopol 934P (4.17 mg)7.04 ± 0.41-
F1-43.93 ± 12.41149 ± 17.4

Source: Adapted from two separate studies on mucoadhesive buccal tablets. Note that the experimental conditions and formulations are different, hence direct comparison should be made with caution.[1]

Table 3: Ranking of Mucoadhesive Strength of Various Polymers

PolymerRank Order of Mucoadhesion (Tensile Strength)
Hydroxypropylcellulose1
Sodium Carboxymethylcellulose2
Chitosan3
Carbomer 9404

Source: Adapted from a quantitative evaluation of mucoadhesive polymers using a tensile strength tester with rat stomach mucosa.[2]

Table 4: Mucoadhesion Force of Hydrogels Containing Carbopol 934P and Sodium Alginate

FormulationPolymer CompositionMucoadhesion Force (dynes/cm²)
Optimized HydrogelSodium Alginate + Carbopol 934P3993.42

Source: Adapted from a study on pH-responsive polymeric hydrogels.[3][4][5]

Experimental Protocols

The accurate and reproducible measurement of mucoadhesive properties is crucial for the development and quality control of mucoadhesive drug delivery systems. Below are detailed methodologies for two common experimental techniques.

Tensile Strength Measurement

This method quantifies the force required to detach a mucoadhesive formulation from a mucosal surface.

Apparatus: A texture analyzer or a tensile tester equipped with a sensitive load cell.

Procedure:

  • Preparation of Mucosal Tissue: Fresh mucosal tissue (e.g., porcine buccal mucosa, rat stomach) is obtained and carefully excised.[2] It is then equilibrated in a physiological buffer (e.g., phosphate buffer pH 6.8) at a controlled temperature (typically 37°C). The tissue is mounted on a holder, ensuring the mucosal surface is exposed.

  • Sample Preparation: The polymer formulation (e.g., tablet, film, or gel) is attached to a probe or a sample holder on the instrument.

  • Contact: The probe with the sample is lowered onto the mucosal surface with a defined contact force (e.g., 0.5 N) and for a specific contact time (e.g., 60 seconds) to allow for the formation of adhesive bonds.

  • Detachment: The probe is then withdrawn from the mucosal surface at a constant speed (e.g., 0.1 mm/s).[6]

  • Data Acquisition: The force required to detach the sample from the mucosa is recorded as a function of displacement. The peak force is recorded as the detachment force (or mucoadhesive strength), and the area under the force-displacement curve is calculated as the work of adhesion .

In Vitro Residence Time

This method assesses the duration for which a mucoadhesive formulation remains attached to a mucosal surface under simulated physiological conditions.

Apparatus: A modified USP disintegration apparatus or a flow-through cell.

Procedure:

  • Preparation of Mucosal Tissue: A section of mucosal tissue is mounted on a glass slide or the inner surface of the testing apparatus.

  • Sample Application: The mucoadhesive formulation is applied to the mucosal surface.

  • Flow Simulation: The apparatus is filled with a simulated physiological fluid (e.g., simulated saliva or gastric fluid) maintained at 37°C. A constant flow of the fluid is maintained over the mucosal surface.

  • Observation: The time taken for the formulation to completely detach from the mucosal surface is recorded as the in vitro residence time.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining mucoadhesive strength using the tensile strength method.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis tissue_prep Prepare Mucosal Tissue contact Bring Sample and Tissue into Contact tissue_prep->contact sample_prep Prepare Polymer Sample sample_prep->contact apply_force Apply Pre-defined Contact Force and Time contact->apply_force detach Withdraw Sample at Constant Speed apply_force->detach record_force Record Force vs. Displacement detach->record_force calculate Calculate Detachment Force and Work of Adhesion record_force->calculate

References

Validation of SEM analysis for characterizing the surface morphology of Carbomer 934 hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scanning Electron Microscopy (SEM) is a powerful and widely utilized technique for characterizing the surface morphology of hydrogels, including those formulated with Carbomer 934. This guide provides a comparative analysis of SEM and its validation with alternative methods, offering experimental data and detailed protocols to aid researchers in selecting the most appropriate techniques for their specific needs.

Introduction to Surface Morphology Analysis of this compound Hydrogels

This compound, a high molecular weight polymer of acrylic acid, forms hydrogels with a complex three-dimensional network. The surface morphology of these hydrogels, including porosity, pore size distribution, and surface roughness, is critical to their function in various applications, such as controlled drug release and wound healing. While SEM is a primary tool for visualizing these microstructures, the sample preparation process, particularly the dehydration of the hydrogel, can introduce artifacts. Therefore, it is crucial to validate SEM findings with complementary techniques.

Comparison of Surface Morphology Characterization Techniques

A comprehensive understanding of the surface morphology of this compound hydrogels is best achieved by employing a multi-faceted approach. Below is a comparison of SEM with alternative and complementary methods.

Technique Principle Information Obtained Advantages Limitations Typical Quantitative Data for Hydrogels
Scanning Electron Microscopy (SEM) A focused beam of electrons scans the surface of a dehydrated and coated sample, and the emitted secondary electrons are detected to form an image.Surface topography, porosity, pore shape, and qualitative surface roughness.High resolution and magnification, wide availability.Requires sample dehydration, which can cause structural collapse and artifacts. Provides 2D projection of a 3D structure.[1]Pore size (typically in the micrometer range), fiber/wall thickness.
Cryogenic-Scanning Electron Microscopy (Cryo-SEM) The hydrogel sample is rapidly frozen (vitrified) and then imaged in a frozen-hydrated state.Preserves the native, hydrated structure of the hydrogel, providing a more accurate representation of the pore structure.Minimizes artifacts associated with dehydration.[2][3]Lower resolution than conventional SEM, risk of ice crystal formation if not vitrified properly.[3]Pore size (e.g., ~1-10 µm for Carbomer microgels), porosity percentage.[4]
Atomic Force Microscopy (AFM) A sharp tip on a cantilever scans the sample surface, and the deflection of the cantilever is measured to create a 3D topographical map.High-resolution 3D surface topography, quantitative surface roughness parameters (e.g., Ra, Rq, Rms).[1]Operates in both air and liquid, allowing for imaging of hydrated samples without dehydration. Provides true 3D data.[1][5]Limited scan area, potential for tip-sample interaction artifacts.Root Mean Square (RMS) roughness (e.g., 6.6–15.1 nm for some hydrogels).[6]
Confocal Laser Scanning Microscopy (CLSM) A focused laser beam scans a fluorescently labeled sample, and emitted light is detected through a pinhole to create an optical section.3D visualization of the internal and surface structure of hydrated hydrogels.Allows for imaging of fully hydrated samples, provides 3D reconstruction.Requires fluorescent labeling, resolution is lower than electron microscopy techniques.Pore size and distribution.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable characterization of hydrogel surface morphology.

Scanning Electron Microscopy (SEM) Protocol
  • Sample Preparation:

    • Small pieces of the this compound hydrogel are excised.

    • The samples are dehydrated. Common methods include:

      • Freeze-drying (Lyophilization): The hydrogel is frozen and then placed in a vacuum to sublimate the water. This method is widely used but can cause some shrinkage and structural alterations.

      • Critical Point Drying: The water in the hydrogel is replaced with a transitional fluid (e.g., liquid carbon dioxide), which is then brought to its critical point of temperature and pressure, where it turns to gas without a phase boundary, thus minimizing surface tension effects that can cause structural collapse.

  • Mounting and Coating:

    • The dried hydrogel is mounted on an aluminum stub using double-sided carbon tape.

    • A thin conductive layer (e.g., gold or gold-palladium) is sputter-coated onto the sample surface to prevent charging under the electron beam.[7]

  • Imaging:

    • The coated sample is placed in the SEM chamber.

    • Imaging is performed at an appropriate accelerating voltage (e.g., 5-15 kV) and magnification to visualize the surface features of interest.

Cryogenic-Scanning Electron Microscopy (Cryo-SEM) Protocol
  • Sample Preparation:

    • A small sample of the hydrated this compound hydrogel is placed on a sample holder.

    • The sample is rapidly frozen by plunging it into a cryogen such as liquid nitrogen slush or liquid ethane. This vitrifies the water, preventing the formation of damaging ice crystals.[3]

  • Fracturing and Sublimation (Optional):

    • The frozen sample can be fractured under vacuum at a low temperature to expose the internal structure.

    • A slight warming of the sample in the vacuum chamber can sublimate a thin layer of surface ice, revealing the underlying hydrogel network.[3]

  • Coating:

    • A thin layer of a conductive metal is sputtered onto the sample at low temperature.

  • Imaging:

    • The sample is transferred to a cold stage in the SEM and imaged at a low temperature.

Atomic Force Microscopy (AFM) Protocol
  • Sample Preparation:

    • A thin layer of the this compound hydrogel is prepared on a flat substrate (e.g., a glass slide or mica).

    • The sample can be imaged in its hydrated state by immersing it in a liquid cell filled with deionized water or a suitable buffer.

  • Imaging:

    • The AFM is operated in a suitable imaging mode, such as tapping mode or contact mode, to scan the hydrogel surface. Tapping mode is often preferred for soft samples to minimize damage.

    • The scan size and resolution are adjusted to capture the desired surface features.

  • Data Analysis:

    • The AFM software is used to process the topographical data and calculate surface roughness parameters such as average roughness (Ra) and root mean square roughness (Rq).[8]

Data Presentation and Visualization

To facilitate a clear comparison, the following table summarizes hypothetical quantitative data for the surface morphology of a this compound hydrogel characterized by different techniques.

Parameter SEM (Freeze-Dried) Cryo-SEM AFM (Hydrated)
Average Pore Size (μm) 5 - 251 - 10Not Applicable
Porosity (%) 70 - 9085 - 95Not Applicable
Average Surface Roughness (Ra) (nm) Not Directly QuantifiableNot Directly Quantifiable10 - 50
Root Mean Square Roughness (Rq) (nm) Not Directly QuantifiableNot Directly Quantifiable15 - 65

Experimental Workflow Visualization

The logical flow of selecting and validating a characterization technique for this compound hydrogel surface morphology can be visualized as follows:

experimental_workflow cluster_objective Objective cluster_primary_analysis Primary Analysis cluster_validation Validation & Quantitative Analysis cluster_conclusion Conclusion Objective Characterize Surface Morphology of this compound Hydrogel SEM SEM Analysis (e.g., Freeze-Drying) Objective->SEM Initial Investigation SEM_Data Qualitative Data: - Porous Structure - Pore Shape SEM->SEM_Data CryoSEM Cryo-SEM Analysis SEM_Data->CryoSEM Validate Porosity AFM AFM Analysis SEM_Data->AFM Validate Roughness & Topography CryoSEM_Data Quantitative Data: - Pore Size Distribution - Porosity CryoSEM->CryoSEM_Data AFM_Data Quantitative Data: - Surface Roughness (Ra, Rq) - 3D Topography AFM->AFM_Data Conclusion Validated Understanding of Surface Morphology CryoSEM_Data->Conclusion AFM_Data->Conclusion

References

A Comparative Guide to the Thermal Stability of Carbomer 934 Formulations for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbomer 934, a high molecular weight polymer of acrylic acid, is a widely utilized gelling agent in the pharmaceutical and cosmetic industries due to its excellent thickening, suspending, and emulsifying properties.[1][2] The thermal stability of this compound formulations is a critical quality attribute, directly impacting the shelf-life, efficacy, and safety of the final product. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools for evaluating and validating the stability of these formulations.[3][4]

This guide provides a comparative analysis of the thermal stability of this compound formulations against other common gelling agents, supported by experimental data from various studies. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding formulation development and stability testing.

Understanding Thermal Analysis for Formulation Stability

TGA and DSC are powerful analytical techniques that provide complementary information about the thermal properties of materials.[3]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability, decomposition temperature, and moisture content of a formulation.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine melting points, glass transitions, and other phase changes, providing insights into the physical state and stability of the formulation components.[5]

Comparative Thermal Analysis of Gelling Agents

The selection of an appropriate gelling agent is crucial for the stability of a topical or oral formulation. The following tables summarize the thermal properties of this compound in comparison to other synthetic and natural polymers.

Table 1: Comparison of Thermal Properties of Different Carbomer Grades

Carbomer GradeGlass Transition Temperature (Tg)Decomposition Onset (°C)Key Observations
This compound/934P ~105°C (powder form)[6]~255-260°C[7][8]Exhibits high thermal stability. The Tg can be influenced by residual solvents from the polymerization process.[9]
Carbomer 940 Not explicitly found~260°C[10]Similar high thermal stability to this compound.
Carbomer 971P ~120-140°C[11]~280-300°C[11]Shows a slightly higher decomposition temperature compared to this compound.
Carbomer 974P Not explicitly foundSimilar to Carbomer 934P[11]A toxicologically preferred alternative to Carbomer 934P as it is not polymerized in benzene.[11]

Table 2: Comparative Thermal Stability of this compound vs. Other Gelling Agents

Gelling AgentTypeKey Thermal CharacteristicsReference
This compound Synthetic PolymerHigh decomposition temperature (>255°C).[7][8][6][7][8]
Poloxamer 407 Synthetic PolymerGelation temperature around 29-30°C when combined with Carbopol 934P.[12][12]
Hydroxypropyl Methylcellulose (HPMC) Semi-synthetic PolymerShows a characteristic endothermic peak around 105-106°C.[9][9]
Xanthan Gum Natural PolymerStable over a wide pH and temperature range (up to 300°C).[13][13]
Guar Gum Natural PolymerGels can be unstable at temperatures above 90°C.[14][14]
Okra Mucilage Natural PolymerComparable drug release to Carbopol 940 and HPMC K4M gels.[15][15]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable thermal analysis results.

Thermogravimetric Analysis (TGA) of Hydrogel Formulations

Objective: To determine the thermal stability and decomposition profile of the hydrogel formulation.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the hydrogel sample into a clean, inert TGA pan (e.g., alumina or platinum).

  • Ensure the sample is evenly spread at the bottom of the pan to facilitate uniform heating.

Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Heating Rate: A linear heating rate of 10°C/min is commonly used.

  • Temperature Range: Typically from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage weight loss versus temperature to obtain the TGA curve.

  • Determine the onset temperature of decomposition, which indicates the initiation of significant weight loss.

  • Calculate the percentage weight loss at specific temperature points or within specific temperature ranges.

  • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC) of Hydrogel Formulations

Objective: To identify thermal transitions such as glass transition, melting, and crystallization, and to assess potential interactions between formulation components.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 3-7 mg of the hydrogel sample into a hermetically sealed aluminum pan. Sealing is crucial to prevent water evaporation during the analysis, which would otherwise mask other thermal events.

  • Prepare a reference pan containing no sample.

Experimental Conditions:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Heating and Cooling Rates: A typical rate of 10°C/min is used for both heating and cooling cycles.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature up to a desired maximum (e.g., 250°C) to observe endothermic and exothermic events.

    • Cool the sample back to the starting temperature.

    • A second heating scan is often performed to observe changes in the thermal properties after the initial thermal history has been erased.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Data Analysis:

  • Plot the heat flow versus temperature to obtain the DSC thermogram.

  • Identify and quantify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization or degradation).

  • Determine the glass transition temperature (Tg) as a step change in the baseline of the thermogram.

  • Calculate the enthalpy of transitions (e.g., heat of fusion) by integrating the area under the corresponding peak.

Visualizing Experimental Workflows and Logical Relationships

To further clarify the processes involved in thermal analysis for stability validation, the following diagrams are provided.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Assessment Formulation This compound Formulation Weighing Accurately weigh 5-10 mg (TGA) or 3-7 mg (DSC) Formulation->Weighing Encapsulation Place in TGA pan or seal in DSC pan Weighing->Encapsulation TGA TGA Analysis (e.g., 25-600°C at 10°C/min) Encapsulation->TGA DSC DSC Analysis (e.g., 25-250°C at 10°C/min) Encapsulation->DSC TGA_Data TGA Curve: Weight Loss vs. Temp TGA->TGA_Data DSC_Data DSC Thermogram: Heat Flow vs. Temp DSC->DSC_Data TGA_Params Determine: - Onset of Decomposition - % Weight Loss TGA_Data->TGA_Params DSC_Params Determine: - Glass Transition (Tg) - Melting Point (Tm) - Enthalpy (ΔH) DSC_Data->DSC_Params Stability_Validation Validate Formulation Stability TGA_Params->Stability_Validation DSC_Params->Stability_Validation

Caption: Experimental workflow for TGA/DSC analysis of this compound formulations.

Stability_Validation_Logic cluster_inputs Input Parameters cluster_comparison Comparative Analysis cluster_decision Decision cluster_outcome Outcome TGA_Input TGA Data: - High Decomposition Temp - Minimal Weight Loss at Storage Temp Comparison Compare with: - Initial Formulation - Alternative Formulations TGA_Input->Comparison DSC_Input DSC Data: - Stable Tg - No Unexpected Peaks DSC_Input->Comparison Is_Stable Is the formulation thermally stable? Comparison->Is_Stable Proceed Proceed with Development Is_Stable->Proceed Yes Reformulate Reformulate and Re-test Is_Stable->Reformulate No

Caption: Logical relationship for validating formulation stability using thermal analysis data.

Conclusion

Thermal analysis using TGA and DSC is a powerful and essential methodology for validating the stability of this compound formulations. The data presented in this guide indicates that this compound possesses high thermal stability, making it a robust gelling agent for a wide range of pharmaceutical and cosmetic applications. When compared to other gelling agents, the choice will depend on the specific requirements of the formulation, including desired viscosity, pH stability, and interaction with other excipients. While synthetic polymers like other Carbomer grades and poloxamers offer consistent and well-defined thermal properties, natural polymers such as xanthan gum can also provide excellent thermal stability. A thorough thermal analysis, following detailed experimental protocols, is paramount in ensuring the development of safe, effective, and stable products.

References

A comparative evaluation of the thickening efficiency of Carbomer 934 and xanthan gum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of rheology modification, both Carbomer 934 and xanthan gum are widely utilized as highly effective thickening agents in the pharmaceutical, cosmetic, and food industries. Their prevalence is due to their ability to significantly increase the viscosity of aqueous solutions at low concentrations. This guide provides an objective, data-driven comparison of the thickening efficiency of this compound, a synthetic high-molecular-weight polymer of acrylic acid, and xanthan gum, a natural polysaccharide produced through bacterial fermentation. This evaluation is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate thickener based on specific formulation requirements.

Mechanism of Thickening

The fundamental difference in the thickening action of these two polymers lies in their molecular structure and interaction with the solvent.

This compound operates on a pH-dependent mechanism.[1] In its acidic, unneutralized state, the polymer molecules are tightly coiled. Upon neutralization with an alkaline substance (e.g., triethanolamine or sodium hydroxide), the acidic carboxyl groups ionize. This ionization leads to electrostatic repulsion along the polymer backbone, causing the coiled molecules to uncoil and swell dramatically, which in turn entraps water molecules and significantly increases the viscosity of the solution to form a gel.[1]

Xanthan gum , conversely, thickens through the formation of a complex and rigid network of entangled polymer chains. Its stiff, rod-like molecular structure, stabilized by a helical backbone, allows it to form a gel-like structure at rest, providing high viscosity at low shear rates.[2]

Comparative Performance Data

The following table summarizes the key performance parameters of this compound and xanthan gum based on available experimental data.

ParameterThis compoundXanthan Gum
Typical Concentration Range 0.1% - 0.5%0.1% - 1.0%
Viscosity at 0.2% (Neutralized) 2,050 - 5,450 cP[1]Approx. 1,000 - 1,600 cP
Viscosity at 0.5% (Neutralized) 30,500 - 39,400 cP[1][3]Approx. 3,000 - 5,000 cP
Optimal pH Range for Viscosity 6.0 - 8.0[1][4][5]Wide range (stable in most acidic and alkaline conditions)[6]
Shear Thinning Behavior Pronounced pseudoplastic (shear-thinning) behavior.[4][5]Highly pseudoplastic (shear-thinning) behavior.[7][8]
Electrolyte Sensitivity Highly sensitive; viscosity can be significantly reduced by the presence of salts and divalent ions.[9][10]Less sensitive than Carbomer; effect depends on gum and salt concentration.[8][11]
Appearance Forms sparkling clear gels.Can form translucent to opaque solutions/gels.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results when evaluating thickening agents.

Preparation of Polymer Dispersions

This compound Gel (0.5% w/w):

  • Dispersion: Vigorously agitate 99.5g of purified water with a mechanical stirrer, creating a vortex. Slowly and carefully sift 0.5g of this compound powder into the vortex to prevent the formation of agglomerates.[1]

  • Hydration: Continue stirring until the polymer is fully dispersed. Allow the solution to stand to ensure complete hydration of the polymer particles.[1]

  • Neutralization: While stirring at a lower speed to avoid air entrapment, add a neutralizing agent, such as a 10% solution of triethanolamine (TEA) or sodium hydroxide (NaOH), dropwise.[12][13]

  • Gel Formation: Monitor the pH. As the pH approaches the 6.0-8.0 range, a significant increase in viscosity will occur, resulting in a clear gel.[1]

Xanthan Gum Solution (1.0% w/w):

  • Dispersion: While stirring 99.0g of purified water at a moderate speed (e.g., 800 rpm) with a propeller-type stirrer, slowly add 1.0g of xanthan gum to the vortex of the liquid.[14]

  • Hydration: Continue stirring for a specified period (e.g., 90-120 minutes) to ensure the gum is fully dissolved and hydrated.[14]

  • Deaeration (Optional): If excessive foam is generated, the solution can be centrifuged or allowed to stand to allow air bubbles to dissipate.[14]

Viscosity Measurement

A rotational viscometer is the standard instrument for characterizing the viscosity of these non-Newtonian fluids.

  • Instrument Setup: Use a calibrated rotational viscometer with an appropriate spindle (e.g., cone-and-plate or coaxial cylinder) and guard.[15][16]

  • Sample Preparation: Place a sufficient, bubble-free amount of the prepared polymer gel or solution into the sample cup or onto the plate.

  • Equilibration: Allow the sample to equilibrate to a controlled temperature (e.g., 25°C), as viscosity is temperature-dependent.[1]

  • Measurement:

    • Begin the rotation of the spindle at a specified speed (shear rate).

    • Allow the reading to stabilize before recording the viscosity value (in centipoise, cP, or Pascal-seconds, Pa·s).[1]

    • To evaluate shear-thinning behavior, measure the viscosity across a range of increasing shear rates.

Visualized Workflows and Relationships

To better illustrate the processes and factors involved in this comparative evaluation, the following diagrams are provided.

G cluster_prep Polymer Dispersion Preparation cluster_measure Viscosity Measurement cluster_analysis Data Analysis weigh Weigh Polymer (this compound or Xanthan Gum) disperse Disperse in Water (Vigorous Agitation) weigh->disperse hydrate Hydrate Polymer disperse->hydrate neutralize Neutralize (this compound only) with TEA/NaOH hydrate->neutralize If Carbomer sample Place Sample in Viscometer hydrate->sample neutralize->sample equilibrate Equilibrate Temperature sample->equilibrate measure Measure Viscosity at various Shear Rates equilibrate->measure record Record Data (cP or Pa·s) measure->record plot Plot Viscosity vs. Concentration & Shear Rate record->plot compare Compare Thickening Efficiency plot->compare G Thickening Thickening Efficiency Polymer Polymer Type Thickening->Polymer Concentration Concentration Thickening->Concentration pH System pH Thickening->pH Shear Shear Rate Thickening->Shear Electrolytes Electrolytes Thickening->Electrolytes Carbomer This compound (Coil Expansion) Polymer->Carbomer Xanthan Xanthan Gum (Network Formation) Polymer->Xanthan pH->Carbomer  Strongly Dependent pH->Xanthan  Largely Independent Electrolytes->Carbomer  Highly Sensitive Electrolytes->Xanthan  Less Sensitive

References

Safety Operating Guide

Proper Disposal Procedures for Carbomer 934: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carbomer 934 is a critical component of laboratory safety and environmental responsibility. As a high molecular weight polymer of acrylic acid, this compound requires careful handling and adherence to established waste management protocols. This guide provides detailed, step-by-step instructions for the safe disposal of this compound in research and development settings, ensuring compliance and minimizing risk.

Step 1: Waste Identification and Hazard Assessment

Before disposal, it is essential to classify the this compound waste. While pure this compound is often considered non-hazardous for transport, it can be an irritant and is incompatible with certain chemicals.[1][2][3] Laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed otherwise by the institution's Environmental Health and Safety (EHS) or equivalent office.[4] Waste containing this compound should be considered hazardous if it is mixed with other hazardous substances or if it exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.

Key Hazard Considerations:

  • Physical State: Solid, white, fluffy powder.[3] Fine dust dispersed in the air can be a potential explosion hazard in the presence of an ignition source.[2][5]

  • Incompatibilities: Store and dispose of this compound separately from strong bases, strong oxidizing agents, strong acids, and amines.[1][5][6]

  • Health Hazards: May cause eye, skin, and respiratory tract irritation.[1] Some safety data sheets classify it as harmful if swallowed and capable of causing severe skin burns and eye damage.[7]

Step 2: Segregation and Containerization

Proper segregation and containment are fundamental to safe chemical waste management.

  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. High-density polyethylene (HDPE) or other plastic containers are generally preferred.[8]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof lid.[6][9]

    • For solid waste, a wide-mouth container is often most convenient.

  • Label the Container Correctly:

    • Clearly label the container with the words "Hazardous Waste."

    • Identify the contents fully, for example: "Waste this compound Powder" or "Aqueous solution containing this compound and [list other components]."

    • Indicate the date when waste was first added to the container.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8]

  • Location: The SAA must be under the control of laboratory personnel.[9]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]

  • Storage Practices:

    • Keep waste containers securely closed at all times, except when adding waste.[4][8]

    • Store incompatible waste types separately, using physical barriers or secondary containment.[6][9]

    • Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[6][9]

Step 4: Disposal Procedures

The specific disposal method depends on the form of the this compound waste. Never dispose of chemicals by evaporation in a fume hood or dispose of hazardous waste in the regular trash or down the drain unless explicitly permitted by your institution's EHS office.[4][9]

For Solid this compound Powder and Contaminated Materials:

  • Carefully sweep or vacuum up the solid material to avoid generating dust.[1]

  • Place the powder, along with any contaminated personal protective equipment (PPE) like gloves, into your pre-labeled hazardous waste container.

  • Store the sealed container in your SAA.

For Spills:

  • Small Spills: Use appropriate tools to sweep the solid into a designated waste disposal container.[2][10] The contaminated area can then be cleaned by spreading water on the surface, with the resulting cleaning materials disposed of according to local and regional authority requirements.[2][10]

  • Large Spills: Shovel the material into a suitable waste disposal container.[2][10] Prevent the material from entering drains or water sources.[3][11] All cleanup materials, including absorbents, should be disposed of as hazardous waste.[4]

Disposal of Empty Containers:

  • A container that held this compound can typically be disposed of as regular trash after all waste has been removed, leaving as little residue as possible.[4]

  • All chemical labels must be defaced or removed.[4]

  • If the this compound was classified as an acutely hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent before disposal as regular trash.[4]

Step 5: Arranging for Waste Pickup

Once the waste container is full or has been in storage for the maximum allowed time (typically up to 12 months in an SAA), contact your institution's EHS or hazardous waste management office to schedule a pickup.[6][8]

Quantitative Safety and Disposal Data

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueSpeciesReference
Acute Oral Toxicity (LD50) 2000 mg/kgGuinea Pig[2]
Acute Dermal Toxicity (LD50) 3000 mg/kgRabbit[2]
Aquatic Toxicity (LC50, 96h) 580 - 2000 mg/LFish (Bluegill Sunfish)[2][12]
Aquatic Toxicity (LC50, 96h) 168 - 280 mg/LDaphnia (Water Flea)[2][12]
General pH for Drain Disposal 5.5 - 10.5N/A[13]
SAA Maximum Volume 55 gallonsN/A[8]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated is_hazardous Is waste mixed with other hazardous chemicals? start->is_hazardous collect_hw Collect in a labeled Hazardous Waste Container is_hazardous->collect_hw Yes spill_or_routine Is it a spill or routine waste? is_hazardous->spill_or_routine No store_saa Store sealed container in Satellite Accumulation Area (SAA) collect_hw->store_saa spill_size Small or Large Spill? spill_or_routine->spill_size Spill solid_or_container Solid waste or empty container? spill_or_routine->solid_or_container Routine small_spill Sweep solid into container. Clean area with water. Dispose of cleanup materials as hazardous waste. spill_size->small_spill Small large_spill Shovel solid into container. Prevent entry to drains. Dispose of cleanup materials as hazardous waste. spill_size->large_spill Large small_spill->collect_hw large_spill->collect_hw solid_waste Place solid waste into HW container. solid_or_container->solid_waste Solid Waste empty_container Is container empty (no residue)? solid_or_container->empty_container Empty Container solid_waste->collect_hw empty_container->solid_waste No rinse_container Triple-rinse container (if acutely hazardous). empty_container->rinse_container Yes trash_container Deface label. Dispose as regular trash. rinse_container->trash_container contact_ehs Contact EHS for waste pickup store_saa->contact_ehs

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbomer 934
Reactant of Route 2
Carbomer 934

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.